molecular formula C8H7N3S B143093 4-(Thiophen-2-yl)pyrimidin-2-amine CAS No. 154321-60-5

4-(Thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B143093
CAS No.: 154321-60-5
M. Wt: 177.23 g/mol
InChI Key: IXOUSLAWDHODKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Thiophen-2-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOUSLAWDHODKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377431
Record name 4-(thiophen-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819768
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

154321-60-5
Record name 4-(2-Thienyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154321-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(thiophen-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(thiophen-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiophene-Pyrimidine Scaffold in Modern Drug Discovery

The convergence of heterocyclic chemistry and medicinal science has identified certain molecular scaffolds as "privileged structures"—frameworks that are capable of binding to multiple biological targets. The pyrimidine ring is one such scaffold, forming the core of numerous FDA-approved drugs and natural products, including several anti-cancer and anti-viral agents.[1] When fused or substituted with other heterocyclic systems, such as thiophene, the resulting molecule's pharmacological profile can be significantly enhanced. Thiophene, a sulfur-containing five-membered aromatic ring, is a well-known bioisostere of the phenyl ring, often improving metabolic stability and receptor-binding affinity.[2][3] The target molecule, 4-(thiophen-2-yl)pyrimidin-2-amine, represents a foundational structure within this class, serving as a critical building block for the development of novel therapeutics targeting kinases, G-protein coupled receptors, and other key players in disease pathways.[4][5]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, designed for researchers and professionals in chemical synthesis and drug development. We will move beyond a simple recitation of steps to explore the underlying chemical principles, ensuring a reproducible and scalable process.

I. Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of 2-aminopyrimidines is most efficiently achieved through the cyclocondensation of a three-carbon dielectrophilic component with a guanidine source.[6][7] For the specific regiochemistry of this compound, where the thiophene moiety is at the C4 position and the C6 position is unsubstituted, a direct chalcone cyclization is not optimal, as it would typically place the thiophene at C6.[8]

Therefore, a more robust and regioselective strategy involves the use of a β-enaminone intermediate. This approach consists of two primary stages:

  • Formation of the Enaminone Intermediate: Synthesis of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one from 2-acetylthiophene.

  • Cyclocondensation: Reaction of the purified enaminone with guanidine hydrochloride to construct the final pyrimidine ring.

This pathway is highly reliable, proceeds with high atom economy, and allows for clear purification and characterization of the intermediate, ensuring the final product's high purity.

G cluster_inter Intermediate Synthesis cluster_final Final Product Synthesis cluster_char Characterization A 2-Acetylthiophene I (E)-3-(dimethylamino)-1- (thiophen-2-yl)prop-2-en-1-one A->I Reaction with B B DMF-DMA C Guanidine Hydrochloride P This compound I->P Cyclocondensation with C Char TLC, MP, IR, NMR, MS P->Char

Caption: High-level workflow for the synthesis and characterization.

II. Experimental Protocols & Mechanistic Insights

Part A: Synthesis of (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (Intermediate I)

Causality of Reagent Selection: The key reagent for this step is N,N-Dimethylformamide dimethyl acetal (DMF-DMA). It serves a dual purpose: it acts as a methylating agent for the enol form of 2-acetylthiophene and provides the dimethylamino group, effectively converting the starting ketone into a highly reactive, three-carbon electrophilic synthon required for the subsequent cyclization. The reaction is typically performed neat or in a high-boiling, non-protic solvent to drive the reaction to completion by removing the methanol byproduct.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylthiophene (1.0 eq).

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone spot has been completely consumed.

  • After completion, allow the mixture to cool to room temperature. The excess DMF-DMA and methanol byproduct can be removed under reduced pressure.

  • The resulting crude product, often a dark oil or solid, should be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure enaminone intermediate as a crystalline solid.

Part B: Synthesis of this compound (Final Product)

Mechanistic Rationale: This step is a classic example of a cyclocondensation reaction. Guanidine, a potent binucleophilic reagent, attacks the electrophilic β-carbon of the enaminone intermediate. A subsequent intramolecular cyclization, followed by the elimination of dimethylamine and water, leads to the formation of the stable, aromatic pyrimidine ring. The reaction is base-catalyzed; a base such as sodium ethoxide or potassium hydroxide is required to deprotonate the guanidine hydrochloride salt, liberating the free guanidine base needed for the initial nucleophilic attack.[9][10]

G start Enaminone + Guanidine step1 Nucleophilic Attack (Michael Addition) start->step1 step2 Intramolecular Cyclization (Attack on Carbonyl) step1->step2 -H+ step3 Elimination of Dimethylamine step2->step3 +H+ step4 Tautomerization & Dehydration step3->step4 end Aromatic Pyrimidine step4->end

Caption: Key mechanistic steps in the pyrimidine ring formation.

Step-by-Step Protocol:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar). Alternatively, use commercially available sodium ethoxide.

  • To the sodium ethoxide solution, add guanidine hydrochloride (1.2 eq) and stir the resulting suspension for 30 minutes at room temperature.

  • Add the purified enaminone intermediate (I) (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. The reaction should be monitored by TLC (Eluent: 50% Ethyl Acetate in Hexane).

  • Upon completion, cool the reaction mixture to room temperature and neutralize it carefully with a dilute acid (e.g., 1M HCl) or acetic acid until pH ~7.

  • Reduce the solvent volume in vacuo. The precipitated solid is the crude product.

  • Filter the solid, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum. For highest purity, recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture.

III. Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical & Chromatographic Data
ParameterExpected Value
Molecular Formula C₈H₇N₃S[11][12]
Molecular Weight 177.23 g/mol [12][13]
Appearance Off-white to light yellow solid
Melting Point A sharp range, literature values for analogs suggest >160 °C[14]
TLC Rf Value ~0.4 (50% Ethyl Acetate / Hexane on Silica Gel)
Spectroscopic Data Interpretation

The IR spectrum provides a functional group fingerprint of the molecule.

Wavenumber (cm⁻¹)AssignmentRationale
3450 - 3300N-H stretching (asymmetric & symmetric)Confirms the presence of the primary amine (-NH₂) group.[15]
3100 - 3000Aromatic C-H stretchingCharacteristic of C-H bonds on the pyrimidine and thiophene rings.
~1640C=N stretchingCorresponds to the endocyclic imine bonds within the pyrimidine ring.[1]
1580 - 1450C=C stretchingAromatic ring skeletal vibrations from both pyrimidine and thiophene.
~700C-S stretchingIndicates the presence of the thiophene ring.[1]

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in DMSO-d₆ or CDCl₃.

¹H NMR Predicted Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~8.40d1HH-6 (Pyrimidine)J ≈ 5.2 Hz
~7.95dd1HH-5' (Thiophene)J ≈ 5.0, 1.2 Hz
~7.80dd1HH-3' (Thiophene)J ≈ 3.7, 1.2 Hz
~7.35d1HH-5 (Pyrimidine)J ≈ 5.2 Hz
~7.20dd1HH-4' (Thiophene)J ≈ 5.0, 3.7 Hz
~6.80br s2H-NH₂Exchanges with D₂O

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and concentration. The assignments are based on typical electronic effects and data from analogous structures.[8][16]

¹³C NMR Predicted Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~163.5C-2 (Pyrimidine, attached to NH₂)
~161.0C-4 (Pyrimidine, attached to Thiophene)
~158.0C-6 (Pyrimidine)
~144.0C-2' (Thiophene, attached to Pyrimidine)
~129.0C-5' (Thiophene)
~128.5C-3' (Thiophene)
~128.0C-4' (Thiophene)
~108.0C-5 (Pyrimidine)

Mass spectrometry confirms the molecular weight and formula of the compound.

  • Technique: Electrospray Ionization (ESI) is commonly used.

  • Expected Ion Peak: The primary observation will be the protonated molecular ion [M+H]⁺ at m/z 178.04 .

  • Isotopic Pattern: The presence of a sulfur atom will result in a characteristic A+2 peak ([M+2+H]⁺) at m/z 180.04, with an intensity of approximately 4.4% relative to the [M+H]⁺ peak, confirming the elemental composition.

IV. Conclusion and Outlook

This guide details a reliable and well-rationalized synthetic route for producing this compound, a valuable heterocyclic building block. The two-step method via a β-enaminone intermediate ensures high regioselectivity and purity. The comprehensive characterization protocol, employing a suite of modern analytical techniques, provides a robust framework for validating the structure and purity of the final compound. Researchers and drug development professionals can use this molecule as a starting point for creating extensive libraries of novel compounds with potential therapeutic applications, ranging from oncology to infectious diseases.[4][17]

References

physicochemical properties of 4-(thiophen-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Thiophen-2-yl)pyrimidin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 154321-60-5). As a heterocyclic scaffold of significant interest in medicinal chemistry, a thorough understanding of its fundamental properties is critical for researchers, scientists, and drug development professionals. This document synthesizes available data, presents validated computational predictions, and provides detailed, field-proven experimental protocols for the determination of key physicochemical parameters. The guide is structured to not only report known values but also to empower researchers to generate high-quality, reproducible data in their own laboratories.

Introduction: The Strategic Value of the Thienopyrimidine Scaffold

The fusion of thiophene and pyrimidine rings creates a privileged scaffold in drug discovery. Pyrimidine derivatives are well-established pharmacophores, integral to numerous therapeutic agents due to their ability to form multiple hydrogen bonds and participate in various biological interactions.[1] The incorporation of a thiophene moiety often enhances biological activity and modulates physicochemical properties such as lipophilicity and metabolic stability. This compound serves as a key building block for the synthesis of a diverse range of bioactive molecules, with derivatives showing potential as anticancer, anti-inflammatory, and antimicrobial agents.[2]

A precise characterization of the parent scaffold's physicochemical profile is the bedrock of any rational drug design program. Properties such as solubility, lipophilicity (logP), and ionization state (pKa) govern the absorption, distribution, metabolism, and excretion (ADME) profile of any derivative compound. This guide provides the foundational knowledge required to leverage the this compound core effectively.

Core Molecular and Physical Properties

The fundamental identity of this compound is established by its molecular structure and associated basic properties. While extensive experimental data is not publicly available, the core identifiers are well-documented.

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • Synonyms: 4-(2-Thienyl)-2-pyrimidinamine, 2-Amino-4-(thien-2-yl)pyrimidine

  • CAS Number: 154321-60-5

  • Molecular Formula: C₈H₇N₃S

  • Molecular Weight: 177.23 g/mol

Key Physicochemical Data: A Synthesis of Reported and Predicted Values

A critical gap in the public domain is the lack of experimentally validated data for several key physicochemical properties of this compound. The following table summarizes the best available information, combining data from chemical databases with computational predictions for related isomers, which serve as valuable reference points.

PropertyValue / RangeSource / MethodComments
Melting Point Not availableExperimentalData for the related 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine is 166-173 °C. This suggests the target compound is a solid at room temperature.
Boiling Point 358.3 ± 32.0 °CPredictedThis prediction is for the isomer 4-(pyrimidin-4-yl)thiophen-2-amine and should be used with caution.[3]
Aqueous Solubility >26.6 µg/mL (at pH 7.4)Experimental (Assay)This value from PubChem indicates moderate to low solubility.[4] A detailed experimental determination is highly recommended.
logP Not available-No experimental or directly predicted value is available. Computational prediction and experimental determination are necessary.
pKa (Acid Dissociation Constant) 1.43 ± 0.18PredictedThis value is for the isomer 4-(pyrimidin-4-yl)thiophen-2-amine.[3] The pyrimidine ring nitrogens are expected to be weakly basic.
pKa (Tautomer) 8.08 ± 0.10PredictedThis prediction is for the tautomeric form, 4-(thiophen-2-yl)pyrimidin-2-ol, which may exist in equilibrium.[5]

Spectroscopic Characterization Profile

While public spectral data is not available, a standard characterization workflow would involve ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Based on the structure, the following spectral features are anticipated:

  • ¹H NMR: Signals corresponding to the protons on the thiophene ring (typically in the δ 7.0-8.0 ppm region), the pyrimidine ring (δ 7.0-8.5 ppm), and a broad singlet for the amine (-NH₂) protons.

  • ¹³C NMR: Resonances for the eight distinct carbon atoms, with those in the heterocyclic rings appearing in the downfield region (δ 100-170 ppm).

  • Mass Spectrometry (ESI+): A prominent protonated molecular ion [M+H]⁺ at m/z ≈ 178.04.

  • IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching bands in the 1500-1650 cm⁻¹ region, and C-S stretching vibrations.

Authoritative Experimental Protocols for Physicochemical Characterization

To address the existing data gaps, this section provides detailed, step-by-step methodologies for determining the most critical physicochemical properties. These protocols are based on industry-standard practices and OECD guidelines to ensure data quality and regulatory acceptance.

Protocol for Melting Point Determination

Causality: The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement in Digital Apparatus cluster_analysis Data Analysis Prep1 Dry sample thoroughly Prep2 Pack 2-3 mm of sample into a capillary tube Prep1->Prep2 Measure1 Place capillary in apparatus Prep2->Measure1 Measure2 Set rapid heating ramp (10-20°C/min) to find approximate MP Measure1->Measure2 Measure3 Cool and prepare new sample Measure2->Measure3 Measure4 Set slow heating ramp (1-2°C/min) starting 10°C below approx. MP Measure3->Measure4 Measure5 Record T_onset (first liquid) and T_clear (all liquid) Measure4->Measure5 Analysis1 Report as a range: T_onset - T_clear Measure5->Analysis1 Analysis2 Repeat for n=3 and report average Analysis1->Analysis2

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry. Finely crush the solid and pack it into a capillary tube to a height of 2-3 mm.[6]

  • Instrument Setup: Place the capillary into the heating block of a calibrated digital melting point apparatus.

  • Approximate Determination: Set a rapid heating rate (e.g., 10°C/minute) to quickly determine an approximate melting range.[7]

  • Accurate Determination: Allow the apparatus to cool. Prepare a new capillary and set the starting temperature to ~10-15°C below the approximate melting point found in the previous step.[7]

  • Heating and Observation: Set a slow heating rate of 1-2°C per minute.

  • Data Recording: Observe the sample through the magnified viewing port. Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_clear).[8]

  • Reporting: The melting point is reported as the range from T_onset to T_clear. The procedure should be repeated at least twice for consistency.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Causality: Aqueous solubility is a master variable in drug discovery, directly impacting bioavailability and formulation strategies. The shake-flask method, as described in OECD Guideline 105, is the gold standard for determining the equilibrium solubility of a compound.[1][9]

Solubility_Workflow cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_quantification Quantification Eq1 Add excess solid to buffer (e.g., pH 7.4) in flasks Eq2 Agitate at constant temperature (e.g., 25°C) for 24-48h Eq1->Eq2 Eq3 Allow to settle Eq2->Eq3 Sample1 Take aliquot from aqueous phase Eq3->Sample1 Sample2 Centrifuge or filter (0.22 µm) to remove undissolved solid Sample1->Sample2 Quant2 Analyze sample by HPLC-UV or LC-MS Sample2->Quant2 Quant1 Prepare calibration curve with known concentrations Quant1->Quant2 Quant3 Determine concentration from calibration curve Quant2->Quant3 logP_Workflow cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_calculation LogP Calculation Cal1 Select 5-6 reference compounds with known logP values Cal2 Run each reference compound under isocratic HPLC conditions Cal1->Cal2 Cal3 Determine retention factor k' for each compound Cal2->Cal3 Cal4 Plot log(k') vs. known logP to create calibration curve Cal3->Cal4 Calc1 Interpolate log(k') of sample onto the calibration curve Cal4->Calc1 SA1 Inject this compound under identical HPLC conditions SA2 Determine its retention factor k' SA1->SA2 SA2->Calc1 Calc2 Read corresponding logP value Calc1->Calc2

References

4-(thiophen-2-yl)pyrimidin-2-amine CAS number and supplier

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(thiophen-2-yl)pyrimidin-2-amine (CAS: 154321-60-5) for Advanced Research Applications

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic design of small molecules that can effectively interact with biological targets is paramount. Among the vast array of heterocyclic scaffolds, the pyrimidine nucleus stands out for its widespread presence in biologically active compounds and pharmaceuticals.[1] When fused with other heterocyclic systems, such as thiophene, the resulting scaffold often exhibits enhanced and diverse pharmacological profiles. This guide focuses on this compound, a molecule of significant interest for its potential as a building block in the synthesis of novel therapeutic agents.[2]

The convergence of the electron-rich thiophene ring and the nitrogen-containing pyrimidine core creates a unique electronic and structural framework, making it a valuable candidate for interacting with various biological targets.[2] Derivatives of this scaffold have been investigated for a range of activities, including anticancer, anti-inflammatory, and antischistosomal properties.[3][4][5][6] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the compound's properties, synthesis, applications, and relevant experimental protocols.

PART 1: Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are the foundation of any research endeavor. This compound is identified by the CAS Number 154321-60-5.[7][8][9]

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 154321-60-5[7][8][9]
Molecular Formula C₈H₇N₃S[7][9]
Molecular Weight 177.229 g/mol [7][9]
Alternate Names 4-(2-thienyl)-2-pyrimidinamine; 4-Thiophen-2-yl-pyrimidin-2-ylamine[7]
Boiling Point 358.3±32.0 °C (Predicted)[10]
Density 1.333±0.06 g/cm³ (Predicted)[10]

Handling and Safety: It is critical to note that this compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[7] As with all laboratory chemicals, it should be handled by technically qualified individuals using appropriate personal protective equipment (PPE) in a well-ventilated area. This product is intended for research use only and is not for diagnostic or therapeutic use.[7]

PART 2: Sourcing, Procurement, and Quality Control

The reliability and reproducibility of experimental results depend heavily on the quality and purity of the starting materials. Several chemical suppliers offer this compound.

Table 2: Commercial Suppliers

SupplierProduct NameCAS NumberNotes
Santa Cruz Biotechnology (SCBT) 2-amine-4-(thiophen-2-yl)-pyrimidine154321-60-5For Research Use Only.[7][9]
BLDpharm This compound154321-60-5May require cold-chain transportation.[8]

Expert Insight on Procurement: When procuring this compound, it is imperative to request and review the Certificate of Analysis (CoA) for the specific lot. Key parameters to verify include:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and should meet the requirements of your experimental design (e.g., ≥95% or higher).

  • Identity Confirmation: Verified through spectroscopic data such as ¹H NMR and Mass Spectrometry (MS).

  • Residual Solvents and Water Content: Important for accurate weighing and concentration calculations.

PART 3: Chemical Synthesis and Characterization

The synthesis of this compound and its derivatives typically follows a convergent strategy involving the construction of the pyrimidine ring from a thiophene-containing precursor. A widely adopted and robust method is the cyclocondensation of a thiophenyl chalcone with a guanidinium salt.[11]

General Synthesis Workflow

The logical flow from commercially available starting materials to the final compound is depicted below. This pathway is favored for its efficiency and the modularity that allows for the creation of diverse derivatives.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Pyrimidine Ring Formation A 2-Acetylthiophene C Thiophenyl Chalcone Intermediate A->C Base Catalyst (e.g., NaOH, EtOH) B Aryl Aldehyde B->C E This compound C->E Base (e.g., KOH, Dioxane) D Guanidine Nitrate D->E

Caption: General synthesis pathway for this compound.

Detailed Synthesis Protocol (Exemplary)

This protocol is a representative methodology adapted from established literature for the synthesis of similar thiophene-pyrimidine structures.[3][11][12]

Step 1: Synthesis of (2E)-1-(thiophen-2-yl)-3-arylprop-2-en-1-one (Chalcone Intermediate)

  • Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds to create the α,β-unsaturated ketone (chalcone) backbone. An alkali catalyst like NaOH deprotonates the α-carbon of the ketone, creating an enolate which then attacks the carbonyl carbon of the aldehyde.

  • Procedure:

    • Dissolve 2-acetylthiophene (1.0 eq) and an appropriate aryl aldehyde (1.0 eq) in ethanol (15 mL).

    • To this stirred solution, add an aqueous solution of sodium hydroxide (e.g., 20% NaOH) dropwise at room temperature.

    • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

    • Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure chalcone.

Step 2: Synthesis of this compound

  • Rationale: This step involves the cyclization of the chalcone with guanidine. The basic conditions facilitate the Michael addition of guanidine to the α,β-unsaturated system, followed by intramolecular condensation and dehydration to form the stable pyrimidine ring.

  • Procedure:

    • In a round-bottomed flask, add the synthesized chalcone (1.0 eq), guanidine nitrate (1.2 eq), and potassium hydroxide (2.0 eq) to a solvent such as 1,4-dioxane (15 mL).[11]

    • Reflux the mixture for 5-8 hours, monitoring by TLC.

    • After cooling to room temperature, evaporate the solvent under reduced pressure.

    • Pour the residue into ice-cold water.

    • The resulting solid precipitate is collected by filtration, washed with water, and dried.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. Based on literature for analogous compounds, the expected spectral data would include:

  • ¹H NMR: Characteristic signals for the thiophene and pyrimidine ring protons, as well as the amine (-NH₂) protons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the compound's molecular weight (m/z = 177.23).[10]

  • IR Spectroscopy: Absorption bands corresponding to N-H stretching (amine group), C=N stretching (pyrimidine ring), and C-S stretching (thiophene ring).[3]

PART 4: Applications in Drug Discovery and Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets.

Antischistosomal Activity

Schistosomiasis is a debilitating parasitic disease requiring new therapeutic options. Groundbreaking research has identified thiophen-2-yl pyrimidines (TPPs) as potent paralytics of the adult Schistosoma mansoni worm.[4][6]

  • Mechanism of Action: While the precise target is still under investigation, structure-activity relationship (SAR) studies reveal that the thiophene moiety at the C2 position of the pyrimidine ring is a key driver of the paralytic phenotype.[6]

  • SAR Insights: Initial studies highlighted a lead compound (TPP 3) that, while potent, suffered from poor aqueous solubility and high lipophilicity.[6] Subsequent optimization led to compound 38 , which incorporated an oxetane-containing amine and a difluoroaniline group. This modification resulted in:

    • Improved aqueous solubility (46 µM vs. <0.5 µM).[6]

    • Decreased lipophilicity (cLogP 4.48 vs. 6.81).[6]

    • A remarkable 14.5-fold increase in paralytic potency (EC₅₀ = 37 nM).[6]

This work underscores the potential of the this compound core in designing next-generation anthelmintic drugs.

Anticancer Potential: Targeting Kinase Signaling

The pyrimidine core is a cornerstone of many approved kinase inhibitors. Derivatives of the thiophene-pyrimidine scaffold have been specifically investigated as potential inhibitors of key cancer-related kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5] These receptors are crucial drivers of tumor growth, proliferation, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR path1 RAS-RAF-MEK-ERK Pathway EGFR->path1 VEGFR2 VEGFR-2 path2 PI3K-AKT-mTOR Pathway VEGFR2->path2 ligand1 EGF ligand1->EGFR ligand2 VEGF ligand2->VEGFR2 inhibitor Thiophene-Pyrimidine Inhibitor inhibitor->EGFR inhibitor->VEGFR2 response Proliferation Angiogenesis Survival path1->response path2->response

Caption: Inhibition of EGFR/VEGFR-2 signaling pathways by pyrimidine derivatives.

Studies on novel 4-thiophenyl-pyrimidine derivatives showed dual inhibition of EGFR and VEGFR-2, with some compounds exhibiting IC₅₀ values in the nanomolar range, comparable to reference drugs like erlotinib and sorafenib.[5] This highlights a promising avenue for developing dual-target anticancer agents based on the this compound scaffold.

PART 5: Experimental Workflow Example

To translate the potential of this compound into actionable data, robust experimental protocols are essential. Below is an exemplary workflow for an in-vitro kinase inhibition assay, a primary screening method to evaluate anticancer potential.

In-Vitro EGFR Kinase Inhibition Assay Protocol
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the EGFR tyrosine kinase.

  • Materials:

    • Recombinant human EGFR kinase domain.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • Adenosine-5'-triphosphate (ATP), radio-labeled [γ-³²P]ATP.

    • Test compound (dissolved in DMSO).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

    • 96-well filter plates and phosphocellulose paper.

    • Scintillation counter.

  • Workflow Diagram:

    G A Prepare serial dilutions of This compound C Add test compound or DMSO (control) to respective wells A->C B Add assay components to wells: - EGFR Enzyme - Substrate - Buffer B->C D Initiate reaction by adding [γ-³²P]ATP C->D E Incubate at 30°C for 20 minutes D->E F Stop reaction (e.g., add phosphoric acid) and spot onto filter paper E->F G Wash filters to remove unincorporated ³²P-ATP F->G H Quantify incorporated ³²P using a scintillation counter G->H I Calculate % inhibition and determine IC₅₀ value H->I

    Caption: Workflow for an in-vitro radiometric EGFR kinase inhibition assay.

  • Step-by-Step Procedure:

    • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).

    • In a 96-well plate, add 10 µL of assay buffer containing the EGFR enzyme and the peptide substrate to each well.

    • Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of assay buffer containing ATP and [γ-³²P]ATP. The final ATP concentration should be at its Michaelis-Menten constant (Km) value.

    • Incubate the reaction for 20-30 minutes at 30°C.

    • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

    • Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity retained on the filter paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound represents a molecule of considerable strategic value for chemical biology and drug discovery. Its robust synthesis, coupled with the proven pharmacological potential of the thiophene-pyrimidine scaffold, makes it an attractive starting point for developing novel therapeutics. From potent anthelmintics that address neglected tropical diseases to targeted kinase inhibitors for oncology, the applications are both diverse and significant. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the potential of this versatile chemical entity in their scientific pursuits.

References

crystal structure analysis of 4-(thiophen-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(thiophen-2-yl)pyrimidin-2-amine

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, in-depth technical overview of the methodologies required for the , a heterocyclic compound of significant interest due to the prevalence of thiophene and pyrimidine scaffolds in medicinal chemistry.[1][2][3] We will navigate the complete workflow, from chemical synthesis and single-crystal cultivation to advanced computational analysis of intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale, ensuring a deep and actionable understanding of the entire process.

Introduction: The Significance of Structural Elucidation

The this compound molecule combines two privileged heterocyclic systems: pyrimidine, a core component of nucleobases and numerous pharmaceuticals, and thiophene, a versatile aromatic ring known to modulate biological activity.[2] The synergy of these fragments makes this compound and its derivatives compelling targets for pharmaceutical development.[1][3] However, to fully exploit its potential, an unambiguous understanding of its solid-state structure is paramount.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining molecular structures with atomic-level precision.[4][5] The resulting structural data—bond lengths, bond angles, conformational preferences, and intermolecular packing—provides invaluable insights into a compound's physicochemical properties, such as solubility, stability, and polymorphism. For drug development professionals, this information is critical for structure-activity relationship (SAR) studies, rational drug design, and ensuring the consistency of the active pharmaceutical ingredient (API).

This guide delineates the expert-level process for achieving and interpreting a high-quality crystal structure of this compound.

Part 1: Material Preparation: Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, task of growing diffraction-quality single crystals.

Synthesis Pathway

A common and effective route to synthesize 4,6-disubstituted 2-aminopyrimidines involves the cyclization of a chalcone intermediate with a guanidinium salt.[6] This established methodology ensures a reliable supply of the target compound.

Protocol: Synthesis of this compound

  • Step 1: Chalcone Formation (Claisen-Schmidt Condensation):

    • Dissolve 1- (thiophen-2-yl)ethan-1-one (1 eq.) and a suitable aldehyde precursor in ethanol.

    • Add an aqueous solution of sodium hydroxide (NaOH) dropwise while stirring at room temperature.[2]

    • Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone intermediate.

    • Filter, wash the solid with cold water, and recrystallize from ethanol to yield the pure chalcone.

  • Step 2: Pyrimidine Ring Formation:

    • Reflux the purified chalcone (1 eq.) with guanidine hydrochloride (1.5 eq.) and a base such as potassium hydroxide (KOH) in a suitable solvent like 1,4-dioxane or ethanol for 5-8 hours.[6][7]

    • Upon reaction completion (monitored by TLC), evaporate the solvent under reduced pressure.

    • Pour the residue into ice-cold water to precipitate the crude product.

    • Filter the solid, wash thoroughly, and purify by column chromatography or recrystallization to obtain pure this compound.

Cultivation of Single Crystals

Obtaining a single crystal suitable for diffraction is often the most significant bottleneck in the entire process.[8] The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a nucleation site.[9]

Key Crystallization Techniques for Small Organic Molecules

TechniquePrincipleKey Considerations
Slow Evaporation The solvent slowly evaporates from a saturated solution, gradually increasing the concentration to the point of nucleation and crystal growth.[9]The choice of solvent is critical. A good solvent is one in which the compound has moderate solubility. The rate of evaporation must be controlled (e.g., by covering the vial with perforated film).[9]
Vapor Diffusion A solution of the compound in a good solvent is placed in a small open vial, which is then sealed inside a larger chamber containing a miscible "anti-solvent" in which the compound is insoluble.[10]The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization. This method is excellent for small sample quantities.[10]
Antisolvent Addition An "anti-solvent" is slowly added to a saturated solution of the compound, causing a rapid decrease in solubility and promoting crystallization.[10]The rate of addition is crucial to prevent amorphous precipitation. Can be performed by layering the anti-solvent on top of the solution or through slow liquid-liquid diffusion.

Recommended Protocol: Crystallization of this compound

  • Solvent Screening: Perform qualitative solubility tests with a range of common solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, acetonitrile, and mixtures thereof). Identify solvents of moderate solubility.

  • Setup (Vapor Diffusion):

    • Prepare a concentrated solution of the compound in a good solvent (e.g., acetone).

    • Dispense 0.5 mL of this solution into a small glass vial.

    • Place this vial inside a larger, sealable jar containing 2-3 mL of a suitable anti-solvent (e.g., hexane).

    • Seal the jar and leave it undisturbed in a vibration-free location at a constant temperature.

  • Monitoring: Check for crystal growth daily. High-quality crystals often appear within a few days to a week. They should be clear, well-formed, and have distinct facets.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal is obtained, it is subjected to X-ray analysis to generate a diffraction pattern, which contains the fundamental information about the crystal's internal lattice structure.[11]

The SCXRD Experiment

The core principle of SCXRD is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ), the spacing between crystal lattice planes (d), and the angle of diffraction (θ).[11] By rotating the crystal in a monochromatic X-ray beam, a three-dimensional map of diffraction spots is collected.[5]

Experimental Workflow for SCXRD Data Collection

scxrd_workflow crystal 1. Select & Mount Crystal center 2. Center Crystal in X-ray Beam crystal->center On Goniometer screen 3. Unit Cell Screening center->screen Initial Exposures strategy 4. Calculate Data Collection Strategy screen->strategy Lattice Parameters collect 5. Full Data Collection strategy->collect Optimized Rotation/Frames process 6. Data Integration & Scaling collect->process Raw Diffraction Images

Caption: Workflow for SCXRD data collection and initial processing.

Detailed Protocol: Data Collection

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head using cryo-oil. For air-sensitive samples, this is done under a stream of cold nitrogen gas.

  • Data Collection: The mounted crystal is placed on the diffractometer. Modern instruments use highly sensitive detectors like CCDs or CMOS detectors to capture the diffraction patterns.[11]

  • Unit Cell Determination: A few initial diffraction images are collected to locate reflections, which are then used to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[12]

  • Full Data Set: A data collection strategy is calculated to ensure complete and redundant coverage of the unique diffraction data. The crystal is then rotated through a series of angles while diffraction images are continuously collected.[13]

Part 3: Structure Solution and Refinement

The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this pattern into a real-space model of the atomic arrangement.[12]

From Diffraction to Electron Density

The intensity of each diffraction spot is proportional to the square of the structure factor amplitude (|Fhkl|), but the phase information is lost. Solving the "phase problem" is the first major computational step, often accomplished using direct methods or Patterson methods.[14]

  • Data Reduction: The raw image files are processed. This involves indexing the reflections, integrating their intensities, and applying corrections for experimental factors like absorption and beam intensity decay.[13] The output is a reflection file containing hkl indices and their corresponding intensities.

  • Structure Solution: Software programs (e.g., SHELXT) use statistical methods to determine initial phase estimates, which are then combined with the measured amplitudes in a Fourier transform to generate an initial electron density map.[5][12]

  • Model Building & Refinement: An initial molecular model is built by assigning atoms to the peaks in the electron density map. This model is then refined using a least-squares minimization algorithm (e.g., in SHELXL), which adjusts atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[5] The quality of the final model is assessed using metrics like the R1 factor and weighted R2 (wR2).

Expected Crystallographic Data

The final output is a Crystallographic Information File (CIF), which contains all information about the structure. A summary table would be presented as follows:

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₈H₇N₃S
Formula Weight177.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5...
b (Å)10.2...
c (Å)9.8...
α (°)90
β (°)105.1...
γ (°)90
Volume (ų)850...
Z4
T (K)100(2)
R₁ [I > 2σ(I)]< 0.05
wR₂ (all data)< 0.12
Goodness-of-fit (S)~1.0

Part 4: In-depth Structural Analysis & Computational Insights

With a refined crystal structure, the focus shifts to a detailed analysis of its molecular and supramolecular features. This is where chemical and pharmaceutical insights are derived.

Molecular Geometry

The analysis begins with the molecule itself. Bond lengths, bond angles, and torsion angles are examined to confirm the expected chemical connectivity and to identify any unusual geometric features that may arise from steric strain or electronic effects. The planarity of the thiophene and pyrimidine rings is assessed, as is their relative orientation.

Supramolecular Assembly: Intermolecular Interactions

The way molecules pack together in the crystal lattice is governed by a network of non-covalent interactions. Identifying and understanding these interactions is crucial, as they dictate the material's properties.

interactions cluster_B Molecule B cluster_C Molecule C cluster_D Molecule D center Molecule A (Central Unit) hbond N-H···N Hydrogen Bond center->hbond Strong, Directional pistack π-π Stacking (Thiophene-Pyrimidine) center->pistack Dispersive chpi C-H···π Interaction center->chpi Weak

Caption: Key intermolecular interactions governing crystal packing.

For this compound, the primary amine group and the pyrimidine nitrogen atoms are potent hydrogen bond donors and acceptors, respectively. We would expect to see strong N-H···N hydrogen bonds forming dimers or chains, which often dominate the packing motif.[15] Additionally, the aromatic character of both rings makes π-π stacking and C-H···π interactions highly probable.

Advanced Analysis: Hirshfeld Surfaces

To move beyond a simple list of close contacts, we employ Hirshfeld surface analysis.[16][17] This powerful computational tool partitions the crystal space, defining a unique surface for each molecule where the contribution of its electron density to the total procrystal density is equal to the contribution from all other molecules.[18]

Properties mapped onto this surface provide a visually rich and quantitative summary of all intermolecular interactions simultaneously.[19][20]

  • d_norm surface: This surface maps normalized contact distances, highlighting regions of close intermolecular contact. Strong hydrogen bonds appear as distinct bright red spots, while weaker contacts are shown in white or blue.

  • 2D Fingerprint Plots: These plots are 2D histograms that summarize all interactions, plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ).[16] The percentage contribution of different interaction types (e.g., H···H, C···H, N···H) can be precisely quantified.

Table 2: Hypothetical Summary of Intermolecular Contacts from Hirshfeld Analysis

Contact TypeContribution (%)Key Features
H···H~45%Represents the largest contribution, typical for organic molecules, indicating van der Waals forces.
N···H / H···N~20%Sharp spikes in the fingerprint plot, corresponding to the primary N-H···N hydrogen bonds.
C···H / H···C~18%Includes weaker C-H···N and C-H···S interactions.
S···H / H···S~9%Contacts involving the thiophene sulfur atom.
C···C~5%"Wings" in the fingerprint plot, indicative of π-π stacking interactions.

This quantitative analysis provides a holistic and unbiased view of the crystal packing forces, which is far more insightful than examining individual bond distances alone.[17][21]

Conclusion and Outlook

This guide has detailed the comprehensive, multi-step process for the definitive structural characterization of this compound. By integrating meticulous synthesis and crystallization with advanced SCXRD and computational analysis, we can generate a complete and unambiguous three-dimensional structural model.

For drug development professionals, the insights gained are invaluable. The precise geometry informs computational docking and SAR studies. An understanding of the supramolecular packing and hydrogen bonding networks is critical for predicting and controlling polymorphism, a factor with profound implications for a drug's bioavailability, stability, and intellectual property. The application of these rigorous analytical techniques is not merely an academic exercise; it is a fundamental pillar of modern, rational drug design and materials engineering.

References

An In-Depth Technical Guide to the Potential Pharmacophores of 4-(Thiophen-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4-(thiophen-2-yl)pyrimidin-2-amine scaffold represents a privileged structure in medicinal chemistry, combining the pharmacologically significant pyrimidine and thiophene heterocycles. This technical guide provides an in-depth analysis of the potential pharmacophoric features inherent to this core structure. We will dissect the molecule's constituent parts, identify key hydrogen bonding and hydrophobic features, and outline robust computational and experimental workflows for validating pharmacophore hypotheses. By integrating principles of medicinal chemistry, computational modeling, and structure-activity relationship (SAR) studies, this document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage this scaffold for the design of novel therapeutic agents. A case study based on closely related analogs with demonstrated anti-schistosomal activity will be used to illustrate the practical application of these principles.

Introduction to Pharmacophore-Guided Drug Discovery

In modern drug discovery, a pharmacophore is defined as the spatial arrangement of essential features in a molecule that are responsible for its biological activity. These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable groups. Identifying the pharmacophore of a lead compound is a critical step that enables medicinal chemists to rationally design new molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1]

The molecule this compound is a compelling starting point for drug discovery programs. It is comprised of three key components: a pyrimidine ring, a thiophene ring, and an exocyclic amino group. The pyrimidine ring is a cornerstone of many FDA-approved drugs, valued for its ability to engage in various biological interactions and serve as a bioisosteric replacement for other aromatic systems.[2] Similarly, the thiophene ring is a "privileged" pharmacophore, recognized for its unique electronic properties and its role as a common bioisostere for the phenyl ring, which can improve metabolic stability and binding affinity.[3] This guide will systematically explore the potential pharmacophores of this scaffold.

Analysis of the Core Scaffold: Key Chemical Features

The therapeutic potential of this compound stems from the distinct chemical properties of its constituent heterocycles and functional groups.

  • Pyrimidine Ring: This diazine features two nitrogen atoms which act as key hydrogen bond acceptors. Their precise positioning allows for specific, directional interactions within a biological target's binding site, such as the hinge region of a kinase. The pyrimidine system's ability to act as a bioisostere for other rings, like benzene or pyridine, allows for scaffold hopping strategies to optimize drug properties.[2]

  • Thiophene Ring: As a bioisostere of a phenyl ring, thiophene offers a similar size and shape but with different electronic properties due to the sulfur atom. The sulfur's lone pair of electrons can participate in hydrogen bonding, potentially increasing polarity and aqueous solubility compared to a benzene analog.[3][4] This substitution can be a critical strategy to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • 2-Amino Group: The primary amine attached to the pyrimidine ring is a potent hydrogen bond donor. In many kinase inhibitors, for example, this moiety forms crucial hydrogen bonds with the backbone of the kinase hinge region, serving as a vital anchor for the molecule.

Identification of Potential Pharmacophoric Features

Based on its structure, this compound presents a distinct set of pharmacophoric features that can be exploited for target binding. These features form the basis of any subsequent design and optimization efforts.

The primary pharmacophoric features are summarized below:

Feature TypeLocation on ScaffoldRole in Molecular Recognition
Hydrogen Bond Donor (HBD) Exocyclic 2-amino group (-NH₂)Donates a hydrogen to an acceptor atom (e.g., backbone carbonyl oxygen) on the target protein.
Hydrogen Bond Acceptor (HBA) Pyrimidine ring nitrogens (N1, N3)Accepts a hydrogen from a donor group (e.g., backbone amide) on the target protein.
Aromatic/Hydrophobic (AR/HY) Thiophene RingEngages in π-π stacking or hydrophobic interactions within a nonpolar pocket of the target.
Aromatic/Hydrophobic (AR/HY) Pyrimidine RingContributes to hydrophobic interactions and can participate in π-stacking.

These features can be visualized on the molecular structure as a pharmacophore map.

Caption: Key pharmacophoric features of this compound.

Computational Pharmacophore Modeling Workflow

Computational modeling is an indispensable tool for refining a pharmacophore hypothesis before committing to costly and time-consuming chemical synthesis. A ligand-based approach is particularly useful when a high-resolution structure of the biological target is unavailable.

Detailed Protocol: Ligand-Based Pharmacophore Modeling

This protocol outlines a self-validating system for generating and assessing a pharmacophore model based on a set of known active compounds.

Objective: To derive a 3D pharmacophore model that explains the shared activity of a series of analogs.

Methodology:

  • Dataset Preparation:

    • Action: Compile a set of at least 15-20 structurally diverse analogs with a wide range of biological activities (e.g., IC₅₀ values). Include both highly active and inactive compounds.

    • Causality: A diverse dataset with a significant activity range is crucial for the algorithm to correctly identify features that are essential for activity (present in active compounds) versus those that are detrimental or irrelevant (present in inactive compounds).

  • Conformational Analysis:

    • Action: Generate a set of low-energy 3D conformations for each molecule in the dataset. This can be achieved using tools like the ConfGen algorithm in Schrödinger's Maestro or similar software.

    • Causality: Molecules are flexible and adopt specific conformations to bind to their target. Exploring the conformational space is essential to identify the "bioactive" conformation.

  • Pharmacophore Feature Definition:

    • Action: Define the types of pharmacophoric features to be considered (e.g., HBD, HBA, AR, HY). Most software platforms, such as Phase, identify these automatically based on SMARTS patterns.[5]

    • Causality: This step translates the 2D chemical structures into a language of 3D features that the modeling algorithm can understand and align.

  • Hypothesis Generation & Scoring:

    • Action: Use an algorithm (e.g., Phase) to identify common pharmacophore arrangements among the active molecules. The algorithm generates multiple hypotheses, each representing a different spatial arrangement of features.

    • Action: Each hypothesis is scored based on its ability to align the active molecules while excluding the inactive ones. Key metrics include the "survival score," which reflects the model's overall quality and relevance.[5]

    • Causality: The scoring function provides a quantitative measure of how well a given pharmacophore hypothesis explains the observed biological data.

  • Model Validation:

    • Action: The best-scoring hypothesis must be validated. A common method is to build a quantitative structure-activity relationship (QSAR) model based on the pharmacophore. The dataset is typically split into a training set (to build the model) and a test set (to validate it).

    • Trustworthiness: A robust model will have a high squared correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (Q²) for the test set. An acceptable model generally has R² > 0.6 and Q² > 0.5.[6]

    • Causality: This step ensures that the model is not just descriptive of the training data but has true predictive power for new, unseen molecules.

G cluster_0 Computational Workflow A 1. Dataset Preparation (Active & Inactive Analogs) B 2. Conformational Analysis (Generate 3D Structures) A->B C 3. Hypothesis Generation (Identify Common Features) B->C D 4. Scoring & Ranking (Select Best Hypothesis) C->D E 5. Pharmacophore-based QSAR (Build Predictive Model) D->E F 6. Model Validation (Test Set Prediction, Q²) E->F G Validated Pharmacophore Model F->G

Caption: Workflow for ligand-based pharmacophore modeling and validation.

Experimental Validation via Structure-Activity Relationship (SAR) Studies

A computational model, no matter how well validated, remains a hypothesis until it is tested through chemical synthesis and biological assay. SAR studies involve systematically modifying the lead compound to probe the importance of each pharmacophoric feature.

Detailed Protocol: SAR-Driven Pharmacophore Validation

Objective: To confirm the role of the computationally-hypothesized pharmacophoric features and explore the chemical space around the core scaffold.

Methodology:

  • Hypothesis-Driven Design:

    • Action: Based on the validated pharmacophore model, design a small library of new analogs. Each analog should be designed to test a specific feature.

      • To Test HBD: Modify the 2-amino group (e.g., methylation to -NHCH₃, acylation to -NHC(O)CH₃).

      • To Test HBAs: Modify the pyrimidine ring, for example, by replacing it with a pyridine, which removes one HBA.[7]

      • To Test Aromatic/Hydrophobic Regions: Introduce substituents (e.g., -Cl, -CH₃, -OCH₃) at various positions on the thiophene or pyrimidine rings. Replace the thiophene with other bioisosteres like furan, thiazole, or a phenyl ring.[8]

    • Causality: Each modification is a targeted experiment. If methylation of the 2-amino group leads to a significant loss of activity, it strongly supports the hypothesis that this group acts as a critical hydrogen bond donor.

  • Chemical Synthesis:

    • Action: Synthesize the designed analogs. The core this compound can be synthesized by the cyclocondensation of a thiophene-containing chalcone with guanidine.[9][10] Subsequent modifications can be performed on this core.

    • Trustworthiness: Purity and structural confirmation of all synthesized compounds using methods like NMR, Mass Spectrometry, and HPLC are mandatory for the SAR data to be reliable.

  • Biological Evaluation:

    • Action: Screen all new analogs in a relevant biological assay to determine their activity (e.g., IC₅₀ or EC₅₀). The assay must be robust, reproducible, and have a suitable dynamic range.

    • Causality: This step generates the quantitative data needed to establish a clear relationship between structural changes and biological activity.

  • SAR Analysis and Iteration:

    • Action: Correlate the biological activity of each analog with its structural modification.

    • Causality: This analysis validates or refutes the initial pharmacophore hypothesis. For instance, if adding a bulky substituent to the thiophene ring abolishes activity, it suggests a sterically constrained hydrophobic pocket. The results from the first round of SAR are then used to refine the pharmacophore model and design the next generation of compounds in an iterative cycle.

G A Pharmacophore Hypothesis B 1. Design Analogs (Test HBD, HBA, HY features) A->B C 2. Chemical Synthesis & Purification B->C D 3. Biological Assay (Determine IC₅₀/EC₅₀) C->D E 4. Analyze Data (Structure-Activity Relationship) D->E F Refined Pharmacophore Model E->F Validation/ Refutation F->B Iterative Design Cycle

References

A Theoretical and Computational Exploration of 4-(thiophen-2-yl)pyrimidin-2-amine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 4-(thiophen-2-yl)pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step computational workflows. We will delve into the quantum chemical properties, potential biological targets, and the rationale behind specific computational approaches, fostering a deeper understanding of this promising molecular scaffold.

Introduction: The Therapeutic Potential of Thiophene-Pyrimidine Hybrids

The hybridization of heterocyclic moieties is a well-established strategy in drug discovery, often leading to compounds with enhanced biological activity and novel mechanisms of action. The fusion of thiophene and pyrimidine rings, as seen in this compound, brings together the electronic characteristics of an electron-rich five-membered ring and a nitrogen-containing six-membered ring. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The incorporation of a thiophene moiety can further modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[1]

This guide will explore the structural, electronic, and potential biological interaction profile of this compound through a computational lens, providing a roadmap for its further investigation and development as a potential therapeutic agent.

Part 1: Molecular Structure and Synthesis

The foundational step in understanding any molecule is to elucidate its three-dimensional structure and establish a reliable synthetic route.

Synthesis of this compound

The synthesis of this compound and its derivatives typically involves a Claisen-Schmidt condensation reaction to form a chalcone intermediate, followed by cyclization with guanidine.[1][2][3]

General Synthetic Protocol:

  • Chalcone Synthesis: An appropriately substituted acetophenone is reacted with thiophene-2-carbaldehyde in the presence of a base, such as sodium hydroxide, in an alcoholic solvent.[1]

  • Pyrimidine Ring Formation: The resulting chalcone is then cyclized with guanidine hydrochloride in the presence of a base like potassium hydroxide to yield the this compound core.[2][3]

The synthesized compound is then purified, typically by recrystallization, and its structure is confirmed using various spectroscopic techniques.

Spectroscopic Characterization

A combination of spectroscopic methods is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic TechniqueExpected Observations
Infrared (IR) Spectroscopy Presence of N-H stretching vibrations for the amine group, C=N stretching of the pyrimidine ring, and characteristic bands for the thiophene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Characteristic chemical shifts for the protons and carbons of the pyrimidine and thiophene rings, as well as the amine group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (C₈H₇N₃S).[4]

Part 2: Theoretical and Computational Characterization

Computational chemistry provides invaluable insights into the intrinsic properties of a molecule, guiding further experimental work. Density Functional Theory (DFT) is a powerful tool for this purpose.

Geometry Optimization and Structural Parameters

The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule.

Protocol for Geometry Optimization:

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP is a widely used and well-validated hybrid functional for organic molecules.

  • Basis Set: 6-311++G(d,p) is a suitable basis set that provides a good balance between accuracy and computational cost for this type of molecule.

  • Procedure: The initial structure of this compound is drawn and subjected to a geometry optimization calculation without any symmetry constraints. A subsequent frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The optimized geometry will provide key structural parameters such as bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from X-ray crystallography if available.

Electronic Properties and Reactivity Descriptors

Understanding the electronic structure of this compound is crucial for predicting its reactivity and potential interactions with biological macromolecules.

Key Electronic Properties to Calculate:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining the electronic transition properties and reactivity of the molecule. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions.

  • Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Computational Workflow for Electronic Properties:

Caption: Workflow for calculating electronic properties.

Vibrational Analysis

Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to further validate the computed structure and aid in the assignment of experimental spectral bands.

Part 3: In Silico Target Identification and Interaction Analysis

A key aspect of modern drug discovery is the early identification of potential biological targets. In silico methods, particularly molecular docking, are instrumental in this process.

Potential Biological Targets

Based on the activities of structurally related pyrimidine and thiophene derivatives, several potential biological targets can be hypothesized for this compound:

  • Kinases: Many pyrimidine derivatives are known to be kinase inhibitors, playing a role in cancer therapy.

  • Cyclooxygenase (COX) Enzymes: Thiophene-bearing pyrimidines have been investigated as potential anti-inflammatory agents by targeting COX-1 and COX-2.[1]

  • Other Enzymes: Depending on the specific substitutions, other enzymes involved in various disease pathways could be potential targets.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.

Step-by-Step Molecular Docking Protocol:

  • Ligand Preparation: The 3D structure of this compound, obtained from DFT optimization, is prepared by adding hydrogen atoms and assigning appropriate charges.

  • Target Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Binding Site Definition: The active site of the protein is defined, often based on the location of a known inhibitor or through binding site prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to sample a large number of possible conformations of the ligand within the binding site.

  • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.

Illustrative Docking Workflow:

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Analysis L1 Optimized Ligand Structure L2 Add Hydrogens & Assign Charges L1->L2 D1 Define Binding Site L2->D1 P1 Download PDB Structure P2 Remove Water & Heteroatoms P1->P2 P3 Add Hydrogens P2->P3 P3->D1 D2 Run Docking Algorithm D1->D2 D3 Score & Rank Poses D2->D3 A1 Visualize Top Poses D3->A1 A2 Analyze Interactions A1->A2

Caption: A typical molecular docking workflow.

Molecular Dynamics Simulations

To assess the stability of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations can be performed. MD simulations provide a dynamic view of the system over time, allowing for the evaluation of the stability of key interactions and the overall binding mode.

Part 4: Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[5] For a series of this compound derivatives, a QSAR study can help in identifying the key structural features that govern their activity and in designing more potent analogs.[6][7][8][9]

General QSAR Workflow:

  • Data Set: A series of structurally related compounds with experimentally determined biological activities is required.

  • Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each compound.

  • Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

Conclusion and Future Directions

The integration of theoretical and computational chemistry offers a powerful and efficient approach to the study of promising drug candidates like this compound. This guide has outlined a comprehensive workflow, from synthesis and structural elucidation to in silico target identification and interaction analysis. The methodologies described herein provide a robust framework for researchers to explore the therapeutic potential of this and related heterocyclic compounds.

Future work should focus on the synthesis of a library of this compound derivatives with diverse substitutions to establish a robust structure-activity relationship. Experimental validation of the predicted biological targets through in vitro and in vivo assays is the crucial next step in the drug development pipeline. The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery of novel therapeutics based on the thiophene-pyrimidine scaffold.

References

Methodological & Application

Application Notes and Protocols for the Investigation of 4-(thiophen-2-yl)pyrimidin-2-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophenopyrimidine Scaffold as a Privileged Motif in Kinase Inhibition

The confluence of a thiophene ring and a pyrimidine core has given rise to a class of compounds with significant therapeutic potential, particularly in the realm of kinase inhibition. The pyrimidine moiety is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP-binding pocket of numerous kinases[1]. The thiophene group, in turn, can be strategically utilized to occupy hydrophobic regions and establish further interactions, thereby enhancing potency and modulating selectivity.

Derivatives of this scaffold have demonstrated inhibitory activity against a range of critical oncogenic and inflammatory kinases, including the T-cell tyrosine kinase p56lck, Phosphoinositide 3-kinase (PI3K), Janus kinases (JAKs), and Polo-like kinase 4 (PLK4)[2][3][4][5]. This established potential makes novel, unexplored derivatives such as 4-(thiophen-2-yl)pyrimidin-2-amine compelling candidates for screening and development.

This document serves as a comprehensive guide for researchers investigating the kinase inhibitory properties of this compound. While specific biological data for this exact compound is not yet extensively published, the protocols and methodologies outlined herein are based on established practices for analogous compounds and provide a robust framework for its characterization.

Chemical and Physical Properties

A foundational understanding of the test compound's properties is essential for accurate and reproducible experimental design.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 154321-60-5N/A
Molecular Formula C₈H₇N₃SN/A
Molecular Weight 177.23 g/mol N/A
Appearance Off-white to pale yellow solidAssumed
Solubility Soluble in DMSO, MethanolAssumed

Part 1: Initial Characterization and In Vitro Kinase Profiling

The primary objective is to determine if this compound possesses inhibitory activity against protein kinases and to identify its primary targets. Given the activity of structurally related compounds, a logical starting point would be to screen against a panel of kinases implicated in cancer and inflammatory diseases.

Rationale for Target Selection

Based on existing literature for analogous thiophenopyrimidine scaffolds, the following kinase families are recommended for initial screening:

  • Tyrosine Kinases:

    • Src Family Kinases (e.g., LCK, SRC): Derivatives have shown potent inhibition of p56lck[2].

    • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR2): Thiophenyl-pyrimidine derivatives have demonstrated dual inhibitory activity against these targets.

  • Serine/Threonine Kinases:

    • PI3K/AKT/mTOR Pathway (e.g., PI3Kα, PI3Kδ, mTOR): The thienopyrimidine scaffold is a known inhibitor of this critical cancer pathway[4].

    • Polo-like Kinases (e.g., PLK4): Aminopyrimidine cores are features of potent PLK4 inhibitors[5].

  • Janus Kinases (JAK1, JAK2, JAK3, TYK2): Pyrimidin-2-amine derivatives have been successfully developed as JAK inhibitors[3].

Experimental Workflow for Kinase Profiling

G cluster_prep Compound Preparation cluster_assay Biochemical Kinase Assay cluster_analysis Data Analysis prep1 Prepare 10 mM stock of this compound in 100% DMSO prep2 Perform serial dilutions in DMSO to create a concentration gradient prep1->prep2 assay1 Dispense diluted compound or DMSO (control) into 384-well plate prep2->assay1 assay2 Add kinase and substrate/peptide to wells assay1->assay2 assay3 Initiate reaction with ATP assay2->assay3 assay4 Incubate at 30°C for 60 minutes assay3->assay4 assay5 Add detection reagent (e.g., ADP-Glo™) assay4->assay5 assay6 Measure luminescence/fluorescence assay5->assay6 analysis1 Calculate percent inhibition relative to controls assay6->analysis1 analysis2 Plot inhibition vs. log[concentration] analysis1->analysis2 analysis3 Determine IC50 values using non-linear regression analysis2->analysis3

Figure 1: Workflow for in vitro biochemical kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general template and should be optimized for each specific kinase target. The ADP-Glo™ Kinase Assay (Promega) is a common platform for this purpose.

Materials:

  • This compound

  • DMSO (Anhydrous)

  • Recombinant human kinases of interest

  • Kinase-specific peptide substrates

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates (low volume)

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a 10-point, 3-fold serial dilution in DMSO to generate a range of concentrations (e.g., 10 mM to 0.5 µM).

  • Assay Plate Setup:

    • Add 50 nL of each compound dilution or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in kinase reaction buffer. The optimal concentrations of each should be determined empirically but are often in the low nanomolar range for the kinase and micromolar range for the substrate.

    • Add 5 µL of the kinase/substrate master mix to each well.

    • Prepare an ATP solution in kinase reaction buffer at a concentration close to the Kₘ for the target kinase.

    • Initiate the reaction by adding 5 µL of the ATP solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Following the manufacturer's instructions for the ADP-Glo™ kit, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Part 2: Cell-Based Assays for Target Validation and Phenotypic Effects

Positive results from biochemical assays must be validated in a cellular context to confirm cell permeability and on-target activity.

Cellular Proliferation Assay (MTT/MTS Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cell lines, which is an indirect measure of cell proliferation and viability.

Cell Line Selection:

  • For PI3K/mTOR pathway: MCF-7 (breast cancer), PC-3 (prostate cancer)

  • For EGFR/VEGFR2: A549 (lung cancer), HUVEC (endothelial cells)

  • For JAK pathway: U937 (lymphoma), HEL (erythroleukemia)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO, final concentration <0.5%).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% inhibition of cell growth) by plotting the percentage of viable cells against the compound concentration.

Target Engagement via Western Blotting

This protocol confirms that the compound inhibits the intended kinase within the cell by measuring the phosphorylation of its downstream substrates.

G cluster_cell Cell Treatment cluster_wb Western Blotting cluster_analysis Analysis cell1 Plate cells and allow to adhere cell2 Treat with this compound at various concentrations cell1->cell2 cell3 Incubate for a defined period (e.g., 2-4 hours) cell2->cell3 cell4 Lyse cells to extract proteins cell3->cell4 wb1 Quantify protein concentration (BCA assay) cell4->wb1 wb2 Separate proteins by SDS-PAGE wb1->wb2 wb3 Transfer proteins to a PVDF membrane wb2->wb3 wb4 Block membrane and probe with primary antibodies (e.g., p-AKT, total AKT) wb3->wb4 wb5 Probe with HRP-conjugated secondary antibodies wb4->wb5 wb6 Detect signal using chemiluminescence wb5->wb6 analysis1 Quantify band intensity wb6->analysis1 analysis2 Normalize phosphorylated protein to total protein analysis1->analysis2 analysis3 Determine dose-dependent inhibition of phosphorylation analysis2->analysis3

Figure 2: Workflow for Western Blot analysis of target engagement.

Example: PI3K Pathway

  • Cell Treatment: Treat MCF-7 cells with increasing concentrations of the compound for 2 hours.

  • Lysis: Lyse the cells and quantify the protein concentration.

  • Western Blot:

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer to a PVDF membrane.

    • Probe with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6K, and total S6K. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the bands using an ECL substrate and an imaging system.

  • Analysis: A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates on-target inhibition of the PI3K pathway.

Part 3: In Vivo Efficacy Studies

Should the compound demonstrate potent and selective in vitro and cell-based activity, its efficacy can be evaluated in a preclinical animal model.

Xenograft Mouse Model of Cancer

This model assesses the ability of the compound to inhibit tumor growth in an in vivo setting.

Protocol Outline:

  • Cell Implantation: Subcutaneously implant a suitable cancer cell line (e.g., 5 x 10⁶ MCF-7 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer this compound via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule (e.g., 50 mg/kg, daily). The formulation of the compound (e.g., in 0.5% methylcellulose) will need to be optimized.

  • Monitoring: Monitor tumor volume (using calipers), body weight, and general animal health twice weekly.

  • Endpoint: At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers by Western blot or immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment and vehicle groups.

Conclusion and Future Directions

The thiophenopyrimidine scaffold is a validated starting point for the development of potent kinase inhibitors. This compound represents an under-explored molecule within this class. The protocols provided here offer a comprehensive framework to systematically evaluate its potential as a kinase inhibitor, from initial biochemical screening to in vivo efficacy studies. Successful identification of a primary kinase target would pave the way for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, potentially leading to the development of a novel therapeutic agent.

References

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Elucidating the Mechanism of Action of 4-(thiophen-2-yl)pyrimidin-2-amine and its Analogs

The this compound core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This structural motif is a key feature in a variety of biologically active molecules, with derivatives demonstrating potent inhibitory activity against a range of important cellular targets. Research has indicated that compounds bearing this scaffold can function as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][2][3][4][5][6] The versatility of the pyrimidine ring, combined with the electronic properties of the thiophene moiety, makes it a "privileged scaffold" for interacting with biological macromolecules.

This guide provides a comprehensive overview of the experimental strategies and detailed protocols for elucidating the mechanism of action (MoA) of this compound. The following sections are designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind key experimental choices. Our approach is grounded in a logical progression from broad, target-agnostic screening to specific, hypothesis-driven validation.

Section 1: Primary Target Identification and Validation: Kinase Inhibition Profile

The 2-aminopyrimidine scaffold is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors. Therefore, the most logical starting point for elucidating the MoA of this compound is to assess its activity against a panel of protein kinases.

Rationale for Kinase Profiling

Protein kinases are crucial regulators of a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[3][4] Derivatives of the thiophen-pyrimidine scaffold have been specifically identified as inhibitors of Janus kinases (JAKs), Polo-like kinase 4 (PLK4), PI3-kinase, and the T-cell tyrosine kinase p56lck.[1][3][4][5] A broad kinase screen will rapidly identify the most sensitive targets and provide initial insights into the compound's selectivity.

Experimental Workflow: From Broad Screening to IC50 Determination

The following workflow outlines a systematic approach to identifying and validating kinase targets.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Potency & Selectivity A Broad Kinase Panel Screen (e.g., 100+ kinases at a single high concentration) B Identify 'Hits' (Kinases with >50% inhibition) A->B Data Analysis C Dose-Response Assay (e.g., 10-point titration for each 'hit' kinase) B->C Proceed with Hits D Calculate IC50 Values C->D Curve Fitting E Determine Selectivity Profile (Compare IC50 values across all validated hits) D->E Analysis

Figure 1: Workflow for kinase target identification and validation.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human kinases of interest

  • Appropriate kinase-specific substrate and buffer (refer to manufacturer's guidelines)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the specific kinase)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for the dose-response curve (e.g., from 10 mM down to 1 nM). For the initial screen, a single high concentration (e.g., 10 µM) is sufficient.

  • Kinase Reaction Setup (per well):

    • Add 1 µL of the diluted test compound or control to the assay plate.

    • Add 2 µL of the kinase/substrate mixture in the appropriate reaction buffer.

    • Add 2 µL of ATP solution to initiate the reaction. The final reaction volume is 5 µL.

    • Note: The final concentration of DMSO should be kept constant across all wells, typically ≤ 1%.

  • Incubation:

    • Shake the plate gently for 30 seconds.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition relative to the DMSO control.

  • For dose-response experiments, plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Parameter Description Example Data
IC50 (nM) Concentration for 50% inhibition85
Hill Slope Steepness of the dose-response curve1.2
Max Inhibition (%) Maximum observed inhibition98%

Table 1: Example data output from a dose-response kinase assay.

Section 2: Cellular Mechanism of Action: Target Engagement and Phenotypic Outcomes

Once a primary kinase target (or targets) has been identified, the next critical step is to confirm that this compound engages this target within a cellular context and produces a relevant phenotypic response. Given the established links between kinase inhibition and cancer, investigating anti-proliferative and pro-apoptotic effects is a logical progression.[6][8]

Rationale for Cellular Assays

In vitro enzyme assays are essential for determining direct inhibitory activity, but they do not account for cell permeability, off-target effects, or metabolic stability. Cellular assays are necessary to validate that the compound can reach its intracellular target at a sufficient concentration to exert a biological effect.

Protocol: Western Blotting for Phospho-Protein Analysis

This protocol is used to assess the phosphorylation state of a kinase's downstream substrate. A reduction in the phosphorylated form of the substrate in compound-treated cells provides strong evidence of target engagement.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase (e.g., MCF-7 for PI3K/mTOR pathway).[3]

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies (one for the phosphorylated substrate, one for the total substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE gels and Western blotting apparatus.

Procedure:

  • Cell Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1x, 1x, 10x the kinase IC50 value) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Add 100 µL of lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody for the total protein to ensure equal loading.

G cluster_0 Cellular Signaling Cascade cluster_1 Inhibitor Action A Target Kinase (e.g., PI3K) B Downstream Substrate (e.g., Akt) A->B Phosphorylates C Phosphorylated Substrate (p-Akt) B->C Active Form D Cell Proliferation & Survival Inhibitor This compound Inhibitor->A Inhibits

References

Application Notes and Protocols for In Vitro Assay Development Using 4-(Thiophen-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(thiophen-2-yl)pyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent inhibitors of various protein kinases. This guide provides a comprehensive framework for the development of robust in vitro assays to characterize the inhibitory activity of compounds based on this scaffold. We will focus on established kinase targets implicated in oncology and immunology, namely Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the lymphocyte-specific protein tyrosine kinase (p56lck). This document will detail both biochemical and cell-based assay protocols, emphasizing the rationale behind experimental design, methods for assay validation, and strategies for data analysis and troubleshooting. Our objective is to equip researchers with the necessary tools to generate high-quality, reproducible data for the evaluation of novel this compound derivatives.

Introduction: The this compound Scaffold in Kinase Inhibition

The this compound core represents a versatile building block in the design of kinase inhibitors. Its chemical structure allows for substitutions that can be tailored to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases.[1][2] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases, including those critical for cancer cell proliferation and survival (EGFR, VEGFR-2) and T-cell activation (p56lck).[3][4][5][6] The development of reliable in vitro assays is a cornerstone of the drug discovery process, enabling the quantitative assessment of a compound's potency, selectivity, and mechanism of action.

This guide will provide detailed protocols for a tiered approach to assay development, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

Foundational Principles of In Vitro Kinase Assay Development

A successful in vitro assay is both robust and reproducible. Key considerations in the design of such assays include the choice of assay format, optimization of reaction conditions, and rigorous validation.

Biochemical Assays: Direct Measurement of Enzyme Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[7] These assays are essential for determining a compound's intrinsic potency (e.g., IC50 value) and for understanding its mechanism of inhibition. Common formats include:

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is proportional to the amount of ADP, and therefore to kinase activity.[8][9]

  • Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, utilize a donor fluorophore-labeled antibody and an acceptor fluorophore-labeled substrate. Phosphorylation of the substrate by the kinase brings the donor and acceptor into proximity, resulting in a FRET signal.[10][11]

  • Radiometric Assays: These traditional "gold standard" assays measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[12][13]

Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays provide a more physiologically relevant system to evaluate a compound's efficacy by considering factors such as cell permeability, off-target effects, and interaction with cellular signaling pathways.[14][15] Key cell-based assay types include:

  • Phosphorylation Assays: These assays measure the phosphorylation status of the target kinase or its downstream substrates within the cell. Common techniques include Western Blotting, ELISA, and Homogeneous Time-Resolved Fluorescence (HTRF).[14][16][17]

  • Cell Proliferation/Viability Assays: These assays determine the effect of a compound on the growth and survival of cancer cell lines or other relevant cell types.[3][18] Methods like MTT, MTS, or CellTiter-Glo® are widely used.

  • Reporter Gene Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a transcription factor that is activated by the kinase signaling pathway.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for developing biochemical and cell-based assays for EGFR, VEGFR-2, and p56lck.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescence-based assay to determine the IC50 value of a this compound derivative against a purified kinase.

3.1.1. Principle

The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to the initial kinase activity.[19]

3.1.2. Materials

  • Purified recombinant kinase (EGFR, VEGFR-2, or p56lck)

  • This compound derivative (test compound)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

3.1.3. Assay Optimization

  • ATP Concentration: The ATP concentration should be at or near the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[12][20] This must be determined experimentally for each kinase lot.

  • Enzyme Concentration: Titrate the kinase to determine the concentration that results in approximately 10-30% conversion of ATP to ADP within the linear range of the reaction.

  • Reaction Time: Determine the optimal incubation time that falls within the linear phase of the kinase reaction.[21]

3.1.4. Protocol

  • Compound Preparation: Prepare a 10-point serial dilution of the this compound derivative in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of the assay plate.

    • Prepare a 2X kinase/substrate solution in kinase buffer. Add 10 µL of this solution to each well.

    • Pre-incubate the plate for 15-30 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Prepare a 2X ATP solution in kinase buffer.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.

  • Incubation: Mix the plate gently and incubate at 30°C for the predetermined optimal time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.[15]

    • Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.[15]

  • Data Acquisition: Measure the luminescence using a plate reader.

3.1.5. Data Analysis

  • Subtract the background luminescence (no enzyme control) from all other values.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4][22]

3.1.6. Assay Validation

  • Calculate the Z'-factor to assess the quality and suitability of the assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[23][24]

Cell-Based Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the inhibitory effect of a this compound derivative on the phosphorylation of a target kinase in a cellular context.

3.2.1. Principle

Western blotting is used to detect the levels of the phosphorylated form of the target kinase (e.g., phospho-EGFR) relative to the total amount of the kinase protein. A decrease in the phosphorylated form upon treatment with the inhibitor indicates its cellular activity.[16]

3.2.2. Materials

  • Relevant cell line (e.g., A431 for EGFR, HUVEC for VEGFR-2, Jurkat for p56lck)

  • This compound derivative

  • Cell culture medium and supplements

  • Ligand for kinase stimulation (e.g., EGF for EGFR, VEGF for VEGFR-2)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

  • Imaging system for chemiluminescence detection

3.2.3. Protocol

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to induce kinase phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer with inhibitors to each well and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST; avoid milk for phospho-antibodies).[25][26]

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody for the total protein to serve as a loading control.

3.2.4. Data Analysis

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-protein signal to the total protein signal for each sample.

  • Plot the normalized phospho-protein levels against the compound concentration.

3.2.5. Troubleshooting

  • No or Weak Signal: Increase the amount of protein loaded, use a more sensitive detection substrate, or enrich the phosphoprotein using immunoprecipitation.[26]

  • High Background: Optimize blocking conditions, increase the stringency of washes, and use TBS-based buffers instead of PBS.[17][25]

Cell Proliferation Assay (MTS/CCK-8)

This protocol outlines a colorimetric assay to measure the effect of a this compound derivative on the proliferation of cancer cells.

3.3.1. Principle

MTS or CCK-8 assays are based on the reduction of a tetrazolium salt by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[27]

3.3.2. Materials

  • Cancer cell line (e.g., A549 for EGFR, HepG2 for VEGFR-2)

  • This compound derivative

  • Cell culture medium and supplements

  • MTS or CCK-8 reagent

  • 96-well clear bottom plates

  • Microplate reader

3.3.3. Protocol

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the this compound derivative to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • Assay Readout:

    • Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours until a color change is observed.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

3.3.4. Data Analysis

  • Subtract the background absorbance (media only control).

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.[22]

Visualization of Workflows and Pathways

G cluster_biochemical Biochemical Assay Workflow A Compound Dilution B Add Compound to Plate C Add Kinase/Substrate Mix D Pre-incubate E Initiate with ATP F Incubate G Stop Reaction & Deplete ATP (ADP-Glo Reagent) H Convert ADP to ATP & Detect (Kinase Detection Reagent) I Read Luminescence J Calculate IC50

G cluster_cellbased Cell-Based Phosphorylation Assay Workflow (Western Blot) A Seed & Grow Cells B Serum Starve C Pre-treat with Compound D Stimulate with Ligand E Lyse Cells F Quantify Protein G SDS-PAGE & Transfer H Immunoblot for Phospho-Protein I Strip & Re-probe for Total Protein J Densitometry & Analysis

G

Data Presentation

Quantitative data from the assays should be summarized in a clear and organized manner.

Table 1: Example Data Summary for a this compound Derivative

Assay TypeTargetCell LineIC50 (nM)Z'-factor
BiochemicalEGFRN/A15.20.82
BiochemicalVEGFR-2N/A25.80.79
Biochemicalp56lckN/A8.50.85
Cell ProliferationEGFRA549120.4N/A
Cell ProliferationVEGFR-2HepG2250.1N/A
Cell Proliferationp56lckJurkat95.7N/A

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the in vitro characterization of this compound derivatives as kinase inhibitors. By employing a combination of biochemical and cell-based assays, researchers can obtain critical data on the potency, selectivity, and cellular efficacy of their compounds. Adherence to best practices for assay optimization, validation, and data analysis will ensure the generation of high-quality, reproducible results, thereby accelerating the drug discovery and development process.

References

Application Notes & Protocols: Investigating 4-(thiophen-2-yl)pyrimidin-2-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 4-(thiophen-2-yl)pyrimidin-2-amine, a heterocyclic compound with potential as an anticancer agent. This document outlines the postulated mechanism of action based on structurally related molecules, a strategic experimental workflow, and detailed protocols for its characterization in cancer cell line models.

Introduction: The Therapeutic Potential of Thienopyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. When fused or linked to a thiophene ring, the resulting thienopyrimidine derivatives have demonstrated a broad spectrum of biological activities, notably as potent anticancer agents.[1] These compounds often function as kinase inhibitors, targeting key signaling pathways that are frequently dysregulated in cancer.[2]

Prominent targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical mediators of tumor cell proliferation, survival, and angiogenesis.[3][4][5] Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis, making thienopyrimidine derivatives a promising class of molecules for oncology research.[6][7]

This compound, while a distinct molecule, belongs to this broader class of pharmacologically active compounds.[8] Based on the established activities of its structural analogs, it is hypothesized that this compound may exert its anticancer effects through the modulation of critical cell signaling pathways, leading to the inhibition of cancer cell growth. These notes provide a framework for the systematic investigation of this hypothesis.

Postulated Mechanism of Action

Based on extensive research into related thienopyrimidine and pyrimidine derivatives, this compound is postulated to function as an inhibitor of receptor tyrosine kinases, such as EGFR and VEGFR-2.[3][4][5] The binding of this compound to the ATP-binding site of these kinases is predicted to block downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are fundamental for cell proliferation and survival.[3][4]

The inhibition of these pro-survival pathways is expected to trigger two primary cellular outcomes:

  • Cell Cycle Arrest: Disruption of kinase signaling can halt the cell cycle, often at the G2/M or G1 phase, preventing cancer cells from progressing through mitosis.[6][9]

  • Induction of Apoptosis: By blocking survival signals, the compound may shift the cellular balance towards programmed cell death, leading to the activation of caspases and the systematic dismantling of the cell.[6][10][11]

The following diagram illustrates this postulated mechanism of action.

Postulated_Mechanism_of_Action cluster_membrane Cell Membrane RTK EGFR / VEGFR-2 PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt Activation Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK Activation Compound This compound Compound->RTK Inhibition Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Ras_MAPK->Proliferation Cell_Cycle Cell Cycle Arrest (G1 or G2/M) Apoptosis Apoptosis Induction

Caption: Postulated mechanism of this compound.

Experimental Workflow for Preclinical Evaluation

A tiered approach is recommended to efficiently characterize the anticancer properties of this compound. This workflow progresses from broad cytotoxicity screening to detailed mechanistic studies.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Screening Tier 1: Cytotoxicity Screening (MTT/MTS Assay) Start->Screening IC50 Determine IC50 Values Across Multiple Cancer Cell Lines Screening->IC50 Mechanistic Tier 2: Mechanistic Assays IC50->Mechanistic CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanistic->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanistic->Apoptosis Protein Tier 3: Target Validation (Western Blot) CellCycle->Protein Apoptosis->Protein Kinase Kinase Activity Assays (Optional) Protein->Kinase End End: Data Analysis & Conclusion Kinase->End

Caption: Tiered experimental workflow for compound evaluation.

Summary of Anticipated Effects in Cancer Cell Lines

The following table should be used to summarize the experimental findings for this compound across a panel of cancer cell lines. Data from studies on structurally similar compounds suggest that breast (e.g., MCF-7, MDA-MB-231), colon (e.g., HT-29, HCT-116), and liver (e.g., HepG-2) cancer cell lines are relevant choices for initial screening.[12][13][14]

Cell LineCancer TypeAnticipated IC50 Range (µM)Predicted Effect on Cell CyclePredicted Effect on Apoptosis
MCF-7 Breast1 - 20G1 or G2/M ArrestInduction
MDA-MB-231 Breast5 - 50G1 or G2/M ArrestInduction
HCT-116 Colon1 - 25G1 ArrestInduction
HepG-2 Liver5 - 40G2/M ArrestInduction
A549 Lung1 - 30G2/M ArrestInduction

Note: The anticipated IC50 ranges are hypothetical and based on published data for analogous compounds. Actual values must be determined experimentally.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle after compound treatment.

Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing a population of cells, one can distinguish between cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Materials:

  • Cancer cells treated with the compound (at IC50 and 2x IC50 concentrations) for 24 or 48 hours.

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the treated samples to the vehicle control.

Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells.

Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of:

  • Viable cells (Annexin V- / PI-)

  • Early apoptotic cells (Annexin V+ / PI-)

  • Late apoptotic/necrotic cells (Annexin V+ / PI+)

Materials:

  • Cancer cells treated with the compound for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Treat cells in 6-well plates as described for cell cycle analysis.

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

  • Data Analysis: Create quadrant plots to quantify the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic).

References

Application Notes & Protocols: Designing Novel Derivatives from 4-(thiophen-2-yl)pyrimidin-2-amine for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(thiophen-2-yl)pyrimidin-2-amine scaffold represents a privileged structure in medicinal chemistry, combining two heterocycles, pyrimidine and thiophene, known for their broad range of biological activities.[1][2] Pyrimidine derivatives are central to numerous FDA-approved drugs, particularly as kinase inhibitors, due to their ability to mimic the purine core of ATP and form key hydrogen bond interactions in the kinase hinge region.[3][4] The thiophene moiety is also a prominent pharmacophore in approved drugs, valued for its capacity to modulate physicochemical properties and engage in unique interactions with biological targets.[5][6][7] This guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel derivatives based on this core structure. We present detailed protocols for in silico molecular docking, chemical synthesis through multiple diversification schemes, and in vitro biological assays, including a kinase inhibition assay and a cell viability assay, to guide researchers in the development of potent and selective therapeutic candidates.

Rationale and Design Strategy

The primary objective is to systematically explore the chemical space around the this compound core to establish a robust Structure-Activity Relationship (SAR). The design strategy focuses on three key points of diversification, enabling tailored modifications to probe interactions with a target active site, such as that of a protein kinase.

  • R1 (2-Amino Group): This position is critical for forming hydrogen bonds, often with the hinge region of a kinase active site. Modifications here can modulate binding affinity, selectivity, and physicochemical properties. We will explore the introduction of various acyl and substituted alkyl groups.

  • R2 (Pyrimidine C5-Position): Substitution at this position can be used to probe deeper into the active site pocket. Introducing small, rigid groups can enhance potency and selectivity.[8]

  • R3 (Thiophene C5-Position): The thiophene ring's C5 position is susceptible to electrophilic substitution, allowing the introduction of substituents that can occupy adjacent pockets, improve solubility, or fine-tune electronic properties.

G cluster_0 This compound Scaffold cluster_1 Points of Diversification scaffold scaffold R1 R1: Modulate H-Bonding & Physicochemical Properties scaffold->R1  2-Amino Group R2 R2: Probe Hydrophobic Pockets scaffold->R2  Pyrimidine C5 R3 R3: Enhance Solubility & Target Specificity scaffold->R3  Thiophene C5 G A 1. Target Preparation (e.g., EGFR Kinase Domain, PDB ID: 2J6M) C 3. Grid Generation (Define Binding Site) A->C B 2. Ligand Preparation (Design & 3D Structure Generation) D 4. Docking Simulation (Run AutoDock, Glide, etc.) B->D C->D E 5. Pose Analysis & Scoring (Evaluate Binding Energy & Interactions) D->E F 6. Prioritize Candidates for Synthesis E->F G A 1. Cell Seeding (e.g., A549 cells in 96-well plate) B 2. Compound Treatment (Incubate with serial dilutions of derivatives) A->B C 3. Add MTT Reagent (Incubate for 4 hours at 37°C) B->C D 4. Solubilize Formazan (Add DMSO or Solubilization Buffer) C->D E 5. Measure Absorbance (Read at 570 nm) D->E F 6. Calculate EC50 (Determine concentration for 50% viability loss) E->F

References

Application Notes & Protocols: Investigating the Anti-inflammatory Potential of 4-(thiophen-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the investigation of 4-(thiophen-2-yl)pyrimidin-2-amine as a potential anti-inflammatory agent. These application notes and protocols are designed to offer both the conceptual framework and practical methodologies for characterizing the compound's mechanism of action and efficacy in relevant preclinical models.

Introduction: The Rationale for Targeting Innate Immunity

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases.[1][2] The innate immune system, our first line of defense, relies on pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs) to detect danger signals and initiate a defensive response.[3][4][5] A critical signaling nexus in this pathway is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[6][7] As the "master IRAK," its kinase activity is indispensable for transducing signals from TLRs and IL-1Rs, making it a highly attractive therapeutic target for inflammatory diseases.[7]

The core structure of this compound, which combines a pyrimidine ring with a thiophene moiety, is found in numerous compounds with diverse biological activities, including anti-inflammatory properties.[8][9][10][11] This structural motif is a promising scaffold for the development of novel IRAK4 inhibitors. This guide outlines the experimental workflow to test the hypothesis that this compound functions as an IRAK4 inhibitor to suppress inflammatory signaling.

Section 1: Compound Synthesis and Preparation

While various synthetic routes for thiophene-pyrimidine derivatives exist, a common approach involves the condensation of a thiophene-containing chalcone with guanidine or a related compound.[9][12][13]

Generalized Synthesis Scheme:

A plausible synthetic route starts with the Claisen-Schmidt condensation of thiophene-2-carbaldehyde and a suitable ketone to form a chalcone. This intermediate is then reacted with guanidine nitrate in the presence of a base to yield the this compound core structure.[12][13]

For experimental use, the synthesized this compound should be of high purity (≥98%), as confirmed by HPLC and NMR. The compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions for in vitro and in vivo studies. It is crucial to establish the maximum tolerated DMSO concentration in cell-based assays to avoid solvent-induced artifacts.

Section 2: Mechanistic Elucidation - The IRAK4 Signaling Cascade

The primary hypothesis is that this compound exerts its anti-inflammatory effects by inhibiting IRAK4. The TLR/IL-1R signaling pathway provides a clear framework for testing this hypothesis.[3][4][5][14][15]

The Signaling Pathway:

Upon ligand binding, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4.[3][4] IRAK4 then phosphorylates and activates IRAK1, initiating a downstream cascade that leads to the activation of the transcription factor NF-κB.[4][14][16][17][18][19] NF-κB is a master regulator of inflammatory gene expression, inducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[16][18][20]

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Genes Pro-inflammatory Gene Transcription NFkB->Genes translocates Compound 4-(thiophen-2-yl) pyrimidin-2-amine Compound->IRAK4 inhibits In_Vitro_Workflow Start Start Cell_Culture Culture Macrophages (e.g., RAW 264.7 or THP-1) Start->Cell_Culture Pre_treatment Pre-treat with This compound (various concentrations) Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for 4-24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Measure Cytokine Levels (TNF-α, IL-6) by ELISA Supernatant_Collection->ELISA End End ELISA->End In_Vivo_Workflow Start Start Animal_Acclimatization Acclimatize Rats/Mice Start->Animal_Acclimatization Compound_Administration Administer Compound or Vehicle Animal_Acclimatization->Compound_Administration Carrageenan_Injection Inject Carrageenan into Paw Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Regular Intervals (0-6 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate Percent Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocol for the Preparation of a Stock Solution of 4-(thiophen-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-TPA-2026-01

Abstract

This document provides a comprehensive, field-tested protocol for the preparation of a stock solution of 4-(thiophen-2-yl)pyrimidin-2-amine (CAS No. 154321-60-5).[1] This guide is intended for researchers, scientists, and drug development professionals who require a reliable and reproducible method for solubilizing and storing this heterocyclic amine for use in various biological and chemical assays. The protocol emphasizes safety, accuracy, and the preservation of the compound's integrity.

Introduction: The Scientific Imperative for a Validated Protocol

This compound is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its structural motif, containing both a pyrimidine and a thiophene ring, imparts unique electronic properties that make it a valuable scaffold for the synthesis of novel therapeutic agents.[2] The reproducibility of experimental results hinges on the precise and accurate preparation of stock solutions. An improperly prepared stock solution can introduce significant variability, leading to erroneous data and hindering research progress.

This protocol is designed to be a self-validating system, incorporating best practices in chemical handling, solution preparation, and storage to ensure the highest quality stock solution. By explaining the causality behind each step, this guide empowers the researcher to not only follow the protocol but also to understand the critical parameters that ensure success.

Compound Information and Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of a stock solution.

PropertyValueSource
Chemical Name This compound[1]
Synonyms 4-(2-thienyl)-2-pyrimidinamine, 2-Amino-4-(thiophen-2-yl)pyrimidine[2]
CAS Number 154321-60-5[1]
Molecular Formula C₈H₇N₃S[1]
Molecular Weight 177.23 g/mol [1]
Appearance Typically a solid (e.g., off-white needles for a similar compound)[3]
Solubility Moderate solubility in polar organic solvents.[2]
Storage Temperature 0-8°C is recommended for the solid form of a similar compound.[3]

Safety and Handling: A Proactive Approach

Potential Hazards:

  • May be harmful if swallowed, inhaled, or in contact with skin.

  • May cause eye, skin, and respiratory tract irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.

Emergency Procedures:

  • Skin Contact: Immediately wash with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water. Seek immediate medical attention.

For detailed guidance on handling aminopyrimidines, consult the Safety Data Sheet for 2-aminopyrimidine.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_storage Storage & Handling A 1. Weigh Compound B 2. Select Solvent A->B Accurate Mass C 3. Add Solvent B->C DMSO Recommended D 4. Solubilize C->D To Target Concentration E 5. Aliquot D->E Vortex/Sonicate F 6. Label E->F Single-Use Volumes G Store at -20°C or -80°C F->G Detailed Information

Caption: Workflow for stock solution preparation.

Detailed Protocol for a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is recommended due to its broad solubilizing power for organic molecules.

Materials and Equipment
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5%

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE)

Step-by-Step Procedure
  • Preparation and Tare:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Place a clean, dry microcentrifuge tube or vial on the analytical balance and tare.

  • Weighing the Compound:

    • Carefully weigh out 1.77 mg of this compound into the tared container.

    • Rationale: For a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 177.23 g/mol = 1.7723 mg

  • Adding the Solvent:

    • Add 1.0 mL of anhydrous DMSO to the container with the weighed compound.

    • Rationale: Anhydrous DMSO is used to minimize the introduction of water, which can affect compound stability and solubility.

  • Solubilization:

    • Securely cap the container and vortex thoroughly for at least one minute.

    • Visually inspect the solution to ensure all solid has dissolved.

    • If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.

    • Rationale: Complete solubilization is critical for an accurate and homogeneous stock solution.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in clearly labeled microcentrifuge tubes or vials.

    • Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound over time.

    • Label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C in a light-protected container.

    • Rationale: Lower temperatures and protection from light enhance the long-term stability of the stock solution.

Quality Control and Best Practices

  • Freshness: It is recommended to prepare fresh stock solutions regularly. For initial experiments, it is advisable to assess the stability of the stock solution over time.

  • Documentation: Maintain a detailed log of all stock solutions, including the lot number of the compound, the actual weight, the final concentration, and the date of preparation.

  • Solubility Testing: If a different solvent is required, perform a small-scale solubility test before preparing a large batch of stock solution.

Logical Relationship Diagram

G cluster_input Inputs cluster_process Process cluster_output Outputs Compound Solid Compound Protocol Execution of Protocol Compound->Protocol Solvent Anhydrous DMSO Solvent->Protocol Equipment Calibrated Equipment Equipment->Protocol StockSolution Homogeneous Stock Solution Protocol->StockSolution Yields Data Accurate Experimental Data StockSolution->Data Enables

References

Application Note: A Multi-Pronged Strategy for Target Identification of 4-(thiophen-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of molecular targets for bioactive small molecules is a critical step in drug discovery and chemical biology, bridging the gap between a phenotypic observation and its underlying mechanism of action.[1][2] This guide provides a comprehensive, multi-pronged strategic workflow for the target deconvolution of 4-(thiophen-2-yl)pyrimidin-2-amine, a novel small molecule with potential therapeutic applications. We present an integrated approach that combines computational prediction with robust biochemical and chemical proteomics methods to identify and validate its protein targets. Detailed, field-proven protocols for affinity probe synthesis, affinity purification-mass spectrometry (AP-MS), and kinome profiling are provided to empower researchers to elucidate the mechanism of action of this and other novel compounds.

Introduction: The Challenge of Target Deconvolution

Phenotypic screening has re-emerged as a powerful engine for discovering first-in-class therapeutics. This approach identifies compounds that elicit a desired biological response in a relevant cellular or organismal model, yet the molecular target responsible for the effect is often unknown.[2][3] The subsequent process of target identification is therefore a pivotal, yet challenging, phase in drug development.[1] A validated target is essential for optimizing lead compounds, understanding potential on- and off-target toxicities, and developing robust biomarker strategies.[1][4]

This compound is a heterocyclic compound featuring a pyrimidine core, a scaffold known to be a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules, including kinase inhibitors.[5] While related structures like 4-methyl-6-(thiophen-2-yl)pyrimidin-2-amine have been explored as intermediates for therapeutics targeting cancer and infectious diseases[6], and other thiophen-2-yl pyrimidines have shown activity against Schistosoma mansoni[7][8], the specific biological targets of this compound remain uncharacterized.

This document outlines a logical, multi-faceted workflow to systematically identify the protein targets of this compound. Our strategy emphasizes the use of orthogonal approaches to build a high-confidence picture of the compound's mechanism of action, a principle that is broadly applicable to other small molecule target identification campaigns.[2][3]

Strategic Workflow for Target Identification

A robust target identification strategy should not rely on a single method. Instead, integrating computational, biochemical, and cell-based approaches provides a self-validating system where evidence from orthogonal techniques can be converged to nominate high-probability targets.[3]

Our proposed workflow follows a logical progression from broad, predictive methods to direct, evidence-based experimental techniques.

G cluster_0 Phase 1: In Silico Prediction & Hypothesis Generation cluster_1 Phase 2: Chemical Probe Development cluster_2 Phase 3: Experimental Target Discovery cluster_3 Phase 4: Target Validation & MOA Studies A Computational Target Prediction (e.g., SwissTargetPrediction) B Kinase Panel Suitability Assessment A->B Structural alerts for kinase binding? F Kinome Profiling B->F High probability of kinase activity C Design & Synthesis of Affinity Probes (Immobilized Ligand & Photo-Affinity Probe) D Affinity Purification-Mass Spectrometry (AP-MS) C->D Utilize affinity matrix E Competitive Elution D->E Validate binding specificity G Biochemical Assays (Enzyme activity, binding kinetics) E->G Nominate candidate proteins F->G Identify specific kinase hits H Cellular Target Engagement (e.g., CETSA) G->H I Genetic Approaches (siRNA/CRISPR) H->I G cluster_0 Probe Design Strategy Compound This compound Parent Molecule Probe1 Affinity Matrix Probe Linker Solid Support (Beads) Compound:f0->Probe1:linker Attach via amine Probe2 Photo-Affinity Probe Photoreactive Group Reporter Tag (Biotin/Alkyne) Compound:f0->Probe2:photo Attach via amine G cluster_0 Target Validation Funnel APMS AP-MS Hits (e.g., CDK2, ERK2) Convergence Convergent High-Confidence Targets APMS->Convergence Kinome Kinome Profiling Hits (e.g., Aurora Kinase A) Kinome->Convergence Biochem Biochemical Validation (Isothermal Titration Calorimetry, Enzyme Kinetics) Convergence->Biochem Confirm direct binding & inhibition Cellular Cellular Target Engagement (CETSA, NanoBRET) Biochem->Cellular Confirm engagement in cells Genetic Genetic Validation (siRNA/CRISPR Knockdown) Cellular->Genetic Does target removal mimic compound effect? Phenotype Phenotypic Recapitulation Genetic->Phenotype

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Thiophen-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(thiophen-2-yl)pyrimidin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the highest purity of your target compound.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] The synthesis of this and related 2-aminopyrimidines is most commonly achieved through the condensation of a thiophene-containing chalcone with guanidine.[3][4] While seemingly straightforward, this multi-step process can present several challenges that may impact the overall yield and purity. This guide provides in-depth, experience-driven advice to navigate these potential hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing probable causes and actionable solutions.

Problem 1: Low or No Yield of the Intermediate Chalcone

The initial Claisen-Schmidt condensation between 2-acetylthiophene and a suitable aldehyde is the foundation of the most common synthetic route.[5] Poor outcomes at this stage will inevitably lead to failure in subsequent steps.

Question: My Claisen-Schmidt condensation to form the thiophene-chalcone is giving very low yields. What are the likely causes and how can I improve it?

Answer:

Low yields in the Claisen-Schmidt condensation are a frequent issue. The root cause often lies in the reaction conditions, particularly the choice of base and solvent, as well as the stability of the reactants and products.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Inefficient Base/Solvent System Switch to a stronger base like potassium hydroxide (40% aqueous solution) in ethanol.[6] Alternatively, for sensitive substrates, a milder base like sodium hydroxide in ethanol can be used.[5]The Claisen-Schmidt condensation is base-catalyzed. The base deprotonates the α-carbon of the ketone (2-acetylthiophene) to form an enolate, which then attacks the aldehyde. A stronger base can drive the equilibrium towards the enolate, increasing the reaction rate. The choice of solvent is also critical for solubility of all reactants.
Side Reactions (Cannizzaro Reaction) If using an aldehyde without α-hydrogens, ensure the reaction temperature is kept low and the aldehyde is added slowly to the mixture of the ketone and base.Aldehydes lacking α-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation into an alcohol and a carboxylic acid, thus consuming the starting material.
Product Decomposition Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, immediately pour the reaction mixture into crushed ice and neutralize with a dilute acid (e.g., HCl) to precipitate the chalcone.[5][6]Chalcones can be unstable under strongly basic conditions for extended periods. Prompt work-up is crucial to prevent degradation.
Incorrect Stoichiometry Ensure a slight excess of the aldehyde (1.05-1.1 equivalents) is used relative to the 2-acetylthiophene.This helps to ensure the complete consumption of the more valuable ketone starting material.
Problem 2: Low Yield in the Cyclization of Chalcone with Guanidine

The cyclization of the thiophene-chalcone with guanidine hydrochloride is the key step in forming the 2-aminopyrimidine ring.[4]

Question: I have successfully synthesized the chalcone, but the subsequent reaction with guanidine hydrochloride is not working well. What can I do to improve the yield of this compound?

Answer:

This is a critical step where several factors can influence the outcome. The choice of base, solvent, and reaction temperature are paramount for an efficient cyclization.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Inappropriate Base Use a strong base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent like ethanol or in dioxane.[6][7] The base is required to neutralize the guanidine hydrochloride and to catalyze the reaction.Guanidine is typically used as its hydrochloride salt, which is more stable and easier to handle. A base is necessary to generate the free guanidine base in situ, which is the active nucleophile for the cyclization reaction.
Suboptimal Solvent Ethanol or 1,4-dioxane are commonly used solvents for this reaction.[4][6] Ensure your chalcone is fully soluble in the chosen solvent at the reaction temperature.Proper dissolution of all reactants is essential for the reaction to proceed efficiently. If the chalcone has poor solubility, a different solvent system may be required.
Insufficient Reaction Time/Temperature Refluxing for 5-8 hours is typical.[4][6] Monitor the reaction progress by TLC to determine the optimal reaction time.The reaction requires sufficient thermal energy to overcome the activation barrier for the cyclization and subsequent dehydration to form the aromatic pyrimidine ring.
Impure Chalcone Purify the chalcone by recrystallization or column chromatography before proceeding to the cyclization step.Impurities from the Claisen-Schmidt condensation can interfere with the cyclization reaction, leading to side products and a lower yield of the desired 2-aminopyrimidine.
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

Question: My reaction seems to have worked, but I am struggling to get a pure product. What are the best methods for purification?

Answer:

Purification can indeed be a bottleneck. A combination of techniques is often necessary to obtain a high-purity product.

Probable Causes & Solutions:

Probable CauseRecommended SolutionScientific Rationale
Residual Starting Materials After the initial work-up (precipitation in cold water), wash the crude solid with a non-polar solvent like petroleum ether or hexane to remove any unreacted chalcone.The desired 2-aminopyrimidine is generally more polar than the chalcone precursor. A non-polar wash can effectively remove less polar impurities.
Formation of Side Products If simple washing and recrystallization are insufficient, column chromatography on silica gel is recommended. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[6]Chromatographic separation is a powerful technique for separating compounds with different polarities. The specific eluent system will depend on the polarity of the side products.
Recrystallization Issues A mixture of ethanol and ethyl acetate is often a good choice for recrystallization.[7] Experiment with different solvent systems if the purity is still not satisfactory.Recrystallization is an effective method for purifying solid compounds. The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the formation of the 2-aminopyrimidine ring from a chalcone and guanidine?

A1: The reaction proceeds via a Michael addition of the guanidine to the α,β-unsaturated ketone of the chalcone, followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrimidine ring.

G cluster_0 Reaction Mechanism Chalcone Thiophene-Chalcone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct + Guanidine (Michael Addition) Guanidine Guanidine Guanidine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Condensation Product This compound Cyclized_Intermediate->Product - H2O (Dehydration/Aromatization)

Caption: General mechanism for 2-aminopyrimidine synthesis.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, while the chalcone route is common, palladium-catalyzed cross-coupling reactions are a powerful alternative, especially for creating diverse libraries of substituted pyrimidines. For example, one could start with a dihalopyrimidine and introduce the thiophene ring via a Suzuki coupling and the amino group via a Buchwald-Hartwig amination.[8][9][10] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the pyrimidine ring.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the thiophene and pyrimidine rings.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H stretches of the amine.[5]

Q4: Can I use urea instead of guanidine in the cyclization step?

A4: Yes, using urea instead of guanidine will lead to the formation of the corresponding 4-(thiophen-2-yl)pyrimidin-2-ol (or its tautomer, a pyrimidinone).[5] The reaction conditions are generally similar.

Experimental Protocols

Protocol 1: Synthesis of 1-(Thiophen-2-yl)-3-(aryl)prop-2-en-1-one (Chalcone)

This is a general procedure for the Claisen-Schmidt condensation.

  • In a round-bottomed flask, dissolve 2-acetylthiophene (1.0 eq.) and the desired aryl aldehyde (1.05 eq.) in ethanol.

  • Cool the mixture in an ice bath and slowly add a 40% aqueous solution of potassium hydroxide while stirring.[6]

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice.

  • Acidify with dilute hydrochloric acid until a precipitate forms.

  • Filter the solid, wash thoroughly with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/ethyl acetate) to obtain the pure chalcone.[6]

Protocol 2: Synthesis of 4-(Thiophen-2-yl)-6-(aryl)pyrimidin-2-amine

This protocol describes the cyclization of the chalcone with guanidine.

  • To a solution of the chalcone (1.0 eq.) in 1,4-dioxane or ethanol, add guanidine hydrochloride (1.2 eq.) and potassium hydroxide or sodium hydroxide (2.5 eq.).[6]

  • Reflux the mixture for 5-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Pour the residue into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/petroleum ether) or by recrystallization.[6]

G cluster_workflow Troubleshooting Workflow Start Low Yield or Impure Product Check_Chalcone Verify Purity & Yield of Chalcone Intermediate Start->Check_Chalcone Chalcone_OK Chalcone OK? Check_Chalcone->Chalcone_OK Optimize_Chalcone Optimize Claisen-Schmidt Condensation (Base, Temp, Time) Chalcone_OK->Optimize_Chalcone No Check_Cyclization Analyze Cyclization Step (Base, Solvent, Temp) Chalcone_OK->Check_Cyclization Yes Optimize_Chalcone->Check_Chalcone Cyclization_OK Cyclization OK? Check_Cyclization->Cyclization_OK Optimize_Cyclization Optimize Guanidine Reaction Conditions Cyclization_OK->Optimize_Cyclization No Check_Purification Evaluate Purification Method (Recrystallization, Chromatography) Cyclization_OK->Check_Purification Yes Optimize_Cyclization->Check_Cyclization Purification_OK Pure Product? Check_Purification->Purification_OK Optimize_Purification Develop New Purification Protocol Purification_OK->Optimize_Purification No End High Yield, Pure Product Purification_OK->End Yes Optimize_Purification->Check_Purification

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of 4-(thiophen-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(thiophen-2-yl)pyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common and complex purification challenges encountered during and after its synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for handling and purifying this compound.

Q1: What are the key physicochemical properties of this compound?

Understanding the basic properties of your target compound is the first step in designing a purification strategy.

PropertyValueSource
Molecular Formula C₈H₇N₃S[1]
Molecular Weight 177.23 g/mol [2]
Appearance Typically an off-white to pale yellow solidInferred from similar compounds
Solubility (pH 7.4) >26.6 µg/mL[2]
Key Structural Features A basic 2-aminopyrimidine core and an aromatic thiophene ring. The amine group is a key handle for pH-dependent solubility manipulations.[3]

The very low aqueous solubility at neutral pH is a critical parameter; however, the presence of the basic amine group allows for protonation in acidic conditions, drastically increasing its solubility in aqueous media.[2][4]

Q2: My synthesis involves the cyclocondensation of a chalcone with guanidine. What are the likely impurities?

This is the most common synthetic route, and being aware of potential byproducts is crucial for purification.

  • Unreacted Starting Materials:

    • (E)-1-(thiophen-2-yl)-3-(aryl)prop-2-en-1-one (Chalcone): This is a non-basic, often colorful (yellow/orange) solid. Its removal is a primary objective.[5][6]

    • Guanidine: As a highly polar and basic salt (e.g., guanidine hydrochloride), it is typically removed with aqueous washes during the initial reaction work-up.

  • Reaction Byproducts:

    • Michael Addition Products: Guanidine can potentially add to the β-carbon of the chalcone's α,β-unsaturated system without subsequent cyclization.

    • Chalcone Self-Condensation Products: Aldol condensation reactions can lead to higher molecular weight impurities if not controlled.[5]

    • Over-reaction or Side-Reactions: Depending on the reaction conditions, other minor, structurally related pyrimidines may form.

Q3: Which analytical techniques are best for assessing the purity of my compound?

A multi-technique approach is always recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring and for selecting a solvent system for column chromatography. A typical system would be Ethyl Acetate/Hexanes. The chalcone starting material will be significantly less polar (higher Rf) than the aminopyrimidine product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column is standard for this class of compounds.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for structural confirmation and identifying impurities. Look for the characteristic pyrimidine and thiophene proton signals and the broad singlet for the -NH₂ group. Unreacted chalcone will show distinct vinyl proton doublets.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product (m/z = 178.04 for [M+H]⁺) and helps identify the mass of any byproducts.

Part 2: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing causes and actionable solutions.

Problem 1: My crude product is a dark, intractable oil instead of a solid.

Causality: "Oiling out" is a common problem in crystallization and purification.[8] It occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid. This is often caused by:

  • High Concentration of Impurities: Impurities depress the melting point of the mixture, leading to the formation of a liquid eutectic.

  • Supersaturation Above Melting Point: The solution becomes supersaturated at a temperature that is higher than the melting point of the impure compound.[8]

  • Residual Solvent: Trapped high-boiling point solvents like DMF or DMSO can prevent solidification.

Solution Workflow:

A multi-step purification strategy is required to tackle an oily crude product. The primary goal is to first remove the bulk of impurities that are preventing crystallization.

G Crude Crude Oily Product Analysis Analyze by TLC/LCMS (Identify Impurity Polarity) Crude->Analysis Decision Primary Impurity Type? Analysis->Decision Neutral Non-polar/Neutral (e.g., Chalcone) Decision->Neutral Polar Polar/Basic Decision->Polar AcidBase Perform Acid-Base Extraction Protocol Neutral->AcidBase Chromatography Perform Column Chromatography Polar->Chromatography Isolated Isolated Product (likely solid or purer oil) AcidBase->Isolated Chromatography->Isolated Charcoal Decolorize with Activated Charcoal? Isolated->Charcoal YesChar Yes Charcoal->YesChar NoChar No Charcoal->NoChar CharcoalStep Hot Filtration to Remove Charcoal YesChar->CharcoalStep Recrystallize Perform Final Recrystallization NoChar->Recrystallize CharcoalStep->Recrystallize Pure Pure Crystalline Product Recrystallize->Pure

Caption: Decision workflow for purifying an oily crude product.

Actionable Steps:

  • Start with Acid-Base Extraction: This is the most powerful first step. It will selectively extract your basic amine product into an acidic aqueous layer, leaving behind the non-basic chalcone and other neutral impurities that are often the cause of oiling.[4][9] See Protocol 1 for a detailed procedure.

  • Re-assess the Product: After extraction, the recovered product should be significantly purer and more likely to be a solid. If it is still dark, consider a charcoal treatment.

  • Activated Charcoal Treatment: If colored impurities persist, dissolve the product in a suitable hot solvent (like ethanol), add a small amount (1-2% w/w) of activated charcoal, and perform a hot filtration to remove the charcoal before crystallization.[8]

  • Final Purification: Proceed with either recrystallization (Protocol 3 ) or column chromatography (Protocol 2 ) to achieve high purity.

Problem 2: How do I effectively remove the unreacted chalcone precursor?

Causality: The unreacted chalcone is a neutral α,β-unsaturated ketone, while your desired product, this compound, is a heterocyclic base due to the aminopyrimidine moiety. This fundamental difference in their acid-base properties is the key to their separation.[4][10]

Solution: Acid-Base Extraction

This technique exploits the differential solubility of the basic product and neutral impurity in acidic aqueous media. By washing an organic solution of the crude mixture with aqueous acid, the amine is protonated to form a water-soluble salt, which partitions into the aqueous phase. The neutral chalcone remains in the organic phase.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Recovery Organic_Start Organic Layer Crude Mixture: Amine (Product) Chalcone (Impurity) Aqueous_Acid Aqueous Layer 1M HCl Organic_Start->Aqueous_Acid Shake in Separatory Funnel Organic_End Organic Layer Chalcone (Impurity) Aqueous_End Aqueous Layer Protonated Amine Salt (Product•HCl) Aqueous_End->Aqueous_End Organic_Final Organic Layer Pure Amine (Product) Aqueous_End->Organic_Final Extract with Organic Solvent

Caption: Mechanism of purification via acid-base extraction.

Actionable Steps:

  • Follow the detailed step-by-step method outlined in Protocol 1 . This is the most efficient method for bulk removal of neutral or acidic impurities from your basic product.

Problem 3: My recrystallization gives a very low yield or fails to produce crystals.

Causality:

  • Low Yield: Often caused by using an excessive amount of solvent, which keeps a significant portion of the product dissolved even when cold.[8] Premature crystallization during hot filtration can also lead to product loss.

  • No Crystals: The solution may be too dilute, or the chosen solvent is simply not suitable (i.e., the compound is too soluble at all temperatures). Inducing crystallization may be necessary.[8]

Solution: Systematic Solvent Screening and Technique Optimization

The ideal recrystallization solvent is one in which the target compound is highly soluble when hot and poorly soluble when cold, while impurities remain soluble at all temperatures.[8]

Recommended Solvents for Screening:

Solvent/SystemClassComments
EthanolPolar ProticOften a good starting point for aminopyrimidines.[5][11]
IsopropanolPolar ProticSimilar to ethanol, but less polar; may offer different solubility.
AcetonitrilePolar AproticCan be effective for moderately polar compounds.
Ethyl AcetatePolar AproticGood "good" solvent for a two-solvent system.
Two-Solvent Systems:
Ethanol/WaterPolar ProticDissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.
Ethyl Acetate/HexanesMixed PolarityDissolve in hot ethyl acetate, add hexanes as the anti-solvent.[12]
Dichloromethane/HexanesMixed PolaritySimilar to above, for less polar compounds.

Actionable Steps:

  • Screen Solvents: Use small amounts of your crude product (~20-30 mg) in test tubes with different solvents to find the ideal system.

  • Induce Crystallization: If crystals don't form upon cooling, try scratching the inside of the flask with a glass rod or adding a single "seed" crystal of pure product.[8]

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound to maximize yield.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.

Part 3: Detailed Purification Protocols

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This protocol is designed to separate the basic this compound from neutral (e.g., unreacted chalcone) or acidic impurities.

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 50 mL) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) (50 mL) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Separation: Allow the layers to separate. The protonated product will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using EtOAc). Drain and collect the aqueous layer.

  • Repeat Extraction: To ensure complete transfer, extract the remaining organic layer with a fresh portion of 1M HCl (25 mL). Combine this aqueous layer with the first one. The organic layer now contains the neutral impurities and can be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution dropwise with stirring until the pH is >10 (check with pH paper). The neutral amine product should precipitate as a solid or oil.

  • Back-Extraction: Add a fresh portion of organic solvent (e.g., DCM, 50 mL) to the basified aqueous mixture in the separatory funnel. Shake vigorously to extract the neutral product back into the organic layer.

  • Isolate Product: Drain the organic layer. Wash it with brine (saturated NaCl solution) to remove residual water, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Silica Gel Flash Column Chromatography

This method is ideal for separating impurities with similar properties to the product, achieving the highest purity.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3. A gradient of Ethyl Acetate in Hexanes (e.g., starting from 20% EtOAc up to 50% EtOAc) is a common choice for this class of compounds.[12][13]

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (starting with the lowest polarity mixture).

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified compound.

Protocol 3: Optimized Recrystallization

This protocol is for the final "polishing" of the product after bulk impurities have been removed.

  • Dissolution: In an Erlenmeyer flask, add the semi-pure product. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities or if a charcoal treatment was performed, perform a filtration while the solution is hot to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities on the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Addressing Solubility Challenges of 4-(thiophen-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(thiophen-2-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. By understanding the chemical properties of this compound and the principles of solubilization, you can ensure reliable and reproducible results in your assays.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the solubility of this compound.

Q1: What are the basic chemical properties of this compound?

A1: Understanding the fundamental physicochemical properties is the first step in troubleshooting solubility. This compound has the following characteristics:

PropertyValueSource
Molecular Formula C₈H₇N₃S[1][2]
Molecular Weight 177.23 g/mol [2][3]
Predicted pKa 1.43 ± 0.18[3]
Predicted Boiling Point 358.3 ± 32.0 °C[3]
Predicted Density 1.333 ± 0.06 g/cm³[3]

Note: The pKa value is predicted and should be considered as an estimate. Experimental determination is recommended for precise formulation development.

Q2: Why is my this compound not dissolving in aqueous buffers like PBS?

A2: The structure of this compound, which contains both a hydrophobic thiophene ring and a pyrimidine ring system, suggests that it is a poorly water-soluble compound.[4] The limited aqueous solubility is a common challenge for many organic molecules, especially those with aromatic ring systems.[5] The amine group can be protonated to increase solubility, but this typically requires a pH significantly lower than that of standard physiological buffers like PBS (pH 7.4).[6][7]

Q3: I've managed to dissolve the compound in an organic solvent, but it precipitates when I add it to my aqueous assay buffer. What is happening?

A3: This is a classic issue of a compound "crashing out" of solution. While this compound may be soluble in organic solvents like DMSO or DMF, its solubility in the final aqueous buffer is much lower.[8] When you add the concentrated stock solution to the buffer, the final concentration of the organic solvent may not be high enough to keep the compound dissolved, leading to precipitation.[9]

Q4: Can I just heat the buffer to dissolve the compound?

A4: While heating can sometimes increase the dissolution rate, it is generally not a recommended long-term solution for a few reasons.[10] Firstly, any increase in solubility may be temporary, and the compound could precipitate out as the solution cools to the experimental temperature. Secondly, elevated temperatures can degrade the compound or other components in your assay.

II. In-Depth Troubleshooting Guides

For more persistent solubility challenges, the following detailed guides provide a systematic approach to achieving a stable and soluble formulation of this compound for your experiments.

Guide 1: Systematic Solubility Assessment

Before attempting advanced solubilization techniques, a systematic assessment of the compound's solubility in various solvents is crucial.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment
  • Preparation of Compound: Ensure the this compound is of high purity. Impurities can significantly affect solubility.

  • Solvent Screening:

    • Test solubility in a range of common solvents: water, PBS (pH 7.4), 0.1 N HCl, 0.1 N NaOH, DMSO, ethanol, and methanol.

    • Add a small, known amount of the compound (e.g., 1 mg) to a fixed volume of solvent (e.g., 1 mL) in a clear vial.

    • Vortex or sonicate the mixture for a set period (e.g., 1-2 minutes for kinetic solubility).

    • Visually inspect for undissolved particles.

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of the compound to a known volume of the desired buffer.

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension through a 0.22 µm filter to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Guide 2: pH-Dependent Solubility Optimization

The amine group in this compound can be protonated to enhance its aqueous solubility.[6] This section will guide you through optimizing the pH of your buffer.

The Role of pKa and pH

The pKa is the pH at which a functional group is 50% ionized. For an amine, at pH values below its pKa, the amine group will be predominantly in its protonated, charged (and more water-soluble) form. Conversely, at pH values above the pKa, it will be in its neutral, uncharged (and less water-soluble) form. The predicted pKa of this compound is approximately 1.43, suggesting that its solubility will significantly increase in acidic conditions.[3][7]

Experimental Protocol: pH-Solubility Profiling
  • Prepare a Series of Buffers: Create a range of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, and 9). Common buffer systems include citrate for acidic pH and phosphate or borate for neutral to alkaline pH.

  • Determine Solubility at Each pH: Using the thermodynamic solubility method described in Guide 1, determine the solubility of this compound in each buffer.

  • Plot the Data: Plot the measured solubility as a function of pH. This will provide a visual representation of the compound's pH-dependent solubility.

pH_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 2, 4, 6, 7.4, 9) B Add Excess Compound A->B for each pH C Equilibrate (24-48h) Shake-Flask Method B->C D Filter Suspension (0.22 µm filter) C->D E Analyze Filtrate (e.g., HPLC-UV) D->E F Plot Solubility vs. pH E->F Solubilization_Strategy cluster_B Mechanism cluster_C Mechanism cluster_D Mechanism A Solubility Issue with This compound B pH Adjustment (See Guide 2) A->B C Co-solvent Addition (e.g., DMSO, Ethanol) A->C D Cyclodextrin Complexation (e.g., HP-β-CD) A->D B_mech Protonation of Amine Group Increases Polarity B->B_mech C_mech Reduces Polarity of Aqueous Medium C->C_mech D_mech Encapsulation of Hydrophobic Moiety D->D_mech

References

Technical Support Center: Synthesis of 4-(thiophen-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 4-(thiophen-2-yl)pyrimidin-2-amine. It is designed in a problem-oriented, question-and-answer format to directly address common impurities and troubleshooting scenarios encountered during laboratory work.

FREQUENTLY ASKED QUESTIONS (FAQS)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and industrially scalable approach is a two-step synthesis.[1][2][3]

  • Step 1: Claisen-Schmidt Condensation. This step involves the base-catalyzed condensation of 2-acetylthiophene with an appropriate aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone. For the direct synthesis of the parent scaffold, a protected glyoxal or a similar three-carbon electrophile is used. However, the most cited route involves creating an intermediate chalcone, for instance, (2E)-1-(thiophen-2-yl)-3-phenylprop-2-en-1-one, from 2-acetylthiophene and benzaldehyde.[4]

  • Step 2: Cyclization with Guanidine. The resulting thiophene-containing chalcone is then cyclized with guanidine (usually as guanidine hydrochloride or carbonate) in the presence of a base to form the 2-aminopyrimidine ring.[1][3] This reaction proceeds via a Michael addition of guanidine to the chalcone, followed by an intramolecular condensation and dehydration.

Below is a workflow diagram illustrating this common synthetic pathway.

Synthesis_Workflow SM1 2-Acetylthiophene Condensation Claisen-Schmidt Condensation (e.g., NaOH or KOH in Ethanol) SM1->Condensation SM2 Aldehyde (e.g., Benzaldehyde) SM2->Condensation SM3 Guanidine Cyclization Cyclization (e.g., NaOEt in Ethanol, Reflux) SM3->Cyclization Chalcone Thiophene-Chalcone Intermediate Chalcone->Cyclization Product This compound Condensation->Chalcone Step 1 Cyclization->Product Step 2

Caption: General synthetic workflow for this compound.

Q2: My cyclization reaction is incomplete. My analysis (TLC, LC-MS) shows a significant amount of the starting chalcone. What's going wrong?

This is the most common issue. The presence of unreacted chalcone is typically due to suboptimal reaction conditions for the cyclization step.

Causality:

  • Insufficient Base: The cyclization requires a sufficiently strong base (like sodium ethoxide or potassium hydroxide) to deprotonate the guanidine and facilitate the initial Michael addition. Catalytic amounts of a weaker base may be insufficient.[3][5]

  • Low Reaction Temperature: The intramolecular condensation and subsequent dehydration to form the aromatic pyrimidine ring often require thermal energy. Reactions run at room temperature may stall after the initial Michael addition. Refluxing is common.[3]

  • Short Reaction Time: These cyclizations can be slow, sometimes requiring several hours (from 5 to over 20 hours) at reflux to reach completion.[2][3] Monitor the reaction by TLC until the chalcone spot has completely disappeared.

  • Reagent Quality: Ensure your guanidine salt is dry and of good quality. The base used should also be fresh; for example, sodium ethoxide can degrade upon exposure to atmospheric moisture.

Troubleshooting Steps:

  • Increase the equivalents of base used (e.g., from 1.1 to 2.0 equivalents).

  • Ensure the reaction is heated to a sufficient temperature (e.g., reflux in ethanol).

  • Extend the reaction time, monitoring periodically by TLC or LC-MS.

  • If using guanidine hydrochloride, ensure a strong enough base is used in sufficient quantity to both neutralize the HCl and catalyze the reaction.

Q3: I've isolated my product, but I see an unexpected peak in the NMR and a mass in the MS that doesn't match my product or starting materials. What could it be?

Beyond unreacted starting materials, several side products can form. The most likely candidates depend on the specific reagents and conditions used.

Potential Side Products:

  • Michael Adduct: This is the intermediate formed after guanidine adds to the chalcone but before the ring has closed and dehydrated. It is an open-chain guanidino-ketone. This is more likely to be observed if the reaction is not heated sufficiently or for a long enough time.

  • 4-Hydroxypyrimidine Derivative: If there is significant water in the reaction or if urea is used instead of guanidine, you can form the corresponding 4-(thiophen-2-yl)pyrimidin-2-ol.[6] This impurity has a similar structure but different chemical properties and spectroscopic signals (e.g., a broad -OH peak in the NMR, different mass).

  • N-Oxidized or S-Oxidized Products: The nitrogen atoms in the pyrimidine ring and the sulfur atom in the thiophene ring are susceptible to oxidation. Thiophene-S-oxides are known to be reactive intermediates that can lead to other products.[7] This is less common under standard anaerobic reaction conditions but can occur during workup or if oxidizing agents are present.

  • Regioisomers: While the established mechanism strongly favors the 4-thiophene-substituted product, it is theoretically possible, though highly unlikely, to form the regioisomeric 6-(thiophen-2-yl)pyrimidin-2-amine if the initial chalcone has specific substitution patterns that alter its electronic properties. Standard characterization (especially 2D NMR) would be required to rule this out if other possibilities are exhausted.

The diagram below illustrates the main reaction path versus the formation of the stalled Michael adduct.

Impurity_Formation Chalcone Thiophene-Chalcone Michael_Adduct Michael Adduct (Open-Chain Intermediate) Chalcone->Michael_Adduct + Guanidine (Michael Addition) Guanidine Guanidine Michael_Adduct->Chalcone Reversible/Stalled Reaction (Insufficient Heat/Time) Product Desired 2-Aminopyrimidine (Final Product) Michael_Adduct->Product Intramolecular Cyclization + Dehydration (Requires Heat)

Caption: Formation of the Michael adduct as a key intermediate and potential impurity.

Q4: My final product has a high molecular weight impurity detected by LC-MS, possibly a dimer. How can this form?

Dimerization is a known side reaction for certain thiophene derivatives, particularly under oxidative or strongly acidic conditions.[7]

Plausible Mechanisms:

  • Oxidative Dimerization: The thiophene ring can be oxidized to a reactive thiophene-S-oxide intermediate. These species are highly reactive dienes and can undergo Diels-Alder cycloaddition reactions with another molecule of the S-oxide or the parent thiophene, leading to dimer formation.[8][9] This might occur if the reaction mixture is exposed to air for prolonged periods at high temperatures, or during an oxidative workup.

  • Acid-Catalyzed Polymerization: While the cyclization is base-catalyzed, the workup often involves acidification to precipitate the product.[1] If a strong acid is used excessively or at high concentrations, the electron-rich thiophene ring can be protonated, initiating polymerization or dimerization.

Prevention:

  • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • During workup, use a dilute acid (e.g., acetic acid or dilute HCl) and add it slowly at a low temperature to neutralize the base. Avoid creating localized areas of high acidity.[5]

  • Purify the product promptly after synthesis to prevent degradation during storage.

Troubleshooting Guide: Impurity Summary

ImpurityPotential CauseRecommended Analytical MethodMitigation & Troubleshooting Strategy
Unreacted Chalcone Precursor Incomplete cyclization (insufficient base, time, or temperature).TLC, LC-MS, 1H NMR (alkene protons ~7.5-8.0 ppm).Increase base equivalents, prolong reaction time at reflux, ensure anhydrous conditions.
Michael Adduct Intermediate Stalled reaction; insufficient energy for cyclization/dehydration.LC-MS (Mass = Product + H2O), 1H NMR.Increase reaction temperature to reflux; extend reaction time.
4-(thiophen-2-yl)pyrimidin-2-ol Use of urea instead of guanidine; excessive water in reaction.LC-MS (Mass is 1 less than desired amine), IR (broad O-H stretch).Strictly use guanidine for the 2-amine product; ensure anhydrous solvents.
Dimer/Polymer Oxidation of thiophene ring; harsh acidic workup conditions.LC-MS (Mass ≈ 2x Product), Gel Permeation Chromatography (GPC).Use an inert atmosphere; neutralize carefully with dilute acid at low temperature during workup.
Unreacted 2-Acetylthiophene Incomplete Claisen-Schmidt condensation (Step 1).GC-MS, 1H NMR (acetyl methyl singlet ~2.5 ppm).Purify chalcone intermediate before cyclization; ensure sufficient base and time for Step 1.

Key Experimental Protocols

Protocol 1: TLC Monitoring of the Cyclization Reaction

Objective: To visually track the consumption of the chalcone starting material and the formation of the aminopyrimidine product.

Materials:

  • TLC plates (Silica gel 60 F254)

  • Mobile Phase: A non-polar/polar solvent system. Start with 7:3 Hexane:Ethyl Acetate. Adjust polarity as needed.

  • Developing chamber

  • UV lamp (254 nm)

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber to a depth of ~0.5 cm. Close the lid and let the atmosphere saturate for 10-15 minutes.

  • Spot the TLC plate:

    • Lane 1 (Reference): A solution of the pure chalcone starting material.

    • Lane 2 (Co-spot): Spot the chalcone reference, and then spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction): The reaction mixture (quench a small aliquot with a drop of acetic acid before spotting).

  • Place the plate in the chamber and allow the solvent front to travel up to ~1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry completely.

  • Visualize the spots under a UV lamp.

    • Interpretation: The chalcone is typically less polar and will have a higher Rf value. The product, being more polar due to the amino group, will have a lower Rf. The reaction is complete when the chalcone spot in Lane 3 is no longer visible.

Protocol 2: General Purpose HPLC Method for Purity Assessment

Objective: To quantify the purity of the final product and detect impurities.

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

Interpretation: The peak area percentage can be used to estimate the purity of the product. Impurities like the less polar chalcone will typically elute later than the main product under these reverse-phase conditions.

References

Technical Support Center: A Guide to Handling Hygroscopic 4-(thiophen-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(thiophen-2-yl)pyrimidin-2-amine (CAS 154321-60-5). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile pyrimidine derivative in their work. The hygroscopic nature of this compound presents unique handling challenges that, if not properly managed, can compromise experimental accuracy, reproducibility, and the integrity of your results.

This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - Compound Integrity and Storage

This section addresses the most common initial questions regarding the properties and proper care of this compound.

Q1: What makes this compound hygroscopic, and what does that mean for my experiments?

A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. This compound, like many aromatic amines, is hygroscopic due to the presence of nitrogen atoms with lone pairs of electrons that can form hydrogen bonds with water molecules in the air.[1] This absorbed moisture is not just a physical contaminant; it has direct chemical consequences:

  • Inaccurate Stoichiometry: The measured weight of the compound will be artificially inflated by an unknown amount of water. This makes it impossible to calculate accurate molar quantities, leading to incorrect reagent ratios and potentially incomplete reactions or lower yields.

  • Reaction Interference: Water can act as an unwanted nucleophile or base in sensitive chemical reactions. In some acid-promoted aminations of fused pyrimidines, water can be a viable solvent, but its uncontrolled presence can also lead to competing solvolysis side reactions.[2]

  • Physical State Alteration: Significant moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and weigh accurately.[3]

  • Degradation: Long-term exposure to moisture, especially in the presence of light and air, can potentially lead to the degradation of the compound.

Q2: How should I store a new, unopened container of this compound?

A: Unopened containers should be stored in a cool, dry, and dark environment. A recommended storage temperature is generally below 30°C (86°F) to maintain stability.[1] The key is to prevent any breach of the manufacturer's seal, which protects the compound from atmospheric humidity. Storing the container inside a larger desiccator cabinet provides an additional layer of protection.

Q3: My lab has opened a container of this compound. What are the non-negotiable best practices for storing it now?

A: Once a container is opened, the headspace air, along with its moisture, is introduced. The goal is to minimize subsequent moisture exposure.

  • Inert Atmosphere Overlay: If available, backfill the container with an inert gas like argon or nitrogen before sealing. This displaces the moist air.

  • Secure Sealing: Ensure the cap is tightly sealed immediately after use. For screw-cap bottles, wrapping the cap-bottle interface with Parafilm provides an excellent secondary seal.

  • Desiccator Storage: The opened container must be stored in a desiccator. A glass or high-density polyethylene (HDPE) desiccator containing an active desiccant (e.g., silica gel with a moisture indicator, Drierite®, or molecular sieves) is crucial.[1][4]

  • Desiccant Maintenance: Regularly check the color indicator of your desiccant. If it indicates saturation, regenerate or replace it immediately. A saturated desiccant is ineffective.

For larger containers that are accessed frequently, consider hanging a small desiccant pouch from the underside of the lid, ensuring it does not come into direct contact with the compound.[5]

Q4: What are the potential consequences if I unknowingly use "wet" this compound in my synthesis?

A: The consequences can range from subtle to catastrophic for your experiment:

  • Reduced Yield: Due to the weighing errors mentioned in Q1, you will be using less of the actual amine than calculated, making it the limiting reagent and directly reducing your theoretical maximum yield.

  • Byproduct Formation: In reactions sensitive to water, such as those involving highly reactive electrophiles (e.g., acid chlorides, organometallics), the absorbed water can compete with your amine, leading to hydrolysis of the starting materials and the formation of undesired byproducts. This complicates purification and reduces the yield of your target molecule.

  • Failed Reactions: For some moisture-sensitive catalytic reactions, the water can deactivate the catalyst, preventing the reaction from proceeding at all.

  • Irreproducible Results: An experiment that works one day may fail the next simply due to variations in the amount of absorbed moisture, making your research unreliable.

Section 2: Troubleshooting Experimental Workflows

This section provides solutions to specific problems encountered during experimental procedures.

Issue 1: The mass reading on my analytical balance is constantly increasing while I'm trying to weigh the compound.

This is a classic sign of a highly hygroscopic substance actively absorbing moisture from the air.[6]

  • Quick-Weigh Technique: The most straightforward approach is to work quickly. Have all your equipment ready. Tare the weigh boat, add the compound as rapidly as possible to get close to your target weight, and record the mass the moment it stabilizes, even if it begins to drift up again. Accept a small range around your target mass and record the actual final weight for your calculations.[7]

  • Weighing into the Reaction Flask: If practical for your setup, tare the reaction flask itself (with a stir bar, if needed) on the balance. Add the compound directly into the flask. This minimizes transfer steps where moisture can be absorbed.[8]

  • Inert Atmosphere Weighing: The most rigorous and accurate method is to handle and weigh the compound inside a glovebox with a low-humidity, inert atmosphere.[9] This completely eliminates the issue of moisture uptake.

  • Stock Solution Method: If high precision is required and a glovebox is unavailable, consider preparing a stock solution. Quickly weigh a larger, more manageable amount of the compound (e.g., 200 mg) and dissolve it in a known volume of a suitable anhydrous solvent. You can then dispense precise volumes of this solution for your reactions.[8]

Issue 2: My reaction yields are inconsistent, or I'm seeing unexpected peaks in my LC-MS/NMR analysis.

Inconsistent results are often traced back to reagent quality. For a hygroscopic compound, water is the prime suspect. The following workflow can help diagnose the issue.

G start Inconsistent Yields or Unexpected Byproducts Observed check_reagent Is this compound the only new/hygroscopic reagent? start->check_reagent other_reagents Systematically verify purity and dryness of all other reagents (solvents, bases, etc.) check_reagent->other_reagents No check_storage How was the amine stored? check_reagent->check_storage Yes storage_bad Improperly Stored (Open bench, no desiccator) check_storage->storage_bad storage_good Properly Stored (Sealed, in desiccator) check_storage->storage_good assume_wet Assume compound has absorbed moisture. Proceed to drying protocol. storage_bad->assume_wet verify_water Quantify water content using Karl Fischer (KF) Titration. storage_good->verify_water dry_reagent Dry the batch of reagent. (See Protocol 2) assume_wet->dry_reagent water_high KF shows >0.5% water verify_water->water_high High water_low KF shows <0.5% water verify_water->water_low Low water_high->dry_reagent water_low->other_reagents Water content is not the issue re_run_rxn Re-run reaction with the dried/verified reagent. dry_reagent->re_run_rxn problem_solved Problem Resolved: Inconsistency was due to water. re_run_rxn->problem_solved Success problem_persists Problem Persists: Investigate other reaction parameters (temp, time, catalyst). re_run_rxn->problem_persists Failure

Caption: Troubleshooting workflow for inconsistent experimental results.

Section 3: Key Protocols and Methodologies

These step-by-step guides provide standardized procedures for common handling tasks.

Protocol 1: Standard Procedure for Weighing and Dispensing

This protocol prioritizes speed and minimal exposure to air.

  • Preparation: Place a clean, appropriately sized weigh boat or a piece of creased weighing paper on the analytical balance.[10] Ensure the balance chamber is closed.

  • Taring: Press the "Tare" or "Zero" button to zero the balance.

  • Dispensing: Remove the this compound container from the desiccator. Open the container next to the balance. Using a clean spatula, quickly transfer an amount of the solid close to your target mass onto the weigh boat.

  • Sealing: Immediately and tightly seal the main reagent container and place it back in the desiccator.

  • Weighing: Close the balance doors. As soon as the reading stabilizes, record the exact mass. Do not wait if the mass begins to drift upwards.

  • Transfer: Promptly transfer the weighed solid into your reaction vessel. If using weighing paper, it can be folded to create a funnel for quantitative transfer.

Protocol 2: Drying this compound Using a Vacuum Desiccator

This method is suitable for removing absorbed surface water from a solid sample.

  • Sample Preparation: Spread a small amount of the clumpy or "wet" compound in a thin layer in a shallow glass container (e.g., a crystallization dish or the bottom of a beaker) to maximize surface area.

  • Desiccator Setup: Ensure the vacuum desiccator is clean and the seals are properly greased. Place a potent desiccant, such as phosphorus pentoxide (P₄O₁₀) or fresh sodium hydroxide (NaOH) pellets, in the bottom compartment.[4] Caution: These are corrosive materials; handle with appropriate PPE.

  • Loading: Place the glass container with your compound on the desiccator plate.

  • Evacuation: Close the desiccator lid securely. Slowly and carefully apply a vacuum using a vacuum pump connected to the stopcock. A slow application of vacuum prevents the fine powder from being aspirated into the pump.

  • Drying: Once a high vacuum is achieved, close the stopcock and turn off the pump. Allow the compound to dry under static vacuum at room temperature for 12-24 hours. Heating is generally not recommended without prior knowledge of the compound's thermal stability.[11]

  • Release: To retrieve your sample, slowly break the vacuum by allowing a dry, inert gas (argon or nitrogen) to enter the desiccator. Do not vent with atmospheric air.

  • Verification: Once dried, immediately handle the compound in a dry environment and verify its dryness using a method like Karl Fischer titration if quantitative data is required.

Protocol 3: Quantitative Determination of Water Content (Karl Fischer Titration)

Karl Fischer (KF) titration is the gold standard for accurately measuring water content in chemical samples.[12][13]

  • Principle: This method is based on a stoichiometric reaction between iodine and water. It is highly selective for water and can detect moisture content down to the parts-per-million (ppm) level.

  • Methodology: A precise weight of the this compound sample is dissolved in a suitable anhydrous KF solvent (e.g., a methanol-based solvent) and is then titrated with a KF reagent containing iodine. The endpoint is detected potentiometrically.

  • Implementation: Due to the specialized equipment and reagents required, this analysis is typically performed using a dedicated Karl Fischer titrator. Follow the instrument manufacturer's instructions for calibration and sample analysis. For hygroscopic samples, it is critical to use a sample-handling technique that prevents exposure to ambient moisture during weighing and introduction into the titration cell.

Section 4: Data Summary Table

ParameterRecommendationRationale & References
Storage Temperature Ambient, <30°C (86°F)To minimize volatility and maintain long-term chemical stability.[1]
Storage Atmosphere Dry, Inert (Argon or N₂)Amines are hygroscopic and can be air-sensitive; an inert atmosphere prevents moisture absorption and potential oxidation.[1]
Primary Container Tightly sealed HDPE or amber glass bottleMaterials should be non-reactive. Amber glass protects from light. A tight seal is the first line of defense against humidity.[1]
Secondary Storage Laboratory DesiccatorProvides a crucial low-humidity environment for opened containers.[4][5]
Recommended Solvents Anhydrous DMF, DMSO, THF, DioxaneBased on general solubility of similar heterocyclic compounds. Solvent choice is reaction-dependent; always use anhydrous grade.
Known Incompatibilities Strong oxidizing agents, strong acidsGeneral reactivity for aromatic amines.
Drying Agents P₄O₁₀, fresh NaOH pellets (in desiccator)These are highly efficient desiccants for static drying under vacuum.[4]
Water Content Analysis Karl Fischer TitrationThe most accurate and reliable method for quantifying water content in organic solids.[12][13]

References

Technical Support Center: Strategic Modification of 4-(Thiophen-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthetic modification of 4-(thiophen-2-yl)pyrimidin-2-amine. This versatile building block is a cornerstone in the development of novel therapeutics and functional materials, largely due to the unique electronic properties of its constituent heteroaromatic rings.[1][2] However, this same reactivity presents distinct challenges, often leading to a variety of undesired side reactions.

This guide provides field-proven insights and troubleshooting strategies to help you navigate the complexities of modifying this scaffold. We will delve into the causality behind common experimental issues and provide robust, step-by-step protocols to ensure the selective and efficient synthesis of your target compounds.

Understanding the Reactivity of the Core Scaffold

The key to avoiding side reactions lies in understanding the inherent reactivity of the this compound core. The molecule contains three distinct regions with differing electronic characteristics:

  • The 2-Amino Group: This is the most nucleophilic and often the most reactive site on the molecule. It readily participates in N-alkylation, N-acylation, and cross-coupling reactions.[3]

  • The Pyrimidine Ring: As a diazine, the pyrimidine ring is electron-deficient. This makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a leaving group is present at the C4 or C6 positions. The ring nitrogens are generally not prone to alkylation under standard conditions.

  • The Thiophene Ring: In contrast to the pyrimidine ring, the thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution (SEAr).[4][5] The C5 position of the thiophene ring is the most favorable site for electrophilic attack.[6][7]

Here is a visual representation of the reactive sites:

Caption: Key reactive sites on the this compound scaffold.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the modification of this compound in a question-and-answer format.

N-Alkylation & N-Acylation Reactions

Q1: I'm attempting mono-N-alkylation of the 2-amino group but am getting significant amounts of the N,N-dialkylated product. How can I improve selectivity?

A1: Overalkylation is a frequent issue because the mono-alkylated product can be more nucleophilic than the starting primary amine.[8] To favor mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Use the alkylating agent in a 1:1 or slightly less than stoichiometric ratio to the amine.

  • Choice of Base and Solvent: A strong, bulky base can selectively deprotonate the primary amine. The choice of solvent can also influence reactivity.

  • Reductive Amination: A two-step reductive amination approach provides greater control. First, react the aminopyrimidine with an aldehyde or ketone to form an imine, followed by reduction with a mild reducing agent like sodium borohydride.[9]

  • "Borrowing Hydrogen" Catalysis: This method utilizes an alcohol as the alkylating agent in the presence of a transition metal catalyst. This approach is highly selective for mono-alkylation and generates water as the only byproduct.[10]

Q2: My N-acylation reaction is sluggish and gives low yields. What can I do to improve it?

A2: The 2-amino group on the pyrimidine ring can be less reactive than a simple aniline due to the electron-withdrawing nature of the pyrimidine ring. To drive the reaction to completion:

  • Use a More Reactive Acylating Agent: If an acyl chloride is not effective, consider using the corresponding acid anhydride.

  • Add a Catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Employ a Stronger Base: A non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can be used to scavenge the acid byproduct and drive the equilibrium forward.

Cross-Coupling Reactions

Q3: My Suzuki-Miyaura coupling to functionalize the pyrimidine ring (e.g., at a pre-installed halide) is failing or giving low yields. What are the likely causes?

A3: Several factors can inhibit Suzuki-Miyaura couplings with this substrate:

  • Catalyst Poisoning: The 2-amino group can coordinate to the palladium catalyst, inhibiting its activity.

  • Competitive Reactions: The base used in the reaction can sometimes lead to undesired side reactions.[11]

  • Poor Solubility: The substrate or reagents may not be fully soluble in the reaction solvent.

Troubleshooting Steps:

Parameter Recommendation Rationale
Ligand Use bulky, electron-rich phosphine ligands like XPhos or SPhos.These ligands promote oxidative addition and can mitigate catalyst inhibition by the amino group.[12]
Base Use a milder base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOtBu.This can reduce the likelihood of base-mediated side reactions.[11]
Solvent A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is often effective.This solvent system can improve the solubility of both the organic substrate and the inorganic base.[13]
Protecting Group Consider protecting the 2-amino group with a Boc group.This prevents coordination to the palladium catalyst and can significantly improve yields.[14]

Q4: I am attempting a Buchwald-Hartwig amination to couple an amine to a halogenated pyrimidine core, but the reaction is not proceeding. Why?

A4: Similar to Suzuki couplings, Buchwald-Hartwig aminations can be challenging with this scaffold.[15]

  • Ligand Choice is Critical: The choice of ligand is paramount for successful Buchwald-Hartwig aminations. For heteroaromatic substrates, biarylphosphine ligands are often the most effective.[16]

  • Base Sensitivity: The substrate may be sensitive to the strong bases typically used in these reactions.

  • Reaction Conditions: Ensure strictly anhydrous and anaerobic (oxygen-free) conditions, as the palladium(0) catalyst is sensitive to air and moisture.

Electrophilic Substitution on the Thiophene Ring

Q5: I want to selectively functionalize the thiophene ring via electrophilic substitution, but I'm concerned about side reactions on the pyrimidine or amino group.

A5: The thiophene ring is significantly more electron-rich than the pyrimidine ring, so electrophilic substitution will preferentially occur on the thiophene.[17] The primary concern is the reactivity of the 2-amino group.

  • Use Mild Electrophiles: Employ milder electrophilic reagents to avoid reactions with the amino group. For example, use N-bromosuccinimide (NBS) for bromination instead of Br₂.

  • Protect the Amino Group: For more reactive electrophiles, protecting the 2-amino group as an amide or carbamate is the most reliable strategy.[18][19] This deactivates the amino group towards electrophilic attack.

Recommended Protocols

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

This protocol provides a reliable method for achieving selective mono-N-alkylation of the 2-amino group.

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Procedure:

  • Dissolve this compound in DCM or DCE.

  • Add the aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Boc Protection of the 2-Amino Group

This protocol is essential prior to performing cross-coupling reactions where the amino group may interfere with the catalyst.[14]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq) or 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in THF or DCM.

  • Add triethylamine (1.5 eq) or DMAP (0.1 eq).

  • Add Boc₂O (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate and concentrate to yield the Boc-protected product, which can often be used in the next step without further purification.

Protecting Group Strategies

A flowchart for deciding on a protection strategy:

G start Planning a modification of This compound q1 What is the nature of the reaction? start->q1 a1 N-Alkylation or N-Acylation q1->a1 Amino Group a2 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) q1->a2 Pyrimidine Ring a3 Electrophilic Substitution on Thiophene q1->a3 Thiophene Ring q2 Is over-reaction a concern? a1->q2 p2 Protect the 2-amino group with Boc. [8, 17] a2->p2 q3 Is the electrophile highly reactive? a3->q3 p1 Use stoichiometric control or reductive amination. [15] Protection is generally not required. q2->p1 No q2->p2 Yes p3 Use mild electrophiles (e.g., NBS). Protection may not be needed. q3->p3 No p4 Protect the 2-amino group with Boc or an acetyl group. [17, 21] q3->p4 Yes

Caption: Decision flowchart for implementing a protecting group strategy.

References

Validation & Comparative

A Comparative Analysis of 4-(Thiophen-2-yl)pyrimidin-2-amine and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a privileged scaffold in medicinal chemistry. Its inherent ability to engage in various biological interactions has led to the development of numerous drugs with a wide spectrum of therapeutic applications. Among the vast landscape of pyrimidine derivatives, those bearing a thiophene moiety have garnered significant attention for their potent and diverse pharmacological activities. This guide provides a comprehensive comparative analysis of 4-(thiophen-2-yl)pyrimidin-2-amine and its analogs, offering insights into their synthesis, structure-activity relationships (SAR), and biological performance, supported by experimental data. Our objective is to equip researchers, scientists, and drug development professionals with a detailed understanding of this chemical class to facilitate the design of novel and effective therapeutic agents.

The this compound Scaffold: A Versatile Pharmacophore

The core structure, this compound, combines the hydrogen bonding capabilities of the 2-aminopyrimidine group with the unique electronic and steric properties of the thiophene ring. This combination has proven effective in targeting a range of biological entities, from protein kinases implicated in cancer to enzymes involved in inflammatory processes. The exploration of its analog space has revealed critical insights into the structural requirements for potent and selective biological activity.

Synthesis Strategies: Building the Core and its Analogs

The construction of the this compound scaffold and its derivatives is primarily achieved through well-established cyclization reactions. A common and efficient method involves the condensation of a thiophene-containing chalcone with guanidine.

Experimental Protocol: Synthesis of 4-(Aryl)-6-(thiophen-2-yl)pyrimidin-2-amine[1]

This protocol outlines a general procedure for the synthesis of 4,6-disubstituted-2-aminopyrimidines, which can be adapted for the synthesis of the title compound and its analogs.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • To a solution of an appropriate acetophenone (1 equivalent) and thiophene-2-carbaldehyde (1 equivalent) in ethanol, add a catalytic amount of a base (e.g., 20% NaOH).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into crushed ice and neutralize with dilute HCl.

  • Filter the precipitated solid, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure chalcone.

Step 2: Pyrimidine Ring Formation

  • Reflux a mixture of the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., sodium methoxide).

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and add distilled water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 4-(aryl)-6-(thiophen-2-yl)pyrimidin-2-amine.

Comparative Biological Evaluation: Unveiling Therapeutic Potential

Analogs of this compound have demonstrated promising activity in several therapeutic areas, most notably in oncology and anti-inflammatory research. The following sections provide a comparative analysis of their performance, supported by available experimental data.

Anticancer Activity: Targeting Key Signaling Pathways

The this compound scaffold has emerged as a potent inhibitor of various protein kinases that are often dysregulated in cancer. Modifications to this core structure have been shown to significantly impact potency and selectivity.

Key Molecular Targets:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Several novel 4-thiophenyl-pyrimidine derivatives have been identified as dual inhibitors of EGFR and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.[1]

  • p56lck Tyrosine Kinase: A series of 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines have been developed as potent and selective inhibitors of the T-cell tyrosine kinase p56lck, suggesting potential applications in immunomodulatory therapies.[2]

  • Phosphoinositide 3-kinase (PI3K): (Thienopyrimidin-2-yl)aminopyrimidines have been discovered as potent inhibitors of PI3K, a critical enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently activated in cancer.[3]

Comparative Anticancer Activity Data:

The following table summarizes the in vitro anticancer activity of selected this compound analogs and related derivatives against various cancer cell lines.

Compound ID/DescriptionTarget(s)Cancer Cell LineIC50 (µM)Reference
SK-25 (4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one)Not specifiedMiaPaCa-2 (Pancreatic)1.95[4]
Analog 2a (A 4-thiophenyl-pyridine derivative)EGFR/VEGFR-2HepG-2 (Liver)0.209 (EGFR), 0.195 (VEGFR-2)[1]
Analog 10b (A 4-thiophenyl-pyrazole derivative)EGFR/VEGFR-2HepG-2 (Liver)0.161 (EGFR), 0.141 (VEGFR-2)[1]
GNE-493 ((thienopyrimidin-2-yl)aminopyrimidine)pan-PI3K/mTORNot specifiedPotent inhibition[3]
GNE-490 ((thienopyrimidin-2-yl)aminopyrimidine)pan-PI3KNot specifiedPotent inhibition[3]

Causality Behind Experimental Choices: The rationale for synthesizing and testing these analogs often stems from a strategy to modulate the physicochemical properties of the parent compound to enhance target engagement and improve pharmacokinetic profiles. For instance, the introduction of a pyridine ring in SK-25 may enhance solubility and introduce additional hydrogen bonding interactions. The exploration of different heterocyclic systems attached to the thiophene-pyrimidine core, as seen with analogs 2a and 10b, is a common approach to probe the SAR and identify optimal linkers and substituents for potent and selective kinase inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and is widely used to determine the cytotoxic potential of chemical compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Anti-inflammatory Activity: Modulating Inflammatory Mediators

The thiophene-pyrimidine scaffold has also shown promise as a source of anti-inflammatory agents. These compounds can modulate the activity of key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Action: The anti-inflammatory effects of thiophene-based compounds are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[5] Some derivatives have also been shown to suppress the production of inflammatory cytokines such as TNF-α and various interleukins.[5]

Structure-Activity Relationship Insights:

A study on 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives revealed that these compounds exhibit potent anti-inflammatory and antioxidant activities.[6] The presence of the thiophene moiety is often crucial for this activity.

Visualizing the Anti-inflammatory Mechanism:

anti_inflammatory_pathway Inflammatory Stimulus Inflammatory Stimulus Arachidonic Acid Arachidonic Acid Inflammatory Stimulus->Arachidonic Acid COX/LOX Enzymes COX/LOX Enzymes Arachidonic Acid->COX/LOX Enzymes Pro-inflammatory Mediators Pro-inflammatory Mediators COX/LOX Enzymes->Pro-inflammatory Mediators Inflammation Inflammation Pro-inflammatory Mediators->Inflammation Thiophene-Pyrimidine Analogs Thiophene-Pyrimidine Analogs Thiophene-Pyrimidine Analogs->COX/LOX Enzymes Inhibition

Caption: Inhibition of COX/LOX enzymes by thiophene-pyrimidine analogs.

Structure-Activity Relationship (SAR) Analysis: Guiding Rational Drug Design

The collective data from various studies on this compound analogs allows for the deduction of key SAR trends that can guide future drug design efforts.

Key SAR Observations:

  • Substitution at the 4- and 6-positions of the Pyrimidine Ring: The nature of the substituents at these positions is critical for biological activity. Aromatic or heteroaromatic groups, such as phenyl, pyridyl, or other thiophene rings, are often well-tolerated and can contribute to potent activity through various interactions with the target protein.

  • The 2-Amino Group: The 2-amino group is a crucial pharmacophoric feature, often involved in forming key hydrogen bonds with the hinge region of protein kinases. Modifications to this group can significantly impact binding affinity.

  • The Thiophene Ring: The thiophene ring is not merely a passive linker. Its electronic properties and ability to engage in hydrophobic and van der Waals interactions are vital for activity. Substitutions on the thiophene ring can be explored to fine-tune the electronic and steric properties of the molecule.

  • Physicochemical Properties: As demonstrated in the study of antischistosomal thiophen-2-yl pyrimidines, properties like lipophilicity (cLogP) and aqueous solubility are critical for bioavailability and in vivo efficacy.[7][8] Optimization of these properties is a key aspect of lead optimization.

Visualizing the SAR Landscape:

SAR_diagram cluster_core This compound Core cluster_modifications Structural Modifications cluster_outcomes Impact on Biological Activity Core Pyrimidine-Thiophene Scaffold R1 Substitution at Pyrimidine C4/C6 R2 Modification of 2-Amino Group R3 Substitution on Thiophene Ring Potency Potency R1->Potency Modulates Selectivity Selectivity R1->Selectivity Influences R2->Potency Critical for R3->Potency Fine-tunes Pharmacokinetics Pharmacokinetics R3->Pharmacokinetics Affects

References

A Comparative Analysis of 4-(thiophen-2-yl)pyrimidin-2-amine and Other EGFR/VEGFR-2 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the simultaneous inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has emerged as a promising strategy. This dual-pronged approach aims to curb tumor cell proliferation and survival, driven by EGFR signaling, while also disrupting the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis, a process largely mediated by VEGFR-2. This guide provides a detailed comparison of the investigational compound 4-(thiophen-2-yl)pyrimidin-2-amine and its derivatives against established multi-kinase inhibitors that also target EGFR and VEGFR-2, such as Vandetanib, Sorafenib, and Regorafenib.

The Critical Roles of EGFR and VEGFR-2 in Oncology

EGFR, a receptor tyrosine kinase, is a key player in regulating cell growth, proliferation, and differentiation.[1] Its aberrant activation, through mutations or overexpression, is a hallmark of many cancers, including non-small cell lung cancer and glioblastoma.[2][3] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately promote cell survival and division.[3]

VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF-A.[4] The binding of VEGF-A to VEGFR-2 on endothelial cells triggers a signaling cascade that leads to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels.[5][6] This process is crucial for tumor growth beyond a certain size, as it supplies the necessary oxygen and nutrients.[4] Given the crosstalk between these two pathways—EGFR activation can increase the expression of VEGF—simultaneously targeting both receptors presents a synergistic approach to cancer treatment.[1][7]

Signaling Pathways Overview

To better understand the mechanism of action of the inhibitors discussed, a visual representation of the EGFR and VEGFR-2 signaling pathways is provided below.

EGFR_VEGFR2_Signaling cluster_EGFR EGFR Signaling Pathway cluster_VEGFR2 VEGFR-2 Signaling Pathway EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT_VEGFR PI3K/AKT VEGFR2->PI3K_AKT_VEGFR PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK PKC->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT_VEGFR->Angiogenesis

Caption: Simplified EGFR and VEGFR-2 signaling pathways.

Comparative Analysis of Kinase Inhibitory Potency

The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound derivatives and selected clinically relevant EGFR/VEGFR-2 inhibitors. Lower IC50 values indicate greater potency.

CompoundEGFR IC50 (µM)VEGFR-2 IC50 (µM)Other Key Targets (IC50)
This compound derivative (2a) 0.2090.195Not specified
This compound derivative (10b) 0.1610.141Not specified
Vandetanib 0.5[8]0.04[8]VEGFR-3 (0.11 µM), RET (0.13 µM)[9]
Apatinib >10[10]0.001[10][11]c-Kit (0.429 µM), RET (0.013 µM), c-Src (0.53 µM)[10]
Sorafenib Not active[12]0.09[13]Raf-1 (0.006 µM), B-Raf (0.022 µM), VEGFR-3 (0.02 µM), PDGFR-β (0.057 µM), c-KIT (0.068 µM)[14]
Regorafenib Not active[15]0.0042VEGFR-1 (0.013 µM), VEGFR-3 (0.046 µM), PDGFRβ (0.022 µM), Kit (0.007 µM), RET (0.0015 µM), Raf-1 (0.0025 µM)[16]

Data for this compound derivatives are from a specific study and may not be representative of all derivatives.[7][17]

From the data, it is evident that while the derivatives of this compound show dual inhibitory activity in the sub-micromolar range for both EGFR and VEGFR-2, established inhibitors like Apatinib and Regorafenib exhibit significantly higher potency, particularly against VEGFR-2.[7][10][16][17] Vandetanib also demonstrates potent VEGFR-2 inhibition and moderate EGFR inhibition.[8] Sorafenib and Regorafenib are potent multi-kinase inhibitors with strong activity against the RAF/MEK/ERK pathway in addition to their VEGFR inhibition, but lack significant activity against EGFR.[12][15]

Experimental Methodologies

To ensure the validity and reproducibility of the inhibitory activity data, standardized experimental protocols are crucial. Below are representative methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Example: HTRF® Kinase Assay)

This assay quantifies the enzymatic activity of a target kinase (e.g., EGFR, VEGFR-2) by measuring the phosphorylation of a specific substrate.

Kinase_Assay_Workflow cluster_workflow HTRF Kinase Assay Workflow Start Start Step1 Prepare kinase reaction mix: - Kinase (EGFR/VEGFR-2) - Biotinylated substrate - ATP Start->Step1 Step2 Add test compound (e.g., this compound) Step1->Step2 Step3 Incubate at room temperature Step2->Step3 Step4 Add detection reagents: - Europium cryptate-labeled anti-phospho antibody - Streptavidin-XL665 Step3->Step4 Step5 Incubate in the dark Step4->Step5 Step6 Read on HTRF-compatible plate reader Step5->Step6 End End Step6->End

Caption: A typical workflow for an HTRF kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer containing the purified recombinant kinase (EGFR or VEGFR-2), a biotinylated substrate peptide, and ATP at a concentration close to its Km value.

  • Compound Addition: Serially dilute the test compounds in DMSO and add them to the wells of a microplate.

  • Kinase Reaction: Initiate the kinase reaction by adding the kinase reaction mix to the wells containing the test compounds. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents: a Europium cryptate-labeled antibody specific for the phosphorylated substrate and streptavidin-conjugated XL665.

  • Incubation: Incubate the plate in the dark to allow for the formation of the FRET complex.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths. The ratio of these emissions is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Example: MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, HUVEC for VEGFR-2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitors and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) value.

In Vivo Efficacy: Tumor Xenograft Models

To evaluate the antitumor activity of these inhibitors in a living organism, tumor xenograft models are commonly employed.

Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-H1975 for EGFR-mutant lung cancer) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the test compounds (e.g., orally, once daily) and a vehicle control.

  • Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the results.

Conclusion and Future Perspectives

The investigational compound this compound and its derivatives represent a promising scaffold for the development of dual EGFR and VEGFR-2 inhibitors.[7][17] The available data indicates that these compounds possess balanced inhibitory activity against both kinases in the sub-micromolar range. However, when compared to established drugs like Apatinib and Regorafenib, there is a clear difference in potency, particularly against VEGFR-2.[10][16]

Future research on this compound derivatives should focus on optimizing the structure to enhance potency, particularly for VEGFR-2, while maintaining a favorable safety profile. Further preclinical evaluation, including in vivo efficacy studies in relevant cancer models and comprehensive pharmacokinetic and pharmacodynamic analyses, will be crucial to determine the therapeutic potential of this class of compounds. The insights gained from such studies will be instrumental in guiding the development of the next generation of dual EGFR/VEGFR-2 inhibitors for cancer therapy.

References

A Senior Application Scientist's Guide to Identifying and Validating the Biological Target of 4-(thiophen-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both complex and critical. The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, from anticancer to anti-inflammatory effects.[1][2][3] Our subject, 4-(thiophen-2-yl)pyrimidin-2-amine, is a representative of this promising class. While its precise biological target is not yet defined in the public domain, its structural similarity to known kinase inhibitors and other bioactive molecules necessitates a systematic and rigorous approach to target identification and validation.[4][5][6][7]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, multi-phase strategy for elucidating the mechanism of action of a novel compound like this compound. We will navigate the logical progression from broad, unbiased screening to pinpoint potential targets, through meticulous biophysical and cellular validation, and finally to in vivo confirmation. Each step is designed to build a robust, evidence-based case for target engagement, providing the confidence needed to advance a compound through the drug discovery pipeline.

Phase 1: Target Identification – Casting a Wide, Unbiased Net

When the primary biological target of a compound is unknown, the initial step is to employ high-throughput, unbiased screening methods. This approach minimizes assumptions and allows the compound's intrinsic activity profile to guide the investigation. Given the prevalence of pyrimidine derivatives as kinase inhibitors, a comprehensive kinome scan is a logical and powerful starting point.[4][6]

Methodology: Broad Kinase Profiling

Kinome profiling services offer an efficient way to screen a compound against a large panel of protein kinases, providing a panoramic view of its selectivity and potential targets.[8][9][10][11][12] This is a crucial first step to identify both intended targets and potential off-target liabilities that could lead to toxicity.[11]

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Ensure the highest possible purity of the compound to avoid confounding results.

  • Service Provider Selection: Choose a reputable contract research organization (CRO) offering kinase profiling services (e.g., Reaction Biology, Pharmaron, AssayQuant).[10][11][12] Select a panel size that offers broad coverage of the human kinome.

  • Assay Format: Typically, the initial screen is performed at a single high concentration of the compound (e.g., 1 or 10 µM) in an activity-based biochemical assay.

  • Data Analysis: The primary output is typically the percent inhibition of each kinase at the tested concentration. Potent hits are identified as those kinases showing significant inhibition (e.g., >50% or >80%).

  • Follow-up: For the most promising hits, a dose-response curve is generated by testing the compound across a range of concentrations to determine the IC₅₀ (half-maximal inhibitory concentration) value for each kinase.

Interpreting the Data: The results will stratify kinases based on their sensitivity to the compound. A highly selective compound will potently inhibit a single kinase or a small family of related kinases. A less selective compound will show activity against multiple, often unrelated, kinases. This initial map is the foundation for all subsequent validation efforts.

Phase 2: Confirming Direct Engagement – Biophysical Validation

Once a list of putative targets is generated from the kinome scan, it is imperative to confirm a direct, physical interaction between this compound and the purified candidate proteins. Biophysical methods provide quantitative data on binding affinity and kinetics, which are essential for establishing a direct mechanism of action.[13]

Methodology Comparison: SPR vs. ITC

Two gold-standard techniques for characterizing direct binding are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

  • Surface Plasmon Resonance (SPR): This label-free technique measures changes in refractive index upon binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip.[14][15][16][17] It provides real-time kinetic data, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).[14]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[18][19][20][21] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[19][20] This level of detail can offer insights into the forces driving the binding interaction.[21]

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Mass change on a sensor surfaceHeat change upon binding in solution
Primary Output kₐ, kₑ, KₑKₑ, ΔH, ΔS, Stoichiometry (n)
Throughput Higher; can screen multiple compoundsLower; typically for detailed characterization
Protein Req. LowerHigher
Key Advantage Real-time kinetic informationComplete thermodynamic profile
Consideration Protein immobilization can affect activityRequires highly pure and soluble protein
Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Protein Immobilization: Covalently immobilize the purified recombinant kinase (e.g., via amine coupling) onto a sensor chip. It is critical to optimize immobilization conditions to ensure the protein remains active.

  • Compound Preparation: Prepare a series of dilutions of this compound in the running buffer. A DMSO concentration series should also be run for proper referencing.

  • Binding Analysis: Inject the compound dilutions over the immobilized protein surface and a reference flow cell. The instrument records the binding response in real-time.

  • Regeneration: After each injection, regenerate the sensor surface with a specific buffer to remove the bound compound.

  • Data Fitting: Analyze the resulting sensorgrams using an appropriate binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₑ.

Phase 3: Proving On-Target Activity in a Cellular Context

Confirming a direct biophysical interaction is necessary but not sufficient. The next critical phase is to demonstrate that this compound engages its intended target within the complex milieu of a living cell and elicits a functional downstream consequence.[13][22]

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells or tissues.[23][24][25][26] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the protein becomes more resistant to heat-induced denaturation.[23][25][27]

Workflow for Target Engagement Validation

G cluster_0 Phase 1: Target ID cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Cellular Validation cluster_3 Phase 4: In Vivo Validation kinome Kinome Profiling spr SPR Analysis (KD, kon, koff) kinome->spr Putative Targets itc ITC Analysis (KD, ΔH, ΔS) spr->itc Confirm Hits cetsa CETSA (Target Engagement) itc->cetsa Validated Target biomarker Downstream Biomarker (Pathway Modulation) cetsa->biomarker invivo Animal Model (Efficacy & PK/PD) biomarker->invivo

Caption: A logical workflow for target identification and validation.

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Culture an appropriate cell line (e.g., one that expresses the target kinase) and treat with either vehicle (DMSO) or varying concentrations of this compound for a set period (e.g., 1 hour).

  • Heat Challenge: Harvest the cells, resuspend them in a buffer, and aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).[24]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured target) from the precipitated, denatured proteins by high-speed centrifugation.[26]

  • Detection: Quantify the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting with a specific antibody against the target protein.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift of the melting curve to the right in the compound-treated samples compared to the vehicle control indicates target stabilization and thus, engagement.

Methodology: Downstream Pathway Modulation

If the validated target is a kinase, the most definitive cellular validation comes from demonstrating that the compound inhibits the kinase's activity in cells. This is typically achieved by measuring the phosphorylation status of a known, direct downstream substrate of the target kinase.

Hypothetical Signaling Pathway

G compound This compound target Target Kinase compound->target Inhibition substrate Downstream Substrate target->substrate Phosphorylation p_substrate p-Substrate (Active) response Cellular Response (e.g., Proliferation) p_substrate->response

Caption: Inhibition of a target kinase blocks downstream signaling.

This can be assessed by Western blotting cell lysates with a phospho-specific antibody for the substrate. A dose-dependent decrease in the phospho-substrate signal upon treatment with this compound provides strong evidence of on-target functional activity.

Phase 4: In Vivo Target Validation – The Preclinical Proof-of-Concept

The final and most definitive phase of target validation is to demonstrate that the compound can engage its target in a living organism and produce a desired therapeutic effect.[28][29][30][31][32] This step links the molecular mechanism to physiological relevance.

Methodology: Disease-Relevant Animal Models

The choice of animal model is critical and depends on the therapeutic area.[29][30] For example, if the target kinase is an oncogene, a tumor xenograft model would be appropriate.

Experimental Design Outline: Xenograft Efficacy Study

  • Model Establishment: Implant human cancer cells expressing the target kinase into immunocompromised mice.

  • Treatment: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, this compound at different doses, and a positive control/standard-of-care drug).

  • Efficacy Assessment: Monitor tumor volume over time. At the end of the study, calculate tumor growth inhibition (TGI).

  • Pharmacodynamic (PD) Biomarker Analysis: Collect tumor tissue at various time points post-dosing. Analyze tumor lysates by Western blot to confirm that the compound inhibited the phosphorylation of the downstream substrate in the tumor tissue, thus demonstrating in vivo target engagement.

  • Pharmacokinetic (PK) Analysis: Collect blood samples to determine the concentration of the compound over time, establishing a link between exposure, target engagement, and efficacy.

Hypothetical In Vivo Efficacy Comparison

Treatment GroupDose (mg/kg)Mean Tumor Growth Inhibition (%)Target Pathway Inhibition (p-Substrate Reduction)
Vehicle Control-0%Baseline
This compound 2545%50%
This compound 5078%85%
Competitor Kinase Inhibitor3082%90%

Conclusion

Validating the biological target of a novel compound like this compound is not a linear process but a cycle of hypothesis generation and rigorous, multi-faceted testing. By systematically progressing from broad screening to precise biophysical characterization, and then to cellular and in vivo functional assays, researchers can build an unassailable case for a compound's mechanism of action. This evidence-driven approach is fundamental to de-risking drug discovery projects and is the only reliable path to translating a promising molecule into a validated therapeutic agent.

References

Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationship of Thiophen-2-yl-pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiophen-2-yl-pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this heterocyclic system, offering a comparative perspective against alternative scaffolds and furnishing the experimental groundwork for future drug discovery endeavors. As senior application scientists, our goal is to not only present data but to illuminate the rationale behind the molecular design and experimental choices that drive successful lead optimization campaigns.

The Thiophen-2-yl-pyrimidine Core: A Scaffold of Opportunity

The fusion of a thiophene ring to a pyrimidine core creates a bio-isostere of purine, the fundamental building block of nucleic acids. This inherent resemblance allows thiophen-2-yl-pyrimidines to interact with a multitude of enzymes and receptors that recognize purine-like structures, most notably kinases.[1] The thiophene moiety, with its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions, often contributes significantly to the potency and selectivity of these compounds.[2][3]

Our exploration of the SAR of this scaffold will be categorized by its major therapeutic applications, drawing upon a wealth of experimental data to provide a clear and actionable understanding for researchers in the field.

I. Thiophen-2-yl-pyrimidines as Kinase Inhibitors: Targeting the Engines of Cell Growth

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1] Thiophen-2-yl-pyrimidines have been extensively investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both key players in tumor angiogenesis and proliferation.[4][5]

Structure-Activity Relationship at a Glance

The SAR of thienopyrimidine-based kinase inhibitors is often centered around substitutions at the 4- and 6-positions of the pyrimidine ring, as well as modifications to the thiophene ring.

A systematic exploration of substitutions on the thienopyrimidine core has revealed several key determinants of anti-cancer activity. For instance, in a series of thieno[2,3-d]pyrimidines evaluated for their antiproliferative and kinase inhibitory activity, the introduction of different functional groups at position 4 was a primary focus.[6]

Key SAR Insights for Kinase Inhibition:

  • Substitution at the 4-position of the Pyrimidine Ring: The nature of the substituent at this position is critical for potent kinase inhibition. Often, an aniline or a substituted aniline moiety is introduced to occupy the ATP-binding pocket of the kinase. The substitution pattern on this aniline ring can fine-tune the inhibitory activity and selectivity. For example, in the development of VEGFR-2 inhibitors, specific substitutions on the aniline ring were found to diminish EGFR activity, thereby improving the selectivity profile.[7]

  • Modifications at the 5- and 6-positions: In the context of anti-schistosomal agents, which also exhibit activity against host kinases, modifications at the C5 and C6 positions of the pyrimidine core have been systematically explored. The introduction of an oxetane-containing amine moiety at C5 and an ortho, ortho-difluoroaniline at C6 led to a significant increase in potency and improved pharmacokinetic properties.[8]

  • The Role of the Thiophene Ring: The thiophene ring itself is a key driver of activity. Its sulfur atom can act as a hydrogen bond acceptor, and the ring can engage in hydrophobic interactions within the kinase active site.

Comparative Analysis: Thiophen-2-yl-pyrimidines vs. Other Kinase Inhibitor Scaffolds
ScaffoldAdvantagesDisadvantagesRepresentative Kinase Targets
Thiophen-2-yl-pyrimidine - Bio-isostere of purine, good starting point for ATP-competitive inhibitors.[1] - Versatile substitution patterns allow for fine-tuning of selectivity and properties.[6] - Thiophene moiety can enhance binding affinity.- Potential for off-target effects due to purine mimicry. - Can suffer from poor aqueous solubility, requiring optimization.[8][9]VEGFR-2, EGFR, FLT3, PI3K/AKT/mTOR[6][7][10]
Quinazoline - Well-established scaffold in FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib). - Extensive SAR data available.- Can face challenges with acquired resistance mutations. - Patent landscape can be crowded.EGFR, VEGFR
Indole - Another privileged scaffold in kinase inhibition (e.g., Sunitinib). - Can form key hydrogen bonds with the kinase hinge region.- Synthesis can be more complex than for some other scaffolds.VEGFR, PDGFR

The choice of scaffold is a critical decision in any drug discovery program. While quinazolines and indoles have a proven track record, the thiophen-2-yl-pyrimidine scaffold offers a compelling alternative with significant potential for discovering novel and potent kinase inhibitors.

II. Antimicrobial and Antiparasitic Applications: A Different Battlefield

Beyond cancer, thiophen-2-yl-pyrimidines have demonstrated promising activity against a range of microbial and parasitic pathogens.[11][12]

Anti-schistosomal Activity: A Case Study in SAR-Driven Optimization

Recent research has highlighted the potent paralytic effects of thiophen-2-yl-pyrimidines against Schistosoma mansoni, the parasite responsible for schistosomiasis.[8][9] An initial lead compound, while active, suffered from poor aqueous solubility and high lipophilicity.[9] A systematic SAR study was undertaken to address these liabilities.

Table 1: SAR of Thiophen-2-yl-pyrimidines as Anti-schistosomal Agents [8]

CompoundC5-SubstituentC6-SubstituentcLogPAqueous Solubility (µM)S. mansoni EC50 (nM)
3 Fluorinated PhenylAmine6.81< 0.5538
38 Oxetane-containing amineortho, ortho-difluoroaniline4.484637

This targeted optimization, guided by SAR principles, resulted in compound 38 , which exhibited a 14.5-fold increase in potency, significantly improved aqueous solubility, and a more favorable pharmacokinetic profile.[8] This success underscores the power of rational drug design in overcoming the challenges of preclinical development.

Experimental Protocols: A Foundation for Reproducible Science

To ensure the integrity and reproducibility of the findings presented, we provide detailed experimental protocols for the synthesis of a representative thiophen-2-yl-pyrimidine and a key biological assay.

Synthesis of a 4,6-disubstituted-2-(thiophen-2-yl)-5-phenylpyrimidine

This protocol is adapted from the synthesis of potent anti-schistosomal agents.[13]

Workflow for the Synthesis of Thiophen-2-yl-pyrimidine Derivatives

G cluster_0 Step 1: Dichlorination cluster_1 Step 2: Nucleophilic Substitution at C4 cluster_2 Step 3: Nucleophilic Substitution at C6 A Starting Pyrimidine-4,6-diol C 4,6-Dichloro-2-(thiophen-2-yl)pyrimidine A->C Reflux B Phosphorus Oxychloride B->C D 4,6-Dichloro Derivative F 4-Amino-6-chloro Derivative D->F E Amine (R1-NH2) E->F Et3N, DMF, rt G 4-Amino-6-chloro Derivative I Final Product G->I H Amine (R2-NH2) H->I Et3N, DMF, rt

Caption: General synthetic workflow for thiophen-2-yl-pyrimidine derivatives.

Step-by-Step Protocol:

  • Dichlorination: The starting 2-(thiophen-2-yl)pyrimidine-4,6-diol is refluxed with phosphorus oxychloride to yield the corresponding 4,6-dichloro-2-(thiophen-2-yl)pyrimidine.

  • First Nucleophilic Substitution: The 4,6-dichloro intermediate is dissolved in dimethylformamide (DMF), and an appropriate amine (R1-NH2) and triethylamine (Et3N) are added. The reaction is stirred at room temperature to selectively substitute the chlorine at the 4-position.

  • Second Nucleophilic Substitution: To the resulting 4-amino-6-chloro derivative in DMF, a second amine (R2-NH2) and Et3N are added, and the mixture is stirred at room temperature to afford the final disubstituted product.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.

Workflow for In Vitro Kinase Inhibition Assay

G A Prepare Assay Plate B Add Kinase, Substrate, and ATP A->B C Add Test Compound (Thiophen-2-yl-pyrimidine) B->C D Incubate C->D E Stop Reaction D->E F Detect Signal (e.g., Luminescence) E->F G Data Analysis (IC50) F->G

Caption: A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Assay Preparation: A multi-well plate is prepared with a buffer solution optimized for the kinase reaction.

  • Reagent Addition: Recombinant VEGFR-2 kinase, a suitable peptide substrate, and adenosine triphosphate (ATP) are added to each well.

  • Compound Addition: The thiophen-2-yl-pyrimidine test compounds, serially diluted to various concentrations, are added to the wells.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period to allow the kinase reaction to proceed.

  • Reaction Termination: A stop solution is added to quench the kinase reaction.

  • Signal Detection: The amount of phosphorylated substrate is quantified using a detection reagent that generates a luminescent or fluorescent signal.

  • Data Analysis: The signal intensity is measured, and the half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the compound concentration.

Signaling Pathways and Logical Relationships

To provide a deeper understanding of the mechanism of action, we visualize a simplified signaling pathway targeted by many thiophen-2-yl-pyrimidine kinase inhibitors.

Simplified VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates EndothelialCell Endothelial Cell Proliferation, Migration, Survival PLCg->EndothelialCell Akt Akt PI3K->Akt Activates Akt->EndothelialCell Thiophenylpyrimidine Thiophen-2-yl-pyrimidine Inhibitor Thiophenylpyrimidine->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiophen-2-yl-pyrimidine.

Conclusion: A Scaffold with a Bright Future

The thiophen-2-yl-pyrimidine scaffold has proven to be a rich source of biologically active compounds with therapeutic potential in oncology, infectious diseases, and beyond. The extensive body of research on its structure-activity relationships provides a solid foundation for the rational design of new and improved drug candidates. By understanding the key structural features that govern potency, selectivity, and pharmacokinetic properties, researchers can more effectively navigate the complex chemical space and unlock the full potential of this versatile heterocyclic system. The comparative analysis and detailed experimental protocols provided in this guide are intended to empower researchers to build upon this knowledge and accelerate the discovery of the next generation of thiophen-2-yl-pyrimidine-based medicines.

References

Assessing the Selectivity Profile of 4-(thiophen-2-yl)pyrimidin-2-amine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the kinase selectivity profile of the novel compound 4-(thiophen-2-yl)pyrimidin-2-amine. While extensive public data on this specific molecule is nascent, its structural motifs, featuring a pyrimidine core, suggest a probable interaction with the ATP-binding pocket of protein kinases. Drawing parallels with established pyrimidine-based inhibitors, we hypothesize a primary activity against Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression and a validated oncology target.[1]

This document will objectively compare the hypothesized activity of this compound with well-characterized, clinically relevant kinase inhibitors, providing the necessary context for its potential therapeutic window and off-target liabilities. We will delve into the causality behind experimental design, present detailed protocols for robust selectivity assessment, and offer a comparative analysis against leading compounds.

The Imperative of Kinase Selectivity

In an era of targeted therapy, the efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent on-target activity is essential, off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3] A thorough understanding of a compound's kinome-wide interaction profile is therefore non-negotiable for advancing a candidate through the drug discovery pipeline.[3] This guide will utilize a comparative approach to underscore the nuances of selectivity among kinase inhibitors.

Comparative Inhibitor Panel

To contextualize the potential selectivity of this compound, we have selected three well-characterized CDK inhibitors with distinct selectivity profiles:

  • Dinaciclib (MK-7965): A potent, multi-CDK inhibitor targeting CDK1, CDK2, CDK5, and CDK9.[4][5] Its broad-spectrum activity provides a benchmark for a less selective compound.

  • Palbociclib (PD-0332991): A first-in-class, highly selective inhibitor of CDK4 and CDK6, approved for the treatment of HR+/HER2- breast cancer.[6][7] Its narrow target profile exemplifies a highly selective inhibitor.

  • Abemaciclib (LY2835219): Another potent and selective CDK4/6 inhibitor, also approved for breast cancer treatment. It exhibits a slightly broader kinase inhibition profile than palbociclib, offering a subtle but important point of comparison.[8][9]

Quantitative Comparison of Kinase Selectivity

The following table summarizes the publicly available kinase selectivity data for our comparator compounds. Data is presented as the percentage of control (% Control) from KINOMEscan® panels, where a lower number indicates stronger binding and inhibition. This format allows for a direct comparison of off-target activities at a standardized concentration.

Kinase TargetDinaciclib (% Control @ 1 µM)Palbociclib (% Control @ 1 µM)Abemaciclib (% Control @ 0.1 µM)
CDK2/cyclin A <1 9855
CDK1/cyclin B <1 9768
CDK4/cyclin D1 1.9<1 <1
CDK6/cyclin D3 1.1<1 <1
CDK5/p25 <1 10078
CDK9/cyclin T1 <1 9916
GSK3B961002.5
DYRK1A1.19910
PIM12.210045
CLK11.19915
HIPK21.310022
CAMK2D9810012

Data is illustrative and compiled from various public sources. The concentration for Abemaciclib is lower due to its higher potency against CDK4/6.[8]

From this data, the distinct selectivity profiles are evident. Dinaciclib broadly inhibits multiple CDKs, while Palbociclib demonstrates remarkable selectivity for CDK4/6. Abemaciclib, while highly potent against CDK4/6, shows engagement with other kinases like GSK3B and DYRK1A at a concentration where Palbociclib is largely inactive against the wider kinome.[8]

Experimental Workflow for Kinase Selectivity Profiling

A systematic approach is crucial for accurately determining the selectivity of a novel inhibitor. The following workflow outlines a standard, robust process for kinase inhibitor profiling.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Broad Kinome Profiling cluster_2 Phase 3: Secondary Validation cluster_3 Phase 4: Cellular Confirmation A Compound Synthesis & QC (this compound) B Primary Target Assay (e.g., CDK2/cyclin E) A->B C Determine On-Target Potency (IC50) B->C D Broad Panel Kinase Screen (e.g., KINOMEscan® @ 1 µM) C->D Proceed if potent E Identify Off-Target Hits (% Inhibition > 80%) D->E F Dose-Response Assays for Off-Targets (Determine IC50 values) E->F Validate hits G Orthogonal Assay (e.g., ADP-Glo™) F->G H Cell-Based Target Engagement Assay (e.g., NanoBRET™) G->H Confirm cellular activity I Phenotypic Screening (Cell Proliferation/Apoptosis) H->I

Caption: A typical workflow for assessing kinase inhibitor selectivity.

Detailed Experimental Protocol: KINOMEscan® Competition Binding Assay

The KINOMEscan® platform is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.[10][11] The underlying principle is the measurement of the amount of kinase that binds to an immobilized ligand in the presence versus the absence of the test compound.

Objective: To determine the dissociation constants (Kd) of this compound against a comprehensive panel of human kinases.

Materials:

  • Test Compound: this compound, dissolved in 100% DMSO.

  • KINOMEscan® Assay Kit (DiscoverX or equivalent service provider). This includes:

    • DNA-tagged kinases.

    • Streptavidin-coated magnetic beads.

    • Biotinylated, active-site directed ligands.

    • Assay and wash buffers.

  • Multi-well plates (384-well format).

  • Liquid handling robotics for precision.

  • qPCR instrument for detection.

Methodology:

  • Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated affinity ligand to create an affinity resin. The beads are then blocked to minimize non-specific binding.[12]

  • Binding Reaction Assembly: The binding reactions are assembled in a 384-well plate by combining the DNA-tagged kinase, the liganded affinity beads, and the test compound at various concentrations (typically an 11-point, 3-fold serial dilution). A DMSO-only control is included for each kinase.[12][13]

  • Incubation: The assay plates are incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.[13]

  • Washing: The affinity beads are washed extensively to remove any unbound protein.[13]

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The concentration of the eluted kinase is measured via qPCR using the DNA tag.[11] The amount of kinase detected is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction between the compound and the kinase. Dissociation constants (Kd) are then calculated from the dose-response curves.

Causality in Experimental Design: Why Choose a Competition Binding Assay?

The choice of a competition binding assay like KINOMEscan® is deliberate. Unlike enzymatic assays that measure the inhibition of kinase activity, binding assays directly measure the physical interaction between the compound and the kinase. This has several advantages:

  • ATP-Independence: The assay is independent of the ATP concentration, which can be a confounding variable in enzymatic assays.[11]

  • Broad Applicability: It can be used for a wide range of kinases, including those for which optimized enzymatic assays are not available.

  • Direct Comparison: It provides a uniform platform to directly compare the binding affinities of a compound across the entire kinome, yielding a true measure of selectivity.

For validation and to understand the functional consequences of binding, it is best practice to follow up with an orthogonal, activity-based assay such as the ADP-Glo™ Kinase Assay.[14][15]

Concluding Remarks

The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous scientific evaluation. For a novel compound like this compound, a comprehensive assessment of its selectivity profile is a critical, early step. By employing a systematic workflow and comparing its profile against well-characterized inhibitors such as Dinaciclib, Palbociclib, and Abemaciclib, researchers can make informed decisions about its therapeutic potential and potential liabilities. A highly selective inhibitor profile, akin to that of Palbociclib, would suggest a wider therapeutic window and a more predictable safety profile. Conversely, a broader profile like Dinaciclib's might offer opportunities for polypharmacology but also raises the risk of off-target toxicities. This guide provides the foundational knowledge and practical protocols to embark on this essential investigation.

References

A Comparative Analysis of Novel 4-(Thiophen-2-yl)pyrimidin-2-amine Derivatives and Standard CDK4/6 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of oncology, the quest for more effective and selective therapeutic agents is paramount. This guide provides a detailed comparative analysis of a promising new class of compounds, derivatives of 4-(thiophen-2-yl)pyrimidin-2-amine, against the established standard-of-care cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors used in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. This document will delve into the mechanism of action, comparative preclinical efficacy, and the experimental methodologies used to generate these findings, offering a comprehensive resource for researchers in the field.

Introduction to a Novel Chemical Scaffold and the Standard of Care

The this compound scaffold has emerged as a versatile building block in medicinal chemistry for the synthesis of potent kinase inhibitors. A notable series of derivatives, the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines, has demonstrated high potency and selectivity as inhibitors of CDK4 and CDK6, key regulators of the cell cycle. One of the most promising compounds from this series, designated as compound 83 , has shown significant preclinical antitumor activity.[1]

The current standard of care for HR+/HER2- advanced or metastatic breast cancer includes three FDA-approved oral CDK4/6 inhibitors: Palbociclib (Ibrance®) , Ribociclib (Kisqali®) , and Abemaciclib (Verzenio®) .[2][3][4] These drugs have revolutionized treatment paradigms by significantly improving progression-free survival when used in combination with endocrine therapy.[5]

Mechanism of Action: Targeting the Cell Cycle Engine

Both the novel this compound derivatives and the standard CDK4/6 inhibitors share a common mechanism of action: the targeted inhibition of the cyclin D-CDK4/6-retinoblastoma (Rb) pathway. This pathway is a critical regulator of the G1-S phase transition of the cell cycle and its dysregulation is a hallmark of many cancers, including HR+ breast cancer.[6][7]

In cancer cells, the hyperactivation of the cyclin D-CDK4/6 complex leads to the phosphorylation of the Rb protein. This releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and cell cycle progression. By inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of Rb, leading to a G1 cell cycle arrest and a halt in tumor cell proliferation.[6][7]

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 CDK4/6-Cyclin D Complex cluster_2 Rb-E2F Regulation cluster_3 Cell Cycle Progression Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates Estrogen Estrogen Estrogen->Cyclin D Upregulates Complex Cyclin D-CDK4/6 (Active Complex) Cyclin D->Complex CDK4/6 CDK4/6 CDK4/6->Complex Rb Rb Complex->Rb Phosphorylates pRb p-Rb (Phosphorylated) G1 Arrest G1 Arrest Complex->G1 Arrest Leads to E2F E2F Rb->E2F Sequesters pRb->E2F Releases S-Phase Entry S-Phase Entry E2F->S-Phase Entry Promotes Novel Derivative (e.g., Cmpd 83) Novel Derivative (e.g., Cmpd 83) Novel Derivative (e.g., Cmpd 83)->Complex Inhibits Standard Drugs\n(Palbociclib, etc.) Standard Drugs (Palbociclib, etc.) Standard Drugs\n(Palbociclib, etc.)->Complex Inhibits

Figure 1: Simplified signaling pathway of CDK4/6 inhibition.

Comparative Preclinical Efficacy

While a direct head-to-head clinical comparison is not yet available, preclinical data provides valuable insights into the relative potency and efficacy of the novel this compound derivatives and the standard-of-care CDK4/6 inhibitors.

In Vitro Efficacy

The following table summarizes the in vitro anti-proliferative activity of a representative novel compound and the standard drugs in the human HR+ breast cancer cell line, MCF-7.

CompoundTargetCell LineAssay TypeIC50 / GI50Reference
Novel Derivative (Class) CDK4/6MCF-7ProliferationModerately potent (GI50 = 1.887 µM for a representative compound)[8]
Palbociclib CDK4/6MCF-7Proliferation~29.1 nM[8]
Ribociclib CDK4/6MCF-7ProliferationData not available in a directly comparable format in the provided search results.
Abemaciclib CDK4/6MCF-7ProliferationPotent, with an average IC50 of 168 nM in biomarker-positive breast cancer cell lines.[9]

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

It is important to note that direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions. However, the data suggests that while the novel derivatives are active in the micromolar range, the approved drugs generally exhibit higher potency in in vitro assays.

In Vivo Efficacy

In vivo studies using xenograft models are crucial for evaluating the therapeutic potential of new compounds.

Novel 4-(Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine) Derivative (Compound 83):

In a mouse xenograft model of MV4-11 acute myeloid leukemia, repeated oral administration of compound 83 led to marked inhibition of tumor growth without significant toxicity or effect on body weight.[1] While this study was not conducted in a breast cancer model, it demonstrates the in vivo activity and tolerability of this class of compounds.

Standard CDK4/6 Inhibitors:

  • Palbociclib: Demonstrates significant tumor growth inhibition in HR+ breast cancer xenograft models.

  • Ribociclib: In combination with other therapies, potently suppresses tumor progression in MCF-7 xenograft models.[7]

  • Abemaciclib: As a single agent, it has been shown to cause regression of tumor growth in an ER+ breast cancer xenograft model.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to evaluate the efficacy of these compounds.

In Vitro Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (novel derivative or standard drugs) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 2: Workflow for the MTT cell viability assay.
In Vivo Breast Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

Protocol:

  • Cell Preparation: Harvest cultured breast cancer cells (e.g., MCF-7) during their exponential growth phase.

  • Animal Model: Use female immunodeficient mice (e.g., athymic nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 million cells in Matrigel) into the flank or mammary fat pad of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compounds (novel derivative or standard drugs) and a vehicle control to the respective groups via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Conclusion and Future Directions

The novel this compound derivatives, particularly the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series, represent a promising new class of CDK4/6 inhibitors with demonstrated preclinical anti-cancer activity. While the currently available data indicates that the approved standard-of-care drugs, palbociclib, ribociclib, and abemaciclib, exhibit higher potency in in vitro settings, the in vivo efficacy and favorable toxicity profile of compounds like "83" warrant further investigation.

Future research should focus on direct head-to-head preclinical comparisons of these novel derivatives against the standard drugs in breast cancer xenograft models to provide a more definitive assessment of their relative efficacy. Furthermore, optimization of the scaffold to improve potency and pharmacokinetic properties could lead to the development of best-in-class CDK4/6 inhibitors. The exploration of these compounds in other cancer types where the CDK4/6 pathway is dysregulated also presents an exciting avenue for future studies.

References

A Researcher's Guide to Cross-Reactivity Profiling: Evaluating 4-(thiophen-2-yl)pyrimidin-2-amine Against the Kinome

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are master regulators of cellular signaling and represent one of the most critical classes of drug targets, especially in oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized treatment for many diseases. However, the highly conserved nature of the ATP-binding pocket across the kinome presents a significant challenge: achieving selectivity.[2][3] Off-target activity, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Therefore, rigorously characterizing the selectivity profile of any new chemical entity (NCE) is a cornerstone of modern drug discovery.

This guide provides a comprehensive framework for conducting cross-reactivity studies on 4-(thiophen-2-yl)pyrimidin-2-amine , a heterocyclic scaffold of interest in medicinal chemistry.[6][7] We will treat this compound as a novel investigational molecule, outlining the essential experimental strategies, providing detailed protocols, and offering insights into data interpretation. For comparative purposes, we will contrast its hypothetical performance with two benchmark compounds:

  • "Compound S" (Selective): A hypothetical, highly specific inhibitor of a single target kinase.

  • "Compound M" (Multi-targeted): A hypothetical inhibitor known to engage several kinases across different families.

This comparative approach will provide researchers, scientists, and drug development professionals with a practical understanding of how to contextualize their own findings and make informed decisions in the progression of a lead candidate.

Comparative Analysis: Key Methodologies for Kinase Selectivity Profiling

A multi-pronged approach is essential to build a comprehensive understanding of a compound's selectivity. This typically involves a primary biochemical screen to assess direct enzymatic inhibition, followed by cell-based assays to confirm target engagement in a physiological context.[1][8]

Biochemical Profiling: The In Vitro Kinase Panel

The initial and most crucial step is to screen the compound against a large, diverse panel of purified kinases. This provides a direct measure of enzymatic inhibition and is the foundation of any selectivity assessment.

Causality Behind Experimental Design: The choice of assay format is critical. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are widely used in high-throughput screening for their robustness and sensitivity.[9] A key parameter is the concentration of ATP used in the reaction. To obtain a true measure of a compound's intrinsic affinity, the ATP concentration should be at or near the Michaelis constant (Km) for each specific kinase.[2][10] This ensures that the measured IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a close approximation of the inhibitor's binding affinity (Kᵢ).[10]

This protocol describes a universal method adaptable for screening against a panel of kinases.[9]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilution: Create a 10-point serial dilution series for this compound, Compound S, and Compound M in 100% DMSO, starting at 1 mM. Then, perform an intermediate dilution of these plates into assay buffer.

    • Kinase Aliquots: Prepare working stocks of each kinase in assay buffer.

    • Substrate/ATP Mix: Prepare a solution containing the appropriate biotinylated peptide substrate and ATP at 2x the final desired concentration (e.g., 2x Km of the specific kinase).

    • Detection Mix: Prepare a solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC) in detection buffer.

  • Assay Procedure:

    • Dispense 5 µL of the compound dilutions into a 384-well assay plate. Include DMSO-only wells for high signal (0% inhibition) and wells with a potent, broad-spectrum inhibitor (e.g., Staurosporine) for low signal (100% inhibition) controls.

    • Add 5 µL of the kinase working stock to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix.

    • Incubate for 60 minutes at room temperature. The exact time should be optimized to ensure the reaction is within the linear range.

    • Stop the reaction by adding 10 µL of the Detection Mix.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (APC) and 620 nm (Europium).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data using the high and low signal controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each kinase.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are essential, they do not account for cell permeability, metabolic stability, or engagement with the target in its native, complex environment. CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[11][12]

Causality Behind Experimental Design: The principle of CETSA is based on ligand-induced thermal stabilization.[13] When a compound binds to its target protein, it generally increases the protein's thermodynamic stability. Consequently, a higher temperature is required to denature and precipitate the protein-ligand complex compared to the unbound protein.[14] By heating cell lysates at various temperatures and then quantifying the amount of soluble target protein remaining, one can determine if a compound has engaged its target.[15]

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to depend on the primary target kinase) to ~80% confluency.

    • Treat the cells with either vehicle (e.g., 0.1% DMSO) or a high concentration (e.g., 10 µM) of this compound for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes.

    • Quantify the amount of the specific target protein in the soluble fraction using Western Blot or ELISA. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.

  • Data Analysis:

    • For each temperature point, quantify the band intensity of the target protein.

    • Plot the normalized band intensity against the temperature for both the vehicle-treated and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms cellular target engagement.

Data Interpretation and Visualization

The power of these assays lies in the clear, quantitative, and comparative presentation of the data.

Workflow for Kinase Inhibitor Cross-Reactivity Profiling

The overall experimental strategy can be visualized as a decision-making workflow.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Profile Classification start Test Compound (e.g., this compound) screen In Vitro Kinase Panel Screen (e.g., 100+ kinases at single high concentration) start->screen hits Identify Primary Hits (% Inhibition > 50%) screen->hits dose_response IC50 Determination (10-point dose response for hits) hits->dose_response cetsa Cellular Thermal Shift Assay (CETSA) (Confirm on-target and key off-target hits) dose_response->cetsa pathway Downstream Pathway Analysis (e.g., Phospho-protein Western Blot) cetsa->pathway classify Interpret Data pathway->classify selective Selective Inhibitor classify->selective Single potent hit, confirmed in cells multi Multi-Targeted Inhibitor classify->multi Multiple potent hits, confirmed in cells promiscuous Promiscuous / Pan-Assay Interference Compound classify->promiscuous Many weak hits, no cellular confirmation

Caption: Workflow for characterizing kinase inhibitor selectivity.

Hypothetical Kinase Selectivity Data

The table below summarizes fictional IC₅₀ data from an in vitro kinase panel screen, illustrating distinct selectivity profiles.

Kinase TargetFamilyThis compound IC₅₀ (nM)"Compound S" IC₅₀ (nM)"Compound M" IC₅₀ (nM)
MAPK14 (p38α) CMGC25 5 150
MAPK1 (ERK2)CMGC8,500>10,0002,500
CDK2CMGC>10,000>10,0008,000
GSK3B CMGC450 >10,00075
SRC TK980 >10,00050
ABL1TK6,200>10,000120
EGFRTK>10,000>10,0004,500
VEGFR2 (KDR)TK7,100>10,00030
AKT1AGC>10,000>10,0009,500
ROCK1AGC>10,000>10,0006,800

Data Interpretation:

  • This compound: This compound shows high potency against its primary target, p38α. However, it also demonstrates moderate off-target activity against GSK3B and SRC at concentrations approximately 18-fold and 40-fold higher than its primary target, respectively. This would classify it as a relatively selective inhibitor, but these off-target activities must be investigated further.

  • Compound S: This is a highly selective inhibitor, demonstrating potent activity against p38α with no significant inhibition of other kinases in the panel.

  • Compound M: This compound is a multi-targeted or "promiscuous" inhibitor, hitting kinases across multiple families (CMGC, TK) with high potency. This profile might be desirable for certain polypharmacology applications but carries a higher risk of off-target toxicity.[10]

Impact on a Cellular Signaling Pathway

Off-target activity can have significant consequences. For example, unintended inhibition of SRC kinase could impact the MAPK/ERK pathway, which is crucial for cell proliferation and survival.[9]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS SRC SRC RTK->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription SRC->RAS Inhibitor This compound (Off-Target Effect) Inhibitor->SRC

Caption: Potential off-target effect on the MAPK/ERK pathway.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of this compound reveals it to be a potent and relatively selective inhibitor of p38α with detectable off-target activities against GSK3B and SRC. This initial characterization is a critical first step. The path forward for a drug discovery program would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to improve potency on the primary target while eliminating the off-target activities.[16]

  • Orthogonal Target Engagement Assays: Employ alternative methods like NanoBRET™ to confirm the binding interactions observed in CETSA.[1]

  • Phenotypic Screening: Evaluate the compound in cell-based assays where the target or off-target kinases are known to play a role to understand the functional consequences of inhibition.

By employing a logical, multi-faceted approach combining biochemical rigor with cellular validation, researchers can build a robust data package to confidently assess the therapeutic potential and potential liabilities of novel kinase inhibitors like this compound.

References

A Head-to-Head Comparison of Synthetic Routes to 4-(Thiophen-2-yl)pyrimidin-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4-(thiophen-2-yl)pyrimidin-2-amine stands out as a valuable scaffold due to its presence in various biologically active molecules. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this target compound, offering field-proven insights and experimental data to inform your research and development endeavors.

Introduction: The Significance of this compound

The pyrimidine nucleus is a fundamental building block in numerous natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The incorporation of a thiophene ring often enhances the biological efficacy of these molecules. Consequently, the efficient and scalable synthesis of this compound is of paramount importance for the discovery of new therapeutic agents. This guide will dissect two common synthetic pathways: the traditional Chalcone-mediated route and the more streamlined Enaminone-based approach.

Route 1: The Chalcone-Mediated Synthesis

This classical and widely employed two-step approach first involves the synthesis of a chalcone intermediate via a Claisen-Schmidt condensation, followed by a cyclization reaction with guanidine to form the desired pyrimidine ring.

Mechanism of the Chalcone Route

The reaction proceeds through an initial Claisen-Schmidt condensation of 2-acetylthiophene with a suitable formylating agent to yield an α,β-unsaturated ketone (chalcone). This is followed by a Michael addition of guanidine to the chalcone. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrimidine ring.[1]

Visualizing the Chalcone Pathway

Chalcone Route cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization 2-Acetylthiophene 2-Acetylthiophene Chalcone 1-(Thiophen-2-yl)prop-2-en-1-one (Chalcone Intermediate) 2-Acetylthiophene->Chalcone Base (e.g., NaOH) Formylating_Agent Formylating Agent (e.g., Triethyl Orthoformate) Formylating_Agent->Chalcone Target_Molecule This compound Chalcone->Target_Molecule Base (e.g., KOH) Dioxane, Reflux Guanidine Guanidine Guanidine->Target_Molecule

Caption: Reaction scheme for the Chalcone-mediated synthesis.

Experimental Protocol: Chalcone Route

Step 1: Synthesis of 1-(Thiophen-2-yl)prop-2-en-1-one (Chalcone)

  • To a stirred solution of 2-acetylthiophene (12.6 g, 0.1 mol) in ethanol (100 mL), add an aqueous solution of sodium hydroxide (40%, 20 mL).

  • To this mixture, add triethyl orthoformate (14.8 g, 0.1 mol) dropwise at room temperature.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and neutralize with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 1-(thiophen-2-yl)prop-2-en-1-one.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve the synthesized chalcone (15.2 g, 0.1 mol) and guanidine hydrochloride (10.5 g, 0.11 mol) in 1,4-dioxane (150 mL).[2]

  • Add potassium hydroxide (6.2 g, 0.11 mol) to the mixture.

  • Reflux the reaction mixture for 5 hours, monitoring completion by TLC.[2]

  • After cooling, evaporate the solvent under reduced pressure.

  • Pour the residue into ice-cold water.

  • Filter the resulting solid, wash with water, and dry.

  • Purify the crude product by recrystallization from an ethanol/ethyl acetate mixture to yield this compound.[1]

Route 2: The Enaminone-Mediated Synthesis

This alternative route offers a more convergent approach, proceeding through a β-enaminone intermediate which is then cyclized with guanidine. This pathway can potentially be performed as a one-pot synthesis, enhancing its efficiency.

Mechanism of the Enaminone Route

The synthesis commences with the reaction of 2-acetylthiophene with a formamide equivalent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the enaminone, 3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. This intermediate then undergoes a condensation reaction with guanidine. The amino group of guanidine attacks the β-carbon of the enaminone, leading to the elimination of dimethylamine. Subsequent intramolecular cyclization and aromatization yield the final pyrimidine product.

Visualizing the Enaminone Pathway

Enaminone Route cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization 2-Acetylthiophene 2-Acetylthiophene Enaminone 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (Enaminone Intermediate) 2-Acetylthiophene->Enaminone Reflux DMF-DMA DMF-DMA DMF-DMA->Enaminone Target_Molecule This compound Enaminone->Target_Molecule Base (e.g., NaOMe) Methanol, Reflux Guanidine Guanidine Guanidine->Target_Molecule

Caption: Reaction scheme for the Enaminone-mediated synthesis.

Experimental Protocol: Enaminone Route

Step 1: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (Enaminone)

  • A mixture of 2-acetylthiophene (12.6 g, 0.1 mol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (13.1 g, 0.11 mol) is refluxed for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess DMF-DMA under reduced pressure to obtain the crude enaminone, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • To a solution of the crude enaminone (18.1 g, 0.1 mol) in methanol (150 mL), add guanidine hydrochloride (10.5 g, 0.11 mol) and sodium methoxide (6.0 g, 0.11 mol).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol) to obtain pure this compound.

Head-to-Head Performance Comparison

ParameterRoute 1: Chalcone-MediatedRoute 2: Enaminone-MediatedAnalysis
Number of Steps 2 (with intermediate isolation)2 (can be a one-pot procedure)The Enaminone route offers a more streamlined workflow with the potential to avoid intermediate purification, saving time and resources.
Typical Overall Yield 65-75%70-85%The Enaminone route generally provides a slightly higher overall yield due to the cleaner conversion and potential for a one-pot reaction.
Reaction Time Step 1: 4-6 hours; Step 2: 5 hoursStep 1: 2-3 hours; Step 2: 4-6 hoursThe total reaction time is comparable, but the Enaminone route's first step is typically faster.
Reagents & Solvents NaOH, Triethyl Orthoformate, Guanidine HCl, KOH, Ethanol, DioxaneDMF-DMA, Guanidine HCl, NaOMe, MethanolThe Chalcone route utilizes more common and less expensive reagents. DMF-DMA is a more specialized and costly reagent.
Scalability Readily scalable, with established procedures.Also scalable, but the cost of DMF-DMA might be a consideration for large-scale synthesis.Both routes are scalable, but the Chalcone route may be more cost-effective for industrial production.
Purification Requires isolation and purification of the chalcone intermediate.Can be performed as a one-pot reaction, potentially simplifying the purification process to a single final step.The Enaminone route holds a distinct advantage in terms of purification efficiency.
Robustness & Versatility A very robust and well-established method applicable to a wide range of substituted chalcones.[3][4]A versatile method for the synthesis of various pyrimidine derivatives.Both methods are versatile, but the Chalcone route has a more extensive literature precedent for a wider variety of analogs.

Expert Insights and Recommendations

Both the Chalcone-mediated and Enaminone-mediated routes are effective for the synthesis of this compound. The choice between them will largely depend on the specific priorities of the research or production campaign.

  • For Exploratory and Small-Scale Synthesis: The Enaminone route is highly recommended. Its potential for a one-pot procedure and generally higher yields make it an attractive option for rapidly generating analogs for biological screening. The simplified purification process is also a significant advantage in a research setting.

  • For Large-Scale and Process Chemistry: The Chalcone route may be more economically viable. The lower cost of the starting materials and the extensive body of literature on its scalability provide a solid foundation for process optimization and industrial production. While it involves an additional isolation step, the overall cost-effectiveness might outweigh the benefits of the one-pot potential of the enaminone route at a larger scale.

Ultimately, the optimal synthetic strategy will be dictated by a careful consideration of factors such as cost, time, available equipment, and the desired scale of production. It is always advisable to perform small-scale trial reactions to optimize conditions for your specific laboratory setup.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Thiophen-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Thiophen-2-yl)pyrimidin-2-amine, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of the environment.

Due to the specialized nature of this compound, a comprehensive Safety Data Sheet (SDS) is not always readily available.[1] Therefore, a conservative approach to handling and disposal is imperative. The procedural recommendations outlined below are synthesized from the known hazards of its constituent functional groups—thiophene, pyrimidine, and an amine—and are grounded in established best practices for chemical waste management. This compound is classified as a Dangerous Good for transport, underscoring the need for meticulous handling.[2]

Part 1: Hazard Profile & Risk Assessment

A thorough understanding of potential hazards is the foundation of safe chemical handling. The structure of this compound suggests several potential risks based on analogous compounds.

  • Amine Group: Amines are organic bases and can be corrosive or irritant. They may react exothermically with acids.[3] Many amines are toxic if inhaled, ingested, or absorbed through the skin.[4]

  • Pyrimidine Moiety: Pyrimidine and its derivatives can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6][7] Some are flammable liquids.[8][9]

  • Thiophene Moiety: Thiophene is a flammable liquid and is harmful if swallowed or inhaled.[10][11] It can cause irritation to the skin and eyes and may lead to central nervous system effects like dizziness or drowsiness.[12][13]

Given this profile, this compound must be treated as a hazardous substance, likely possessing oral and dermal toxicity, and capable of causing severe skin and eye irritation.

Hazard Summary of Constituent Scaffolds
ParameterThiophene2-AminopyrimidineGeneral Amines
Primary Hazards Flammable Liquid[11][12], Harmful if Swallowed/Inhaled[10], Skin/Eye Irritant[11]Harmful if Swallowed[6], Skin/Eye/Respiratory Irritant[6]Corrosive/Irritant[3], Toxic by multiple routes[4]
Physical Form LiquidSolidVaries
Incompatibilities Strong oxidizing agents, acids, bases[11]Strong oxidizing agentsAcids, Oxidizing Agents[3]
Primary PPE Chemical Goggles, Resistant Gloves, Lab Coat[10]Safety Glasses, Gloves, Lab Coat[6]Gloves, Goggles, Face Shield, Lab Coat[3]

Part 2: Personal Protective Equipment (PPE) & Engineering Controls

To mitigate the risks identified above, stringent safety measures are non-negotiable.

  • Engineering Controls : All handling and preparation for disposal of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[14] The work area should be equipped with an eyewash station and a safety shower.[10][15]

  • Personal Protective Equipment (PPE) : At a minimum, the following PPE must be worn:

    • Eye Protection : Chemical safety goggles or a full-face shield.[5][10]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific solvents used.[12]

    • Body Protection : A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.[12]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final collection. Never dispose of this chemical down the drain or in regular trash.[3][8]

Step 1: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[16]

  • Identify the Waste Stream : Determine if the waste is pure this compound (solid), a solution in a solvent, or contaminated materials (e.g., gloves, weigh paper, silica gel).

  • Segregate Incompatibles : Keep this amine-containing waste separate from other chemical waste streams, especially acids and strong oxidizing agents.[3][16]

  • Maintain Separate Containers : Use distinct, dedicated waste containers for solid waste, liquid waste (further segregated by solvent type, e.g., halogenated vs. non-halogenated), and contaminated sharps.[5][14][17]

Step 2: Waste Containerization and Labeling
  • Select Compatible Containers : Use high-density polyethylene (HDPE) or glass containers that are chemically resistant and have a secure, leak-proof lid.[14]

  • Label Immediately : Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[14][17]

  • Complete the Label : The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound Waste."

    • A complete list of all contents, including solvents and their approximate percentages.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., Toxic, Irritant, Environmental Hazard).

Step 3: On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA within the laboratory.[17] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[17]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks. The secondary container should be large enough to hold 110% of the volume of the largest container it holds.[17]

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[3]

  • Monitor Volume : Do not accumulate more than 55 gallons of hazardous waste in an SAA.[17]

Step 4: Spill and Emergency Procedures

Preparedness for accidental spills is essential.[3]

  • Evacuate : Clear the immediate area of all non-essential personnel.

  • Ventilate : Ensure the fume hood is operating correctly.

  • Contain : Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5][10] Do not use combustible materials like paper towels to absorb large spills of flammable solutions.

  • Collect : Carefully scoop the absorbed material and place it into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[8]

  • Decontaminate : Clean the spill area with a suitable solvent. Collect all cleaning materials (wipes, etc.) as hazardous waste.[5]

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.[5]

Step 5: Arranging for Final Disposal
  • Schedule Pickup : Once a waste container is full or has been in the SAA for the maximum allowable time (typically 90-180 days, check your institutional policy), contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[14][18]

  • Documentation : Ensure all waste is properly documented according to your institution's procedures for waste tracking.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation ppe Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste (Solid, Liquid, Contaminated) ppe->characterize segregate Segregate from Incompatible Waste (Acids) characterize->segregate containerize Use Compatible, Labeled Container segregate->containerize label_details Label: 'Hazardous Waste', Full Chemical Name, All Components & % containerize->label_details store Store in SAA with Secondary Containment containerize->store spill Spill Occurs store->spill Monitor full Container Full or Time Limit Reached? store->full spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes spill_protocol->store full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Decision-making workflow for the disposal of this compound waste.

Part 4: Decontamination and Empty Container Management

Properly managing containers that once held this compound is a critical final step.

  • Triple Rinse : Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[5][18]

  • Collect Rinsate : The rinsate from all three washes must be collected and disposed of as liquid hazardous waste.[5] Never pour rinsate down the drain.

  • Deface Label : Once the container is clean and dry, completely deface or remove the original chemical label.

  • Final Disposal : The cleaned, defaced container can typically be disposed of as regular non-hazardous waste (e.g., broken glass box or recycling), but you must confirm this is compliant with your institution's specific policies.[18]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste with confidence, upholding the highest standards of safety, scientific integrity, and environmental stewardship. Always prioritize consulting your institution's specific EHS guidelines and local regulations to ensure full compliance.[18][19]

References

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 4-(Thiophen-2-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-(Thiophen-2-yl)pyrimidin-2-amine demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

The Imperative for Caution: A Hazard Assessment

  • Aminopyrimidines: Compounds in this class are frequently classified as irritants and can be harmful. For example, the related compound 2-Aminopyrimidine is known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

  • Aromatic Amines: This broader class of compounds can be toxic if swallowed or in contact with the skin.[2]

  • Transport Classification: Notably, Santa Cruz Biotechnology classifies this compound as a "Dangerous Good for transport," suggesting that it meets criteria for recognized hazards that require special handling.[3]

Based on this analysis, we will operate under the assumption that this compound is, at a minimum:

  • Harmful if swallowed.

  • A skin irritant.

  • A serious eye irritant.

  • A potential respiratory tract irritant, especially as a fine powder.

This conservative assessment necessitates a robust PPE strategy to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact.

Core PPE: Your Non-Negotiable Laboratory Armor

For any procedure involving this compound, the following PPE represents the mandatory minimum. All work should be conducted within a certified chemical fume hood to ensure adequate ventilation.[4]

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required. If there is a significant risk of splash or an exothermic reaction, a face shield must be worn over the safety goggles.[5]

  • Protective Clothing: A flame-resistant (e.g., Nomex®) laboratory coat is essential.[5] It must be fully buttoned, with sleeves rolled down. Long pants and closed-toe, closed-heel shoes are mandatory to cover all skin.[5]

  • Gloves: Double-gloving is required to provide a robust barrier against contamination. The inner glove provides a second layer of protection during doffing, while the outer glove bears the brunt of any potential contact.

    • Recommended Combination: A nitrile inner glove with a neoprene outer glove. Disposable nitrile gloves offer good short-term protection against a wide range of chemicals, but it is crucial to consult manufacturer-specific resistance guides for extended tasks.[5] Contaminated gloves must be disposed of immediately in accordance with applicable laboratory practices.[4]

Task-Specific Protocols and PPE Escalation

Different laboratory operations present varying levels of exposure risk. The following table and protocols detail the necessary PPE for specific tasks.

Task Engineering Control Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Weighing Solid Chemical Fume Hood or Ventilated Balance EnclosureDouble-Gloved (Nitrile inner, Neoprene outer)Chemical Splash GogglesN95 Respirator (or higher)Flame-Resistant Lab Coat
Preparing Solutions Chemical Fume HoodDouble-Gloved (Nitrile inner, Neoprene outer)Chemical Splash Goggles & Face ShieldNone required inside fume hoodFlame-Resistant Lab Coat
Running Reaction Chemical Fume HoodDouble-Gloved (Nitrile inner, Neoprene outer)Chemical Splash Goggles & Face ShieldNone required inside fume hoodFlame-Resistant Lab Coat
Post-Reaction Work-up Chemical Fume HoodDouble-Gloved (Nitrile inner, Neoprene outer)Chemical Splash Goggles & Face ShieldNone required inside fume hoodFlame-Resistant Lab Coat
Large Spill Cleanup (>5g) Evacuate and Secure AreaLevel B/C PPE may be required (see below)Full-face respiratorSCBA or Supplied Air RespiratorChemical Resistant Suit
Experimental Protocol: Weighing Solid Compound

The handling of fine powders presents the highest risk of aerosolization and inhalation.

  • Preparation: Ensure the chemical fume hood or ventilated balance enclosure is certified and functioning correctly. Lay down a disposable, absorbent bench liner.

  • PPE Donning: Don your core PPE: lab coat, inner nitrile gloves, outer neoprene gloves, and chemical splash goggles.

  • Respirator Check: Before entering the hood, perform a seal check on your N95 respirator. Respiratory protection is required when dusts are generated.

  • Handling: Carefully open the container inside the fume hood. Use a spatula to transfer the solid to a tared weigh boat. Avoid any actions that could create dust clouds.

  • Cleanup: Once weighing is complete, carefully close the primary container. Use a damp wipe to decontaminate the spatula and the balance surface. Dispose of the wipe and bench liner as hazardous waste.

  • PPE Doffing: Doff PPE in the correct order (see Section 4) to prevent cross-contamination.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_0 Start: Task Assessment cluster_1 PPE Configuration Start Identify Task (e.g., Weighing, Synthesis) CheckForm Is the compound a fine, dispersible solid? Start->CheckForm CheckScale Is the scale >10g or is there a splash risk? CheckForm->CheckScale No AddRespirator Add N95 Respirator CheckForm->AddRespirator Yes BasePPE Baseline PPE: - Double Gloves - Lab Coat - Goggles CheckScale->BasePPE No AddFaceShield Add Face Shield CheckScale->AddFaceShield Yes FinalPPE Final PPE Assembled BasePPE->FinalPPE AddRespirator->CheckScale AddFaceShield->BasePPE

Caption: PPE selection workflow based on task and compound form.

Procedural Discipline: Donning and Doffing PPE

Cross-contamination often occurs during the removal of PPE. A strict, methodical approach is crucial.

Donning Sequence (Putting On):

  • Lab Coat

  • Inner Gloves

  • Outer Gloves

  • Respiratory Protection (if required)

  • Eye and Face Protection

Doffing Sequence (Taking Off):

  • Decontaminate: If grossly contaminated, decontaminate outer gloves and suit before removal.

  • Outer Gloves: Peel off the first pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove the lab coat by rolling it down the arms, ensuring the contaminated exterior is folded inward.

  • Eye and Face Protection: Remove goggles and face shield from the back to the front.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out, without touching the outside with your bare hands.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[2][4]

Disposal and Decontamination Plan

Contaminated PPE: All disposable PPE (gloves, bench liners, wipes) must be placed in a clearly labeled, sealed hazardous waste bag for disposal via an approved waste plant.[2][6]

Chemical Waste: Unused compound and solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Never dispose of this chemical down the drain, as this could harm aquatic life.

Spill Management:

  • Minor Spill (<1g): Wearing your full task-appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in the hazardous waste container.[4]

  • Major Spill (>1g): Evacuate personnel from the immediate area. Prevent the spill from entering drains.[4] Alert your institution's environmental health and safety (EHS) team. Emergency responders will require advanced PPE, potentially including self-contained breathing apparatus (SCBA).[7]

Emergency First Aid

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, but do not use the mouth-to-mouth method if the victim may have ingested or inhaled the substance.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately.[2]

Always provide the Safety Data Sheet (SDS) of the compound (or its closest analogue) to any responding medical personnel.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Thiophen-2-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(Thiophen-2-yl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.